(3R)-3-(aminomethyl)-5-methylhexanoic acid
Description
The exact mass of the compound (3R)-3-(aminomethyl)-5-methylhexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759256. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R)-3-(aminomethyl)-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-(aminomethyl)-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(aminomethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPKUFHZROOJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276292 | |
| Record name | CHEMBL167003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148553-51-9, 148553-50-8 | |
| Record name | (R)-Pregabalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregabalin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregabalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CHEMBL167003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148553-51-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREGABALIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R7ZI0HBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(3R)-3-(aminomethyl)-5-methylhexanoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3R)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-3-(aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, is a crucial pharmaceutical agent for treating a range of neurological disorders. The therapeutic efficacy of pregabalin is confined to its (S)-enantiomer, rendering stereoselective synthesis a paramount challenge in its commercial production. This technical guide provides a comprehensive overview of the principal synthetic pathways developed for pregabalin, with a focus on the chemical strategies employed to achieve high enantiopurity. We will delve into classical resolution techniques, modern asymmetric catalytic methods, and innovative enzymatic and organocatalytic approaches. Each strategy will be examined for its underlying principles, practical applicability, and process efficiency, offering valuable insights for researchers and professionals in drug development and manufacturing.
Introduction to Pregabalin and Stereochemical Considerations
Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue.[1] It is a potent anticonvulsant, analgesic, and anxiolytic drug, primarily used in the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2] The mechanism of action involves binding with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of several excitatory neurotransmitters.[1]
The molecular structure of pregabalin contains a single stereocenter at the C3 position. The biological activity resides exclusively in the (S)-enantiomer.[3] Consequently, the synthesis of enantiomerically pure (S)-pregabalin is a critical aspect of its manufacturing process to ensure therapeutic efficacy and avoid potential side effects associated with the (R)-enantiomer.
This guide will explore the evolution of synthetic strategies for pregabalin, from early resolution-based methods to more advanced and efficient asymmetric syntheses.
Classical Resolution of Racemates
The earliest approaches to obtaining enantiomerically pure pregabalin involved the synthesis of a racemic mixture, followed by resolution. This method relies on the separation of enantiomers by converting them into diastereomers with distinct physical properties, typically solubility, allowing for their separation by crystallization.[4]
Diastereomeric Salt Formation
A common strategy involves the formation of diastereomeric salts by reacting the racemic carboxylic acid intermediate with a chiral amine or vice versa. For instance, racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, a precursor to pregabalin, can be resolved using a chiral amine like (R)-(+)-α-phenylethylamine.[5] The resulting diastereomeric salts possess different solubilities, enabling the selective crystallization of one diastereomer. The desired enantiomer is then liberated from the salt by treatment with an acid.[5][6]
While conceptually straightforward, classical resolution has significant drawbacks, including the theoretical maximum yield of 50% for the desired enantiomer and the need for a stoichiometric amount of a potentially expensive resolving agent.[7] Efficient racemization and recycling of the undesired enantiomer are crucial for the economic viability of this approach on an industrial scale.[8]
Asymmetric Synthesis: A More Direct Approach
To overcome the inherent inefficiencies of resolution, numerous asymmetric synthetic routes have been developed. These methods aim to directly generate the desired (S)-enantiomer with high stereoselectivity.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of pregabalin synthesis, this typically involves the hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst. A key intermediate, a cyano-substituted olefin, can be hydrogenated using a rhodium catalyst complexed with a chiral bisphosphine ligand, such as Me-DuPHOS.[9] This reaction sets the stereocenter at the C3 position with high enantioselectivity.[7][9] The resulting chiral nitrile is then reduced to afford (S)-pregabalin.[9]
Experimental Protocol: Asymmetric Hydrogenation of a Cyano-Substituted Olefin [9]
-
Substrate Preparation: A 3-cyano-5-methylhex-3-enoic acid salt is prepared.
-
Catalyst System: A rhodium catalyst, for example, [(S,S)-Me-DuPHOS]Rh(COD)+BF4−, is used.
-
Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of the chiral catalyst.
-
Work-up and Isolation: The reaction mixture is worked up to isolate the (S)-3-cyano-5-methylhexanoate.
-
Nitrile Reduction: The isolated nitrile is then reduced to the corresponding amine using a suitable reducing agent, such as a heterogeneous nickel catalyst, to yield (S)-pregabalin.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is another established strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. One reported synthesis of (S)-pregabalin utilizes an Evans oxazolidinone auxiliary.[10] The chiral auxiliary is first acylated with a suitable carboxylic acid. The resulting chiral imide is then subjected to diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.[10]
Diagram: Chiral Auxiliary Approach
Caption: Workflow for chiral auxiliary-based synthesis.
Chemoenzymatic and Biocatalytic Routes
Enzymes, as natural chiral catalysts, offer high selectivity and operate under mild reaction conditions, making them attractive for industrial-scale synthesis. Several chemoenzymatic strategies for pregabalin have been successfully developed.[1]
Enzymatic Resolution of Esters
One of the most successful industrial syntheses of pregabalin involves the enzymatic resolution of a β-cyanodiester.[11] Lipases are commonly employed to selectively hydrolyze one of the ester groups in a racemic diester precursor.[12] This results in an enantiomerically enriched monoester and the unreacted diester, which can be separated. The chiral monoester is then decarboxylated and the nitrile group is reduced to furnish (S)-pregabalin.[11][13]
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Lipase (e.g., CAL-B) | Racemic 3-isobutylglutaric acid diester | (R)-monoester | >95% | [12] |
| Lipolase® | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | >95% | [14] |
Asymmetric Bioreduction with Ene-Reductases
Ene-reductases are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. This approach has been applied to the synthesis of pregabalin precursors by the asymmetric bioreduction of β-cyanoacrylate esters.[15] The stereochemical outcome can be controlled by modifying the substrate (e.g., varying the size of the ester group) and by using either the (E)- or (Z)-isomer of the starting material.[13][15]
Nitrilase-Mediated Hydrolysis
Another innovative chemoenzymatic route utilizes nitrilases for the regio- and enantioselective hydrolysis of a racemic isobutylsuccinonitrile.[16] This enzymatic step produces (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate, with high enantioselectivity. The unreacted (R)-enantiomer can be racemized and recycled, improving the overall process economy.[16]
Diagram: Chemoenzymatic Synthesis Pathway
Caption: Chemoenzymatic route with racemization loop.
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis. For pregabalin synthesis, asymmetric organocatalysis has been explored, particularly for the key carbon-carbon bond-forming reactions. One such approach involves the Michael addition of a malonate to a nitroalkene, catalyzed by a chiral bifunctional organocatalyst.[17] This reaction establishes the chiral center early in the synthetic sequence. The resulting nitro compound can then be converted to pregabalin through a series of chemical transformations.[18]
Conclusion
The synthesis of (3R)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) has evolved significantly, driven by the need for cost-effective and enantiomerically pure production. While classical resolution played an important role in the early stages, modern asymmetric synthesis, particularly through asymmetric hydrogenation and chemoenzymatic methods, now offers more efficient and sustainable routes. The development of novel organocatalytic approaches continues to expand the synthetic chemist's toolkit. The choice of a specific synthetic pathway in an industrial setting will depend on a variety of factors, including cost of raw materials and catalysts, process efficiency, scalability, and environmental impact. The ongoing research in this field promises even more elegant and efficient syntheses of this important pharmaceutical agent in the future.
References
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link][11][13][15]
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link][1][2]
-
Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. [Link][3]
-
Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development. [Link][16]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. National Institutes of Health. [Link]
-
An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. [Link][10]
-
Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed. [Link]
-
Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Univaq. [Link][17]
-
An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. ProQuest. [Link][12]
- Asymmetric synthesis of pregabalin.
-
Process for the preparation of pregabalin. Google Patents. [8]
-
Asymmetric synthesis of pregabalin. Google Patents. [7]
-
A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Request PDF. [Link][18]
-
Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. ResearchGate. [Link]
-
INDUSTRIAL PROCESS FOR THE SYNTHESIS OF (S)-(+)-PREGABALIN. WIPO Patentscope. [Link]
- Synthesis method of pregabalin.
-
"A Process For Synthesis Of S (+) Pregabalin". Quick Company. [Link]
-
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]
-
An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. [Link][9]
-
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. National Institutes of Health. [Link][14]
-
Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry. [Link]
-
Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts. Tokyo University of Science. [Link]
- Method for preparing 3-aminomethyl-5-methylhexanoic acid.
-
Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts. Request PDF. [Link]
-
Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid. Google Patents. [6]
-
Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. WIPO Patentscope. [Link][5]
- Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
- Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates.
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. National Taiwan University of Science and Technology. [Link]
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 6. EP1879854B1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 7. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 8. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ricerca.univaq.it [ricerca.univaq.it]
- 18. researchgate.net [researchgate.net]
Introduction: The Stereochemical Imperative of Pregabalin
An In-depth Technical Guide to the Enantioselective Synthesis of Pregabalin
Pregabalin, marketed as Lyrica®, is a γ-amino acid analogue that has become a cornerstone in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The therapeutic activity of Pregabalin is almost exclusively attributed to the (S)-enantiomer, with the (R)-enantiomer being significantly less active.[1] This stereospecificity mandates that any commercially viable synthesis must produce the (S)-enantiomer with exceptionally high optical purity. Consequently, the development of efficient, scalable, and cost-effective enantioselective synthetic routes has been a major focus of research in both academic and industrial settings.
This guide provides a detailed exploration of the core strategies developed for the enantioselective synthesis of (S)-Pregabalin. We will dissect the mechanistic underpinnings of each approach, from biocatalytic resolutions and asymmetric hydrogenations to modern organocatalytic methods, providing field-proven insights into the causality behind experimental choices and protocols.
Chemoenzymatic Strategies: Harnessing Nature's Chirality
Biocatalysis offers a powerful platform for asymmetric synthesis, prized for its high selectivity under mild conditions. For Pregabalin, chemoenzymatic routes typically establish the key stereocenter early in the synthetic sequence through kinetic resolution or direct asymmetric reduction.
Lipase-Mediated Kinetic Resolution
The foundational industrial chemoenzymatic route relies on the kinetic resolution of a prochiral diester. The causality behind this choice rests on the high enantioselectivity of lipases in hydrolyzing one ester group of a specific enantiomer, leaving the desired chiral intermediate untouched.
Core Principle: A racemic diester precursor, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), is subjected to hydrolysis by a lipase. The enzyme selectively hydrolyzes the (R)-enantiomer, leading to the formation of a diacid, while the desired (S)-enantiomer remains as a mono-acid ester. This difference in chemical properties allows for their separation. Subsequent decarboxylation and reduction yield (S)-Pregabalin. Commercial lipases like Lipolase® have been successfully employed on an industrial scale for this purpose.[3] Recent research has focused on discovering or engineering more robust lipases, such as a mutant from Talaromyces thermophilus, to improve efficiency at high substrate concentrations.[3][4]
Experimental Protocol: Kinetic Resolution of CNDE with Immobilized Lipase [3]
-
Immobilization: A mutant Talaromyces thermophilus lipase (TTL) is immobilized on an epoxy resin carrier to enhance stability and reusability.
-
Reaction Setup: A reaction mixture is prepared containing the immobilized lipase (e.g., 8% w/v), a zinc acetate co-factor (50-150 mM), and the CNDE substrate (up to 3 M) in a suitable buffer system.
-
Hydrolysis: The reaction is maintained at 30°C with stirring (500 rpm). The pH is kept constant at 7.0 via the controlled addition of 4 M NaOH solution using a titrator.
-
Monitoring: The reaction progress, including substrate conversion and the enantiomeric excess of the product (ee_p), is monitored by gas chromatography (GC).
-
Workup: Upon reaching the target conversion (typically ~50%), the immobilized enzyme is filtered off for reuse. The aqueous phase containing the desired (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) is separated from the unreacted (R)-CNDE for further processing.
Nitrilase-Mediated Desymmetrization
An alternative enzymatic strategy involves the regio- and enantioselective hydrolysis of a prochiral dinitrile. This approach offers a more direct route to a key chiral acid intermediate.
Core Principle: This method uses a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups of isobutylsuccinonitrile (IBSN). The enzyme, such as nitrilase BrNIT from Brassica rapa harbored in E. coli cells, acts on one of the prochiral nitrile moieties to produce (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) with high enantioselectivity.[5] The unreacted (R)-enantiomer of the starting material can be racemized and recycled, significantly improving the process's atom economy.[5][6] The resulting (S)-CMHA is then reduced to (S)-Pregabalin.
Workflow: Nitrilase-Catalyzed Hydrolysis
Caption: Nitrilase-mediated synthesis of (S)-Pregabalin.
Ene-Reductase Asymmetric Reduction
Moving beyond resolution, ene-reductases offer a direct asymmetric route to a chiral Pregabalin precursor, avoiding the 50% theoretical yield limit of kinetic resolutions.
Core Principle: Ene-reductases, members of the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes. In this context, a β-cyanoacrylate ester is reduced to the corresponding chiral β-cyano ester.[7][8] The stereochemical outcome can be controlled by the geometry (E/Z) of the starting alkene and by enzyme engineering, allowing access to either the (S) or (R) product in high enantiomeric excess.[7][8] This method represents a greener alternative to metal-dependent hydrogenation protocols.
| Chemoenzymatic Method | Enzyme Type | Substrate | Key Intermediate | Typical e.e. | Reference |
| Kinetic Resolution | Lipase | Racemic Diester (CNDE) | (S)-CCMA | >95% | [3][4] |
| Desymmetrization | Nitrilase | Prochiral Dinitrile (IBSN) | (S)-CMHA | >99% | [5][6] |
| Asymmetric Reduction | Ene-Reductase | β-Cyanoacrylate Ester | (S)-3-cyano-5-methylhexanoate | >99% | [7][8] |
Asymmetric Hydrogenation: The Power of Chiral Catalysts
Asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereocenters. For Pregabalin, this strategy involves the reduction of a prochiral olefin using a chiral transition-metal catalyst.
Core Principle: The key step is the hydrogenation of a cyano-substituted olefin, such as 3-cyano-5-methylhex-3-enoic acid or its ester, in the presence of a chiral catalyst.[9][10] The catalyst system typically consists of a rhodium (Rh) metal center coordinated to a chiral bisphosphine ligand. The ligand creates a chiral environment around the metal, forcing the hydrogen to add to one face of the double bond preferentially. Ligands from the DuPHOS family, such as (S,S)-Me-DuPHOS, have proven highly effective, delivering the desired (S)-cyano precursor in very high enantiomeric excess.[10][11] The subsequent reduction of the nitrile group furnishes (S)-Pregabalin.
Catalytic Cycle: Rh-DuPHOS Hydrogenation
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of a Cyano-Olefin [11]
-
Substrate Preparation: The substrate, 3-cyano-5-methylhex-3-enoic acid salt, is prepared and dissolved in a suitable solvent like methanol.
-
Catalyst Loading: The chiral catalyst, for example, [((S,S)-Me-DuPHOS)Rh(COD)]+BF4−, is added to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically low (sub-stoichiometric).
-
Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The system is purged with hydrogen gas, and then pressurized to the desired level (e.g., 90 psi). The reaction is stirred at room temperature until completion.
-
Monitoring: The conversion and enantiomeric excess are determined by analytical techniques such as HPLC or GC using a chiral column.
-
Workup: After the reaction, the catalyst is removed (e.g., by filtration through silica gel). The solvent is evaporated, and the resulting (S)-3-cyano-5-methylhexanoate is carried forward to the next step (nitrile reduction) to yield Pregabalin.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a third pillar of asymmetric synthesis, using small, chiral organic molecules to catalyze stereoselective transformations. For Pregabalin, the key organocatalytic transformation is typically an asymmetric Michael addition.
Core Principle: This approach involves the conjugate addition of a nucleophile, such as diethyl malonate or nitromethane, to an electrophilic nitroalkene, (E)-5-methyl-1-nitro-1-hexene.[12][13][14] The reaction is catalyzed by a bifunctional organocatalyst, such as a chiral thiourea or squaramide derived from Cinchona alkaloids.[15] The catalyst utilizes hydrogen bonding to activate the nitroalkene electrophile while a basic moiety (e.g., a tertiary amine) deprotonates the nucleophile, bringing both partners together in a highly organized, chiral transition state.[14] This dual activation is the causal factor for the high enantioselectivity observed. A significant challenge is the instability of the aliphatic nitroalkene, which has been elegantly solved through the use of continuous flow chemistry for its safe, on-demand production and immediate use.[12][13]
Experimental Protocol: Organocatalytic Michael Addition [12]
-
Nitroalkene Synthesis (Continuous Flow): Isovaleraldehyde and nitromethane are pumped through separate lines and mixed at a T-junction with a base catalyst. The stream flows through a heated reactor coil to form the nitroalkene. The output is immediately quenched and extracted into an organic solvent for direct use. This avoids the isolation of the unstable intermediate.
-
Michael Addition: The freshly prepared nitroalkene solution is combined with the Michael donor (e.g., dimethyl malonate) and the chiral organocatalyst (e.g., 0.5 mol %). The reaction is stirred at ambient temperature (20 °C) for 24 hours.
-
Catalyst Recycling: The organocatalyst can often be recovered post-reaction, for instance, through nanofiltration, enhancing the cost-competitiveness of the process.[12]
-
Transformation to Pregabalin: The resulting Michael adduct is then converted to Pregabalin through a sequence of reactions, typically involving reduction of the nitro group and hydrolysis/decarboxylation of the malonate moiety.
| Organocatalytic Approach | Catalyst Type | Nucleophile | Electrophile | Key Intermediate | Typical e.e. | Reference |
| Michael Addition | Chiral Squaramide | Meldrum's Acid | Nitroalkene | γ-Nitro Derivative | 94% | [14][15] |
| Michael Addition | Chiral Thiourea | Diethyl Malonate | Nitroalkene | γ-Nitro Malonate | >75% (improves with crystallization) | |
| Michael Addition | Cinchona-derived PTC | Nitromethane | α,β-Unsaturated Ester | γ-Nitro Ester | >99% (after recrystallization) | [16] |
Chiral Auxiliary-Based Synthesis
One of the classical and most reliable methods for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of a reaction before being cleaved.
Core Principle: The Evans asymmetric alkylation is a well-established example of this strategy applied to Pregabalin synthesis.[1][17] An achiral carboxylic acid is first coupled to a chiral oxazolidinone auxiliary (the Evans auxiliary). The resulting imide is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, as directed by the auxiliary. This creates the new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved under mild conditions to reveal the chiral carboxylic acid, and the auxiliary can be recovered.
Workflow: Evans Chiral Auxiliary Strategy
Caption: General workflow for an Evans auxiliary-based synthesis.
Conclusion and Outlook
The enantioselective synthesis of (S)-Pregabalin is a showcase of the evolution of modern asymmetric synthesis. Early industrial processes relied on classical resolution or robust chemoenzymatic methods, which remain highly relevant.[3][12] The development of asymmetric hydrogenation with chiral rhodium catalysts represented a significant leap in efficiency and atom economy.[11] More recently, the field of organocatalysis has provided powerful, metal-free alternatives that, when combined with enabling technologies like continuous flow, present a compelling platform for large-scale, cost-competitive manufacturing.[12][13] Each strategy possesses a unique profile of advantages concerning cost, scalability, environmental impact, and operational complexity. The choice of a specific route is therefore a multifactorial decision, balancing economic drivers with technical feasibility and green chemistry principles. Future innovations will likely focus on the discovery of even more active and selective catalysts, whether they be enzymes, organocatalysts, or transition metal complexes, to further streamline the synthesis of this vital pharmaceutical agent.
References
-
Müller, M. et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link]
-
Rossi, S. et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. [Link]
-
Reddy, G. S. et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. [Link]
-
Kapucu, M. (2013). Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. [Link]
- Burk, M. J. et al. (2003). Asymmetric synthesis of pregabalin.
-
Zheng, R-C. et al. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development. [Link]
-
Leconte, A. M. et al. (2008). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. NIH Public Access. [Link]
-
Burk, M. J. et al. (2000). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. [Link]
-
Routledge, A. et al. (2017). Chemoenzymatic synthesis of pregabalin and three of its analogues using 4-OT. ResearchGate. [Link]
-
Chen, Y. et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Sustainable Chemistry & Engineering. [Link]
-
Müller, M. et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Publications. [Link]
-
Adamo, C. & Moccia, M. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. [Link]
-
Gotor-Fernández, V. et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC - NIH. [Link]
- Burk, M. J. et al. (2003). Asymmetric synthesis of pregabalin.
-
Rossi, S. et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. ACS Publications. [Link]
-
Bella, M. et al. (2009). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. ResearchGate. [Link]
-
Wang, F. et al. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. [Link]
-
Baran, R. et al. (2014). Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides - a key step in the synthesis of pregabalin. PubMed. [Link]
-
Bella, M. et al. (2009). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Semantic Scholar. [Link]
-
Gotor-Fernández, V. et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PubMed. [Link]
-
Reddy, G. S. et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 3. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 10. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 11. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ricerca.univaq.it [ricerca.univaq.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides - a key step in the synthesis of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. tsijournals.com [tsijournals.com]
The Genesis of a Blockbuster: A Technical Guide to the Discovery and History of (3R)-3-(aminomethyl)-5-methylhexanoic acid
Abstract
(3R)-3-(aminomethyl)-5-methylhexanoic acid, known pharmaceutically as pregabalin, represents a significant advancement in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. This guide provides a comprehensive technical overview of its journey from a rationally designed gamma-aminobutyric acid (GABA) analog to a blockbuster therapeutic. We will delve into the initial scientific hypothesis that spurred its creation, the pivotal discovery of its true mechanism of action, and the key stereoselective synthetic strategies that enabled its commercial production. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the scientific and historical context of this important molecule.
The Serendipitous Discovery: A Tale of a Misguided Hypothesis
The story of pregabalin begins not with a direct search for a pain or epilepsy drug, but with a fundamental exploration of neurotransmitter modulation. In the late 1980s, Professor Richard Bruce Silverman at Northwestern University was investigating molecules designed to interact with the GABAergic system.[1][2] The primary hypothesis was to create compounds that could increase the brain's concentration of GABA, the principal inhibitory neurotransmitter, by activating its synthesizing enzyme, L-glutamic acid decarboxylase (GAD).[2][3]
A series of 4-amino-3-alkylbutanoic acids were synthesized with this goal in mind.[3] Among them, racemic 3-(aminomethyl)-5-methylhexanoic acid showed promise in preclinical mouse models of seizures.[2][4] However, the initial hypothesis that its anticonvulsant activity stemmed from GAD activation was later proven to be incorrect.[4] This pivotal moment marked a shift in the understanding of this new class of compounds and set the stage for the discovery of their true, novel mechanism of action.
Unraveling the True Mechanism: The α2δ-1 Subunit Target
Despite its structural similarity to GABA, extensive research demonstrated that pregabalin does not bind to GABA receptors nor is it converted into GABA in vivo.[4][5] The breakthrough in understanding its mechanism of action came with the identification of its high-affinity binding to the α2δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels (VGCCs).[6][7] This interaction is the cornerstone of its therapeutic effects.
The α2δ-1 subunit plays a crucial role in the trafficking and function of VGCCs in presynaptic terminals.[7] In pathological states such as neuropathic pain, there is an upregulation of α2δ-1, leading to increased calcium influx and subsequent excessive release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[5][6] Pregabalin's binding to the α2δ-1 subunit subtly modulates the function of these channels, reducing the influx of calcium into nerve terminals.[6] This, in turn, decreases the release of these excitatory neurotransmitters, thereby dampening neuronal hyperexcitability and alleviating pain and seizure activity.[6]
Figure 1: Mechanism of Action of Pregabalin.
The Path to Market: From Academia to Pharmaceutical Development
Recognizing the therapeutic potential of this novel compound, Northwestern University licensed it to Parke-Davis Pharmaceuticals in 1990.[8][9] Parke-Davis undertook the extensive preclinical and clinical development necessary to bring the drug to market.[3][4] This included demonstrating its efficacy and safety in robust clinical trials for epilepsy, diabetic neuropathic pain, and postherpetic neuralgia.[3][4]
In 2000, Pfizer acquired Warner-Lambert, the parent company of Parke-Davis, and continued the development of pregabalin, now under the brand name Lyrica®.[8] The U.S. Food and Drug Administration (FDA) granted approval for medical use in December 2004.[4][8]
| Milestone | Year | Organization | Significance |
| Initial Synthesis | 1990 | Northwestern University | Creation of the molecule based on a GABA-mimetic hypothesis.[4] |
| Licensing | 1990 | Parke-Davis | Initiation of formal pharmaceutical development.[8][9] |
| Elucidation of True MOA | Late 1990s | Parke-Davis | Identification of the α2δ-1 subunit as the therapeutic target.[7] |
| Acquisition | 2000 | Pfizer | Continuation of development under a major pharmaceutical company.[8] |
| FDA Approval | 2004 | Pfizer | Market authorization for epilepsy and neuropathic pain.[4][8] |
The Stereoselective Synthesis Challenge: Isolating the Active (3R)-Enantiomer
A critical aspect of pregabalin's development was the isolation of the specific stereoisomer responsible for its therapeutic activity. The biological activity resides exclusively in the (S)-enantiomer, which, due to IUPAC naming conventions for this particular molecule, is designated as (3R)-3-(aminomethyl)-5-methylhexanoic acid.[4] Consequently, developing an efficient and scalable stereoselective synthesis was paramount. Several successful strategies have been employed, with the following representing key approaches.
Classical Resolution via Diastereomeric Salt Formation
One of the earliest and most straightforward methods for obtaining the desired enantiomer involves classical chemical resolution. This process relies on the principle that while enantiomers have identical physical properties, diastereomers do not.
Experimental Protocol:
-
Racemate Formation: A racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid is synthesized.
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent, such as (S)-(+)-mandelic acid, in a suitable solvent.[1] This reaction forms two diastereomeric salts.
-
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Isolation and Liberation: The crystallized diastereomeric salt is isolated, and the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure (3R)-3-(aminomethyl)-5-methylhexanoic acid.
Figure 2: Classical Resolution of Pregabalin.
Asymmetric Synthesis: The Hofmann Rearrangement Approach
A more elegant and efficient approach involves asymmetric synthesis, where the desired stereocenter is established early in the synthetic route. One notable method utilizes the Hofmann rearrangement of an optically active precursor.
Experimental Protocol:
-
Synthesis of Racemic Precursor: Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid is synthesized.
-
Chiral Resolution of Precursor: The racemic precursor is resolved using a chiral amine, such as (R)-(+)-α-phenylethylamine, to isolate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid enantiomer.
-
Hofmann Rearrangement: The purified (R)-enantiomer of the carbamoylmethyl precursor is then subjected to a Hofmann rearrangement. This reaction, typically using bromine or sodium hypobromite in an alkaline solution, converts the amide to a primary amine with the loss of one carbon atom, yielding (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) with retention of configuration.[1]
This method is advantageous as it resolves an earlier intermediate and avoids the need to resolve the final product.
Conclusion
The discovery and development of (3R)-3-(aminomethyl)-5-methylhexanoic acid is a compelling example of how a research program with a specific hypothesis can lead to unexpected and highly valuable therapeutic agents. The journey from a failed GAD activator to a blockbuster drug targeting the α2δ-1 subunit of voltage-gated calcium channels highlights the importance of serendipity and rigorous mechanistic investigation in drug discovery. Furthermore, the evolution of its chemical synthesis, from classical resolution to more sophisticated asymmetric approaches, underscores the continuous drive for efficiency and elegance in pharmaceutical manufacturing. Pregabalin remains a cornerstone of treatment for a range of neurological and psychiatric disorders, a testament to the ingenuity and perseverance of the scientists who brought it from the laboratory to the clinic.
References
-
Wikipedia. Pregabalin. [Link]
-
Dr.Oracle. (2025-05-26). What is the mechanism of action of Pregabalin (Lyrica)? [Link]
-
Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]
-
PubMed. (2006). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. [Link]
-
Royal Society of Chemistry. (2013). Case Study: Discovery and Development of Pregabalin (Lyrica ® ). [Link]
-
Cleveland Clinic Center for Continuing Education. Pregabalin (Lyrica®):Part I. [Link]
-
Northwestern University. (2023-03-10). Life after Lyrica. [Link]
-
Wikipedia. Richard Bruce Silverman. [Link]
-
Neurology. (2021). Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding. [Link]
Sources
- 1. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Asymmetric synthesis of pregabalin (2001) | Mark Joseph Burk | 41 Citations [scispace.com]
A Senior Application Scientist's Guide to the Stereospecific Synthesis of (S)-Pregabalin
Introduction: The Stereochemical Imperative of Pregabalin
Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue widely prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder. Its therapeutic activity is almost exclusively attributed to the (S)-enantiomer, which binds with high affinity to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The (R)-enantiomer is significantly less active and is considered an impurity. Consequently, the efficient and robust stereospecific synthesis of (S)-Pregabalin is not merely an academic challenge but a critical requirement for pharmaceutical manufacturing, mandated by regulatory bodies to ensure drug safety and efficacy.
This guide explores the primary chemical strategies developed to resolve this challenge, focusing on methods that have proven to be scalable, efficient, and capable of producing (S)-Pregabalin with the high enantiomeric purity required for clinical use (>99.5% e.e.).
Core Synthetic Strategies: A Comparative Overview
The synthesis of a single enantiomer drug like (S)-Pregabalin can be approached from several distinct strategic directions. The most prominent and industrially relevant methods include:
-
Kinetic Resolution: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.
-
Asymmetric Catalysis: Employing a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.
-
Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral molecule to a prochiral substrate to direct a stereoselective transformation.
Each of these foundational strategies carries a unique profile of advantages and disadvantages related to cost, efficiency, scalability, and environmental impact. The following sections will dissect representative examples from each class.
Strategy 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a cornerstone of industrial (S)-Pregabalin synthesis. This approach leverages the exquisite stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers of a key synthetic intermediate. A widely adopted method involves the resolution of a racemic cyano-diester precursor.
3.1. Mechanistic Rationale
The core principle involves the selective hydrolysis of a racemic diester, (±)-3-cyano-5-methyl-hexanoic acid ethyl ester. A lipase enzyme selectively catalyzes the hydrolysis of the ester group in the (R)-enantiomer, converting it into a carboxylic acid. The desired (S)-enantiomer remains unreacted as an ester. The significant difference in the physical and chemical properties of the resulting ester and carboxylic acid allows for their straightforward separation. The separated (S)-ester is then advanced to (S)-Pregabalin through hydrolysis and reduction steps.
Workflow: Enzymatic Resolution Pathway
Caption: Logical flow of an asymmetric hydrogenation route to (S)-Pregabalin.
4.2. Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox under an inert atmosphere (e.g., argon), the chiral catalyst is prepared by mixing a rhodium precursor (e.g., [Rh(cod)₂]BF₄) with the chiral ligand (e.g., (S,S)-Me-DuPhos) in a degassed solvent like methanol.
-
Reaction Setup: A high-pressure hydrogenation reactor is charged with the prochiral unsaturated acid substrate and the solvent (methanol). The pre-formed catalyst solution is then transferred to the reactor.
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 5-10 bar H₂). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
-
Monitoring: The reaction progress is monitored by analyzing aliquots for substrate consumption using techniques like HPLC or GC.
-
Workup: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The resulting crude product, the (S)-configured saturated diacid, is then taken to the next step.
-
Decarboxylation: The saturated diacid is heated (typically >100 °C) to induce decarboxylation, yielding (S)-Pregabalin.
4.3. Performance Data & Considerations
| Parameter | Typical Value | Rationale / Commentary |
| Enantiomeric Excess (e.e.) | >98% | Highly dependent on the choice of ligand and optimization of conditions. |
| Chemical Yield | >90% (for hydrogenation) | Catalytic methods avoid the 50% theoretical loss of resolution. |
| Key Advantage | Atom Economy | High efficiency, converting nearly all starting material to the desired product. |
| Key Disadvantage | Catalyst Cost & Sensitivity | Chiral ligands and precious metal precursors can be expensive. Catalysts are often sensitive to air and impurities. |
Strategy 3: Chiral Auxiliary-Mediated Synthesis
This classic but effective strategy involves the temporary incorporation of a chiral molecule, an "auxiliary," to guide a stereoselective reaction. The Evans asymmetric alkylation using a chiral oxazolidinone auxiliary is a well-documented application of this principle.
5.1. Mechanistic Rationale
First, a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride to form an N-acyl imide. This imide is then deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. The bulky auxiliary sterically blocks one face of the enolate. When an electrophile (e.g., an isobutyl halide) is introduced, it can only approach from the less hindered face, resulting in a highly diastereoselective alkylation. Finally, the auxiliary is cleaved (e.g., via hydrolysis), releasing the chiral product and allowing the auxiliary to be recovered and reused.
5.2. Experimental Protocol: Evans Asymmetric Alkylation
-
Imide Formation: The chiral oxazolidinone is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C. A base (e.g., n-BuLi) is added, followed by an acyl chloride to form the N-acyl starting material.
-
Enolate Generation: The purified N-acyl oxazolidinone is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A solution of LDA is added dropwise to form the lithium enolate.
-
Diastereoselective Alkylation: An alkylating agent (e.g., isobutyl iodide) is added to the enolate solution. The reaction is stirred at low temperature for several hours.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
Workup & Purification: The product is extracted into an organic solvent, and the solvent is removed. The crude product is purified by column chromatography to isolate the diastereomerically pure alkylated product.
-
Auxiliary Cleavage: The purified product is treated with a reagent like lithium hydroxide in a THF/water mixture to hydrolyze the imide bond, liberating the chiral carboxylic acid precursor to (S)-Pregabalin and the recoverable chiral auxiliary.
5.3. Performance Data & Considerations
| Parameter | Typical Value | Rationale / Commentary |
| Diastereomeric Excess (d.e.) | >99% | The steric directing effect of the Evans auxiliary is extremely powerful and reliable. |
| Chemical Yield | ~70-85% (overall) | Generally good yields, but involves multiple steps (attachment, alkylation, cleavage). |
| Key Advantage | High Stereoselectivity | Predictable and exceptionally high levels of stereocontrol. |
| Key Disadvantage | Stoichiometric Chiral Reagent | Requires a stoichiometric amount of the expensive chiral auxiliary, although it can be recycled. |
Conclusion and Future Outlook
The stereospecific synthesis of (S)-Pregabalin showcases the evolution of asymmetric synthesis in the pharmaceutical industry. While classical enzymatic resolution remains a robust and proven method for large-scale manufacturing, its inherent 50% yield limitation presents a challenge for atom economy. Chiral auxiliary-based methods offer exceptional stereocontrol but are often less economical due to the need for stoichiometric amounts of the auxiliary.
The future of (S)-Pregabalin synthesis, and indeed that of many chiral drugs, lies in the continued development of asymmetric catalysis . These methods are highly atom-economical and can be remarkably efficient. Ongoing research focuses on discovering new, more active, and less expensive catalysts based on earth-abundant metals and developing continuous flow processes that can further enhance safety, efficiency, and scalability. The ideal synthetic route is one that combines high stereoselectivity, high yield, low cost, and minimal environmental impact, a goal that continues to drive innovation in synthetic organic chemistry.
References
-
Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Pregabalin. Angewandte Chemie International Edition, 47(19), 3500-3504. [Link]
-
Martinez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, L. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392-398. [Link]
-
Burk, M. J., de Koning, P. D., Gda, Y. M., & Zimmermann, N. (2000). Acyclic and Cyclic Substrates for Asymmetric Hydrogenation. In Catalytic Asymmetric Synthesis (pp. 271-310). Wiley-VCH. [Link]
-
Hoekstra, M. S., Sobieray, D. M., Schwindt, M. A., Mulhern, T. A., Grote, T. M., & Hutta, D. A. (1997). Chemical Development of an Enantioselective Synthesis of (S)-Pregabalin. Organic Process Research & Development, 1(1), 26-38. [Link]
-
U.S. Food and Drug Administration. (2004). Lyrica (pregabalin) capsules, oral solution Prescribing Information. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
An In-depth Technical Guide to the Chemical Properties of Pregabalin and Its Analogs
Abstract
This technical guide provides a comprehensive examination of the chemical and pharmacological properties of pregabalin, a critical therapeutic agent for neuropathic pain, epilepsy, and anxiety disorders. We delve into the molecule's core physicochemical characteristics, the pivotal role of its stereochemistry, and the structure-activity relationships (SAR) that govern its efficacy. This document further explores the synthetic and chemoenzymatic routes to (S)-pregabalin, details robust analytical methodologies for its characterization, and discusses its metabolic profile. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational knowledge with practical, field-proven insights to support ongoing research and development in the field of gabapentinoids.
Introduction: The Molecular Basis of Pregabalin's Action
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, pregabalin's mechanism of action does not involve direct interaction with GABA receptors.[2][3] Instead, its therapeutic effects are mediated by high-affinity binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5][6] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[6][7]
The clinical significance of pregabalin lies in its stereospecificity. The biological activity is almost exclusively associated with the (S)-enantiomer.[8][9] The (R)-enantiomer exhibits significantly weaker affinity for the α2δ subunit and lacks comparable in vivo therapeutic activity.[8] This stereochemical dependence is a cornerstone of its chemical properties and dictates the synthetic and analytical strategies employed in its development and production.
Core Physicochemical Properties
A thorough understanding of pregabalin's physicochemical properties is fundamental to formulation development, analytical method design, and predicting its pharmacokinetic behavior. As a zwitterionic amino acid at physiological pH, its properties are heavily influenced by pH.[10]
Structure, Solubility, and Dissociation
Pregabalin exists as a white to off-white crystalline solid.[1][11] It is freely soluble in water and in both acidic and basic aqueous solutions.[1][11] This high aqueous solubility is a key characteristic, facilitating its absorption. The solubility varies with pH, ranging from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7.[10]
The molecule possesses two ionizable groups: a carboxylic acid and a primary amine. This results in two distinct dissociation constants (pKa):
At a physiological pH of 7.4, the carboxyl group is deprotonated (COO-) and the amine group is protonated (NH3+), resulting in a zwitterionic state. This dual ionic character contributes to its high water solubility and influences its interaction with biological membranes and transport proteins.
Lipophilicity and Partition Coefficient
Lipophilicity is a critical determinant of a drug's ability to cross the blood-brain barrier. The partition coefficient (LogP) is used to measure this property. For pregabalin, the LogP value is highly pH-dependent. The log of the n-octanol/water partition coefficient at pH 7.4 is -1.35, indicating that pregabalin is hydrophilic and not likely to partition significantly into lipid-based tissues.[1][10] This suggests that its transport into the central nervous system is not solely dependent on passive diffusion but also involves active transport mechanisms, such as the system L neutral amino acid transporter.[4][8]
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [11] |
| Molecular Weight | 159.23 g/mol | [2][11] |
| Melting Point | 176 - 178 °C | [1] |
| pKa1 (Carboxyl) | 4.2 | [1][10] |
| pKa2 (Amine) | 10.6 | [1][10] |
| Aqueous Solubility | Freely soluble | [1][11] |
| LogP (pH 7.4) | -1.35 | [1][10] |
| Stereochemistry | (S)-enantiomer is active | [8][9] |
| Table 1: Key Physicochemical Properties of Pregabalin |
Structure-Activity Relationships (SAR) of Pregabalin Analogs
The development of pregabalin analogs has been driven by the need to understand the structural requirements for binding to the α2δ subunit and to optimize therapeutic activity. SAR studies reveal that even subtle modifications to the pregabalin scaffold can have profound effects on binding affinity and in vivo efficacy.[8]
The Importance of the 3-Position Alkyl Substituent
The isobutyl group at the C3 position of the hexanoic acid backbone is crucial for high-affinity binding.
-
Enantioselectivity: The (S)-configuration is essential. The enantiomer, (R)-pregabalin, has significantly weaker affinity for the α2δ subunit.[8]
-
Alkyl Chain Modifications: Altering the isobutyl side chain generally leads to a decrease in binding affinity. For instance, replacing it with a 1-ethylpropyl group reduces α2δ binding by approximately 2.5-fold.[8]
-
Positional Isomers: Moving the isobutyl side chain from the C3 to the C2 position results in a compound with reduced affinity for both the α2δ subunit and the system L transporter.[8]
These findings underscore that the specific size, shape, and stereochemical orientation of the substituent at the 3-position are critical for optimal interaction with the binding pocket of the α2δ-1 protein.[8][9]
Logical Flow of SAR Investigation
The systematic exploration of SAR for α2δ ligands follows a well-defined logical workflow. The primary objective is to correlate specific structural changes with changes in binding affinity and functional activity.
Caption: Workflow for Structure-Activity Relationship (SAR) analysis of pregabalin analogs.
Synthetic Strategies for (S)-Pregabalin
The therapeutic requirement for the pure (S)-enantiomer has necessitated the development of efficient and stereoselective synthetic routes. Both chemoenzymatic processes and asymmetric synthesis are prominent in industrial production.
Chemoenzymatic Synthesis
A common and efficient approach involves the use of enzymes to achieve the desired stereochemistry.
-
Enzymatic Hydrolysis: The process often starts with a prochiral dinitrile or diester. A nitrilase or lipase enzyme is used to selectively hydrolyze one of the functional groups, creating a chiral intermediate like (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA).[12][13]
-
Racemization: The unreacted (R)-enantiomer from the enzymatic step can be racemized using a solid base catalyst in a continuous flow system, allowing it to be recycled back into the process, thereby increasing the overall yield.[12]
-
Hydrogenation: The resulting chiral intermediate, (S)-CMHA, is then subjected to hydrogenation, typically using a catalyst like Raney Nickel, to reduce the nitrile group to a primary amine, yielding the final (S)-pregabalin product.[12][13]
Asymmetric Synthesis via Organocatalysis
Asymmetric synthesis provides an alternative route that avoids resolution steps.
-
Michael Addition: A key step involves the conjugate (Michael) addition of nitromethane to an α,β-unsaturated precursor. This reaction can be catalyzed by a chiral organocatalyst, such as a Cinchona-derived phase-transfer catalyst, to produce the desired stereoisomer with high enantiomeric excess.[14]
-
Functional Group Transformations: The nitro group in the resulting adduct serves as a precursor to the amine, and other functional groups are manipulated to form the carboxylic acid, ultimately leading to (S)-pregabalin.[14]
Analytical Methodologies for Characterization
Robust analytical methods are essential for quality control, ensuring the purity, identity, and potency of pregabalin in bulk drug substance and finished pharmaceutical products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for pregabalin analysis. However, since pregabalin lacks a strong UV chromophore, direct UV detection is challenging at standard wavelengths. Two main strategies are employed:
-
Low UV Detection: Analysis can be performed at low wavelengths (e.g., 210-215 nm), but this requires a very clean mobile phase and can be prone to interference.[7][15]
-
Pre-column Derivatization: A more sensitive and specific approach involves derivatizing the primary amine of pregabalin with a reagent that contains a strong chromophore. A common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (FDNB), which reacts with the amine to produce a product that can be easily detected at 360 nm.[16]
Protocol: HPLC Assay of Pregabalin via Derivatization
-
Standard Preparation: Prepare a stock standard solution of pregabalin (e.g., 200 µg/mL) in distilled water. Create a series of calibration standards by subsequent dilution.[16]
-
Sample Preparation: For a capsule formulation, weigh and powder the contents. Extract a quantity equivalent to the target concentration with distilled water, sonicate, and filter. Dilute as necessary.
-
Derivatization Step:
-
To 1.0 mL of the standard or sample solution, add 1.0 mL of a borate buffer (pH 9.0).
-
Add 1.0 mL of a 16 mM solution of FDNB in acetonitrile.[16]
-
Vortex the mixture and heat in a water bath at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Chromatographic Conditions:
-
Analysis: Quantify the pregabalin-DNB derivative peak against the calibration curve generated from the derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the determination of pregabalin in biological matrices like human plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[17]
Workflow: Bioanalytical Determination by LC-MS/MS
Caption: Typical workflow for the bioanalysis of pregabalin in plasma using SPE-LC-MS/MS.
This method allows for accurate quantification down to the ng/mL level, which is necessary for pharmacokinetic studies.[17] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring accuracy.
Metabolic Fate and Stability
Pregabalin exhibits a favorable pharmacokinetic profile characterized by minimal metabolism.[18][19]
-
Negligible Metabolism: Over 90% of an administered dose is excreted unchanged in the urine.[18][20] Pregabalin does not undergo significant hepatic metabolism and is not a substrate for the cytochrome P450 enzyme system.[3][18] This minimizes the potential for drug-drug interactions.[18][19]
-
Major Metabolite: The only significant metabolite identified is the N-methylated derivative, which accounts for a mere 0.9% of the dose and is pharmacologically inactive.[18]
-
Stereochemical Stability: The active (S)-enantiomer does not undergo in vivo racemization to the inactive (R)-enantiomer.[18]
-
Chemical Stability: The primary degradation pathway for pregabalin is intramolecular cyclization to form a lactam impurity, 4-isobutyl-pyrrolidin-2-one. This degradation is slow but can be accelerated under conditions of high temperature and non-neutral pH.[10]
Conclusion
The chemical properties of pregabalin are intrinsically linked to its therapeutic function. Its zwitterionic nature, high aqueous solubility, and specific stereochemical requirements for binding to the α2δ subunit are defining features. The development of robust chemoenzymatic and asymmetric synthetic routes has enabled the efficient production of the active (S)-enantiomer. Furthermore, a suite of sophisticated analytical techniques, from derivatization-based HPLC to highly sensitive LC-MS/MS, ensures the quality and facilitates the clinical study of this important medication. The molecule's simple metabolic profile and low potential for drug interactions further solidify its role as a valuable agent in the treatment of neurological and psychiatric disorders. Future research into novel analogs will continue to build on this foundational chemical knowledge to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- Current time information in Mumbai, IN. Google.
-
Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294–2307. Retrieved from [Link]
-
Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, G., et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Kumar, R., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]
-
Kocienski, P. (2015). Synthesis of (S)-Pregabalin. Synfacts, 11(12), 1238. Retrieved from [Link]
-
Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-307. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem. Retrieved from [Link]
-
A Process For Synthesis Of S (+) Pregabalin. Quick Company. Retrieved from [Link]
- WO2012059797A1 - Process for synthesis of (s) - pregabalin. Google Patents.
-
U.S. Food and Drug Administration. (2012). Environmental Assessment for Lyrica (pregabalin). Retrieved from [Link]
-
Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. Retrieved from [Link]
-
How is Lyrica (pregabalin) metabolized?. Dr.Oracle. Retrieved from [Link]
-
Al-Hatim, T. A. (2022). Pregabalin: pharmacokinetics and metabolism with comparison to gabapentin. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. Retrieved from [Link]
-
Löscher, W., & Schmidt, D. (2012). Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy. Expert Opinion on Drug Metabolism & Toxicology, 8(12), 1549-64. Retrieved from [Link]
-
Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-50. Retrieved from [Link]
-
Murphy, P., et al. (n.d.). Pregabalin. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Pregabalin (CAS 148553-50-8) - Chemical & Physical Properties. Cheméo. Retrieved from [Link]
-
Souri, E., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(16), 9011-9014. Retrieved from [Link]
-
Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. Journal of Chemical Health Risks. Retrieved from [Link]
-
Gouda, A. A., et al. (2013). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. Journal of Spectroscopy. Retrieved from [Link]
-
Simon, A., et al. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Pregabalin. AERU - University of Hertfordshire. Retrieved from [Link]
-
Skalden, L., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Retrieved from [Link]
-
Skalden, L., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(6), 2778-2787. Retrieved from [Link]
-
PREGABALIN USP CV. PCCA. Retrieved from [Link]
Sources
- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sci-hub.st [sci-hub.st]
- 5. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. jchr.org [jchr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. PREGABALIN USP CV - PCCA [pccarx.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. apps.thermoscientific.com [apps.thermoscientific.com]
- 18. droracle.ai [droracle.ai]
- 19. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psychscenehub.com [psychscenehub.com]
A Guide to the Asymmetric Synthesis of Pregabalin Precursors: Strategies and Methodologies
Introduction: The Stereochemical Imperative of Pregabalin
Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue that has become a cornerstone in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] Its therapeutic efficacy is, however, intrinsically linked to its stereochemistry. The biological activity resides exclusively in the (S)-enantiomer, while the (R)-enantiomer is pharmacologically inactive.[4] Consequently, the development of efficient and stereoselective synthetic routes to access the enantiomerically pure (S)-pregabalin is of paramount importance for pharmaceutical manufacturing. This technical guide provides an in-depth exploration of the core strategies employed in the asymmetric synthesis of key pregabalin precursors, offering insights into the underlying principles, experimental protocols, and comparative advantages of each approach.
Strategic Overview: Pathways to Enantiopure Pregabalin Precursors
The synthesis of (S)-pregabalin has evolved significantly from its initial reliance on classical resolution via diastereomeric salt formation with chiral resolving agents like (R)-mandelic acid.[2][5][6] While effective, this method is inherently limited by a theoretical maximum yield of 50%. Modern pharmaceutical production demands more efficient and sustainable methods. The focus has thus shifted to asymmetric synthesis, which aims to create the desired stereocenter selectively. The principal strategies that have emerged and are discussed herein are:
-
Enzymatic Resolutions and Desymmetrization: Leveraging the high stereoselectivity of enzymes to resolve racemic mixtures or desymmetrize prochiral substrates.
-
Chiral Auxiliary-Mediated Synthesis: Employing a covalently attached chiral molecule to direct the stereochemical outcome of a reaction.
-
Asymmetric Hydrogenation: Utilizing chiral metal catalysts to deliver hydrogen atoms to a prochiral olefin in a stereoselective manner.
-
Asymmetric Organocatalysis: Using small, chiral organic molecules to catalyze enantioselective transformations.
This guide will now delve into the technical specifics of each of these core strategies.
Enzymatic Approaches: Precision Biocatalysis
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Two prominent chemoenzymatic strategies for pregabalin precursor synthesis involve kinetic resolution using lipases and asymmetric bioreduction using ene-reductases.[5][7][8]
Lipase-Mediated Kinetic Resolution
A highly successful industrial process developed by Pfizer employs a lipase for the kinetic resolution of a racemic β-cyanodiester.[5][6] Lipases are hydrolytic enzymes that can exhibit high enantioselectivity. In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic diester, allowing for the separation of the desired stereoisomer.
Workflow: Lipase-Mediated Kinetic Resolution
Caption: Lipase-mediated kinetic resolution workflow.
A key advantage of this chemoenzymatic process is the ability to racemize and reuse the unreacted (R)-enantiomer, thereby significantly improving the overall process efficiency and yield.[6] This has resulted in a more sustainable and cost-effective manufacturing process with a substantial reduction in waste streams.[6]
Experimental Protocol: Enzymatic Resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester
-
Reaction Setup: A buffered aqueous solution of the racemic diester is prepared.
-
Enzyme Addition: A commercially available lipase, such as Lipolase, is added to the mixture.[6]
-
Hydrolysis: The reaction is stirred at a controlled temperature and pH. The lipase selectively catalyzes the hydrolysis of the (S)-enantiomer to the corresponding monoacid.
-
Workup and Separation: The reaction mixture is acidified, and the desired (S)-monoacid is extracted with an organic solvent. The unreacted (R)-diester remains in the organic phase.
-
Decarboxylation: The purified (S)-monoacid is then subjected to a heat-promoted decarboxylation to yield (S)-3-cyano-5-methylhexanoic acid ethyl ester, a key precursor to pregabalin.[6]
| Parameter | Value | Reference |
| Enzyme | Lipolase | [6] |
| Substrate | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | [6] |
| Product | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | [1] |
| Enantiomeric Excess (ee) | >95% | [1] |
| Conversion | ~50% (per cycle) | [1] |
Asymmetric Bioreduction with Ene-Reductases
An alternative biocatalytic approach involves the asymmetric reduction of β-cyanoacrylate esters using ene-reductases.[7][9][10] These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated carbon-carbon double bonds.[7] This method offers a direct route to the chiral β-cyano ester precursor, avoiding a resolution step.
The stereochemical outcome of the bioreduction can be controlled by careful substrate engineering, such as varying the size of the ester moiety and using stereochemically pure (E)- or (Z)-isomers of the starting β-cyanoacrylate ester.[7][9][10] This allows for access to both enantiomers of the product with high enantiomeric excess and conversion rates.[7][9][10]
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the approach of a reagent from a less sterically hindered face. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
Evans Asymmetric Alkylation
A well-established method for the synthesis of pregabalin precursors involves the use of Evans oxazolidinone auxiliaries.[4][11][12] This strategy relies on the asymmetric alkylation of a chiral enolate derived from an N-acyloxazolidinone.
Synthetic Pathway: Evans Asymmetric Alkylation
Caption: Asymmetric hydrogenation of a pregabalin precursor.
The use of a rhodium catalyst with a chiral bisphosphine ligand, such as Me-DuPHOS, has been shown to be highly effective, providing the desired (S)-3-cyano-5-methylhexanoate in very high enantiomeric excess. [13]This nitrile precursor can then be reduced to afford (S)-pregabalin. [13] Experimental Protocol: Asymmetric Hydrogenation
-
Substrate Preparation: The 3-cyano-5-methylhex-3-enoic acid is prepared and converted to a salt, such as the sodium or potassium salt.
-
Catalyst Loading: In a pressure reactor, the substrate is dissolved in a suitable solvent (e.g., methanol), and the chiral rhodium catalyst (e.g., [Rh(COD)(Me-DuPHOS)]+BF4-) is added.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the reaction is complete.
-
Workup: The solvent is removed, and the product, (S)-3-cyano-5-methylhexanoate, is isolated and purified.
| Parameter | Value | Reference |
| Catalyst | Rhodium Me-DuPHOS complex | [13] |
| Substrate | 3-cyano-5-methylhex-3-enoic acid salt | [13] |
| Product | (S)-3-cyano-5-methylhexanoate | [13] |
| Enantiomeric Excess (ee) | >95% | [14] |
Asymmetric Organocatalysis: The Metal-Free Frontier
Asymmetric organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition metal catalysis. This field utilizes small, chiral organic molecules to catalyze enantioselective reactions. For pregabalin synthesis, organocatalytic approaches have focused on the enantioselective conjugate addition to α,β-unsaturated systems. [5][15][16]
Cinchona Alkaloid-Catalyzed Reactions
Cinchona alkaloids and their derivatives have proven to be versatile organocatalysts. For instance, a Cinchona-derived phase-transfer catalyst has been employed for the conjugate addition of nitromethane to an α,β-unsaturated acid acceptor surrogate. [5]Although the initial enantioselectivity may be moderate, subsequent recrystallization can yield the enantiopure intermediate. [5] Another approach involves the desymmetrization of 3-isobutylglutaric anhydride using stoichiometric amounts of quinine, which yields a chiral monocarboxylic acid intermediate. [5]
Bifunctional Organocatalysts
More recently, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base functionality, have been developed for the asymmetric synthesis of pregabalin precursors. [3][16]These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high stereoselectivity. An example is the Michael addition of diethyl malonate to (E)-4-methyl-1-nitro-1-pentene, catalyzed by a chiral thiourea or squaramide-based organocatalyst. [3][17] Workflow: Organocatalytic Michael Addition
Caption: Organocatalytic Michael addition for a pregabalin precursor.
The development of highly active organocatalysts that can operate at low catalyst loadings is crucial for the industrial viability of this approach. [15]Furthermore, the integration of organocatalysis with continuous flow chemistry presents a promising avenue for the safe, efficient, and scalable production of pregabalin precursors. [15]
Conclusion: A Comparative Perspective and Future Outlook
The asymmetric synthesis of pregabalin precursors is a testament to the ingenuity and evolution of modern synthetic chemistry. Each of the discussed strategies offers a unique set of advantages and challenges.
-
Enzymatic methods provide exceptional selectivity and operate under mild, environmentally benign conditions. The ability to reuse the undesired enantiomer in kinetic resolutions makes this a highly efficient industrial process.
-
Chiral auxiliaries offer a robust and predictable means of controlling stereochemistry, though they are often required in stoichiometric amounts.
-
Asymmetric hydrogenation is a highly atom-economical and efficient catalytic method that can provide products with excellent enantiopurity.
-
Organocatalysis represents a rapidly developing field that avoids the use of metals and offers novel reaction pathways.
The choice of a specific synthetic route in a drug development setting will depend on a multitude of factors, including cost, scalability, robustness, safety, and environmental impact. The ongoing research in this field continues to push the boundaries of catalytic efficiency and process optimization, promising even more elegant and sustainable solutions for the synthesis of this important pharmaceutical agent.
References
-
Cini, M., et al. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. Available at: [Link]
-
Rossi, S., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. ACS Publications. Available at: [Link]
-
Reddy, G. S., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]
-
Burk, M. J., et al. (2000). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. Available at: [Link]
-
Kapucu, M. (2013). Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. OpenMETU. Available at: [Link]
- Hoekstra, M. S., et al. (2001). Asymmetric synthesis of pregabalin. Google Patents.
-
Reddy, G. S., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Available at: [Link]
-
Skalden, L., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. NIH. Available at: [Link]
-
Skalden, L., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Publications. Available at: [Link]
- Burk, M. J., et al. (2003). Asymmetric synthesis of pregabalin. Google Patents.
-
Chen, Y., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC - NIH. Available at: [Link]
-
Cini, M., et al. (2020). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Request PDF. Available at: [Link]
-
Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. ResearchGate. Available at: [Link]
- Reddy, B. C., et al. (2015). Process for the preparation of pregabalin. Google Patents.
-
Kapucu, M. (2013). ENANTIOSELECTIVE FORMAL SYNTHESIS OF PREGABALIN WITH BIFUNCTIONAL ACID/BASE ORGANOCATALYSTS A THESIS SUBMITTED TO THE GRADUATE. METU. Available at: [Link]
-
Amarendar, V., et al. (2013). A new synthetic route for the preparation of pregabalin. Request PDF. Available at: [Link]
-
Goti, G., et al. (2024). Continuous flow asymmetric synthesis of chiral pregabalin precursors. ResearchGate. Available at: [Link]
-
Skalden, L., et al. (2013). Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed. Available at: [Link]
- Satyanarayana, M., et al. (2012). Process for the preparation of pregabalin. Google Patents.
-
Skalden, L., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ScienceOpen. Available at: [Link]
-
Rossi, S., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Univaq. Available at: [Link]
Sources
- 1. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. tsijournals.com [tsijournals.com]
- 12. US8168828B2 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 13. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pregabalin in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pregabalin in preclinical animal models of epilepsy. This document delves into the scientific rationale for its use, detailed experimental protocols, and critical data interpretation insights to empower robust and reproducible research.
Scientific Foundation: Mechanism of Action
Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its anticonvulsant effects not by directly interacting with GABA receptors, but through a distinct and targeted mechanism.[1][2] The primary site of action for pregabalin is the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4]
The α2-δ subunit is an auxiliary protein that plays a crucial role in the trafficking and function of high voltage-activated (HVA) calcium channels, particularly the P/Q-type and N-type channels.[5][6][7] These channels are densely located on presynaptic nerve terminals and are instrumental in the influx of calcium ions that triggers neurotransmitter release.[4][8]
In pathological states such as epilepsy, which are characterized by neuronal hyperexcitability, there can be an upregulation of α2-δ subunits.[5] Pregabalin binds with high affinity to the α2-δ-1 and α2-δ-2 isoforms of this subunit.[9][10] This binding event does not block the calcium channel directly but rather modulates its function.[11] The precise downstream effects are multifaceted, but a key consequence is the subtle reduction in the synaptic release of several excitatory neurotransmitters, including glutamate and substance P.[1][3][4] By dampening this excessive excitatory signaling, pregabalin effectively reduces neuronal excitability and raises the seizure threshold.[3]
It's important to note that pregabalin's anticonvulsant activity in the Maximal Electroshock (MES) model, a widely used screening tool for drugs effective against generalized tonic-clonic seizures, is dependent on its binding to the α2-δ-1 subunit.[10]
Caption: Pregabalin's Mechanism of Action.
Pharmacokinetic Profile in Rodents
A thorough understanding of pregabalin's pharmacokinetic properties in the chosen animal model is paramount for designing effective experiments. In rodents, pregabalin exhibits favorable pharmacokinetics, including rapid and almost complete oral bioavailability.[11][12] This allows for convenient oral administration in many experimental paradigms. The elimination half-life in rats is approximately 6.3 hours.[1]
| Parameter | Value (Rats) | Reference |
| Oral Bioavailability | ~90% | [1] |
| Protein Binding | <1% | [1] |
| Elimination Half-life | 4.5–7 hours (mean 6.3 hours) | [1] |
| Time to Max. Plasma Conc. (Oral) | 0.5 - 1 hour | [13] |
Note: These values can vary depending on the specific strain, age, and sex of the animal. It is advisable to perform pilot pharmacokinetic studies or consult literature specific to the animal model being used.
Preclinical Efficacy in Validated Animal Models of Epilepsy
Pregabalin has demonstrated a broad spectrum of anticonvulsant activity in various rodent models of epilepsy.[11][14] Its efficacy is particularly pronounced in models of partial seizures and generalized tonic-clonic seizures.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used, acute model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[15] Seizures are induced by a brief electrical stimulus delivered via corneal or auricular electrodes, resulting in a characteristic tonic hindlimb extension.
Protocol: Maximal Electroshock (MES) Test in Mice
-
Animals: Adult male Swiss albino mice (20-25 g) are commonly used.[15][16]
-
Drug Preparation and Administration:
-
Seizure Induction:
-
Endpoint:
-
The primary endpoint is the presence or absence of the tonic hindlimb extension.[17] Protection is defined as the abolition of this response.
-
-
Data Analysis:
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
-
Expected Results: Pregabalin potently inhibits tonic extensor seizures in both mice and rats in the MES model.[14][19] The ED50 in rats has been reported to be as low as 1.8 mg/kg, P.O.[14][19][20]
Pentylenetetrazol (PTZ) Seizure Model
The PTZ model is used to induce generalized myoclonic and clonic seizures and is considered a valuable tool for screening drugs effective against absence and myoclonic seizures.[21] PTZ is a GABA-A receptor antagonist.[22]
Protocol: Pentylenetetrazol (PTZ) Induced Seizure Test in Mice
-
Animals: Adult male BALB/c or Swiss albino mice are suitable.[23]
-
Drug Preparation and Administration:
-
Prepare and administer pregabalin as described in the MES protocol.
-
-
Seizure Induction:
-
Endpoints:
-
Observe the animals for a period of 30 minutes following PTZ administration.
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic convulsions.[25]
-
Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Compare the seizure latency, duration, and severity scores between the vehicle-treated and pregabalin-treated groups.
-
Expected Results: Pregabalin is effective in preventing clonic seizures induced by PTZ, although typically at higher doses than those required in the MES model.[14][19] The ED50 for preventing clonic seizures from PTZ in mice has been reported to be around 31 mg/kg, P.O.[14][19][20]
Kindling Models
Kindling is a chronic model of epilepsy that reflects the progressive development of seizure susceptibility (epileptogenesis).[22][26] It involves the repeated application of an initially sub-convulsive stimulus (either chemical or electrical), which eventually leads to the generation of full-blown seizures.[26]
Protocol: Pentylenetetrazol (PTZ) Kindling in Mice
-
Animals: Adult male BALB/c mice are often used.[23]
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 40 mg/kg, i.p.) every other day for a specified period (e.g., 21 days).[22][23]
-
After each PTZ injection, observe the animals and score the seizure severity (e.g., using the Racine scale).
-
Animals are considered fully kindled when they consistently exhibit a specific seizure stage (e.g., stage 4 or 5) on three consecutive administrations.[23]
-
-
Drug Testing:
-
Once the animals are fully kindled, the effect of pregabalin can be assessed.
-
Administer pregabalin (e.g., 10 mg/kg, i.p.) prior to a challenge dose of PTZ.[23]
-
-
Endpoints:
-
Record seizure scores, latency to seizures, and seizure duration.
-
-
Data Analysis:
-
Compare the seizure parameters in the same animals before and after pregabalin treatment, or between a vehicle-treated and a pregabalin-treated group of kindled animals.
-
Expected Results: Pregabalin has demonstrated efficacy in kindled models of partial seizures, preventing advanced behavioral seizures and reducing the duration of electrographic seizures in rats.[14][19][20]
Summary of Pregabalin Efficacy in Rodent Epilepsy Models
| Model | Seizure Type | Species | Effective Dose (ED50 or Lowest Effective Dose) | Reference |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Rat | 1.8 mg/kg, P.O. | [14][19][20] |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse | ED50: 142.14 ± 32.54 mg/kg, i.p. | [17] |
| Pentylenetetrazol (PTZ) | Generalized Clonic | Mouse | 31 mg/kg, P.O. | [14][19][20] |
| Audiogenic Seizures (DBA/2 mice) | Tonic Extension | Mouse | 2.7 mg/kg, P.O. | [14][19][20] |
| Kindled Partial Seizures | Partial with Secondary Generalization | Rat | 10 mg/kg, i.p. | [14][19][20] |
Important Considerations and Self-Validation
-
Dose-Response Relationship: It is crucial to establish a full dose-response curve for pregabalin in the chosen model to determine the ED50 and the therapeutic window.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the vehicle or the injection procedure.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to minimize observer bias.
-
Adverse Effects: At higher doses, pregabalin can cause ataxia and decrease spontaneous locomotor activity.[14][19] It is important to monitor for these potential side effects and to differentiate them from anticonvulsant effects.
-
Model Selection: The choice of animal model should be guided by the specific research question. The MES and PTZ models are suitable for initial screening, while kindling models are more appropriate for studying epileptogenesis and the effects of chronic treatment.
Caption: General Experimental Workflow.
Conclusion
Pregabalin is a valuable pharmacological tool for studying the mechanisms of epilepsy and for the preclinical evaluation of novel antiepileptic therapies. Its well-defined mechanism of action, favorable pharmacokinetic profile, and proven efficacy in a range of animal models make it a robust positive control and a benchmark for comparison. By following the detailed protocols and considering the key experimental variables outlined in these application notes, researchers can generate high-quality, reproducible data to advance the field of epilepsy research.
References
-
Arain, A. M. (2009). Pregabalin in the management of partial epilepsy. Neuropsychiatric Disease and Treatment, 5, 407–413. Available at: [Link]
-
Wikipedia. (n.d.). Pregabalin. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. Available at: [Link]
-
Dolphin, A. C. (2012). Calcium channel α2δ subunits in epilepsy and as targets for antiepileptic drugs. Journal of Physiology, 590(13), 2845-2851. Available at: [Link]
-
GPnotebook. (2022). Pregabalin in epilepsy. Retrieved January 14, 2026, from [Link]
-
Khanna, R., & Crunelli, V. (2006). Voltage-Gated Calcium Channels and Idiopathic Generalized Epilepsies. Physiological Reviews, 86(3), 941-966. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pregabalin? Retrieved January 14, 2026, from [Link]
-
Cain, S. M., & Snutch, T. P. (2013). The α2δ Subunit and Absence Epilepsy: Beyond Calcium Channels? Current Neuropharmacology, 11(3), 241-247. Available at: [Link]
-
Taylor, C. P. (2004). Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target. Epilepsy Currents, 4(5), 183-186. Available at: [Link]
-
Vartanian, M. G., Radulovic, L. L., Kinsora, J. J., Serpa, K. A., Vergnes, M., Bertram, E., & Taylor, C. P. (2006). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Epilepsy Research, 68(3), 189-205. Available at: [Link]
-
Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The physiology, pathology, and pharmacology of voltage-gated calcium channels and their future therapeutic potential. Pharmacological Reviews, 67(4), 821-870. Available at: [Link]
-
QxMD. (n.d.). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2006). Activity profile of pregabalin in rodent models of epilepsy and ataxia. Retrieved January 14, 2026, from [Link]
-
Luszczki, J. J., Czernecki, R., & Czuczwar, S. J. (2009). Interactions between pregabalin and phenobarbital in the mouse maximal electroshock-induced seizure model: an isobolographic analysis. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(5), 487-496. Available at: [Link]
-
Luszczki, J. J., Swiader, M., Swiader, K., & Czuczwar, S. J. (2009). Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports, 61(2), 285-293. Available at: [Link]
-
ResearchGate. (n.d.). After oral administration of pregabalin to rats, the maximal plasma... Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Parameters of Pregabaline in Rat Plasma. Retrieved January 14, 2026, from [Link]
-
Field, M. J., Li, Z., Schwarz, J. B., & Suman-Chauhan, N. (2014). Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants. Epilepsy Research, 108(5), 843-850. Available at: [Link]
-
Khan, I., et al. (2025). Probiotics and pregabalin combination prevented ictogenesis, neurobehavioral abnormalities and neurodegeneration in pentylenetetrazole kindling model of epilepsy. Brain Research, 1855, 149597. Available at: [Link]
-
Biblioteka Nauki. (2009). Interactions between pregabalin and phenobarbital in the mouse maximal electroshock-induced seizure model: an isobolographic analysis. Retrieved January 14, 2026, from [Link]
-
Luszczki, J. J., Swiader, M., Turski, W. A., & Czuczwar, S. J. (2010). Interaction of pregabalin with carbamazepine in the mouse maximal electroshock-induced seizure model: a type I isobolographic analysis for non-parallel dose-response relationship curves. Pharmacological Reports, 62(1), 68-78. Available at: [Link]
-
ResearchGate. (2014). The Effects of Pregabalin on Cerebral Cortical Oxidative Stress of Rats on Pentylenetetrazole Induced Epileptic Seizure. Retrieved January 14, 2026, from [Link]
-
Ovid. (2009). PHARMACOKINETICS OF SINGLE-DOSE ORAL PREGABALIN... Journal of Veterinary Internal Medicine. Retrieved January 14, 2026, from [Link]
-
Veterinary Partner - VIN. (2024). Pregabalin. Retrieved January 14, 2026, from [Link]
-
KuKanich, B., & Papich, M. G. (2022). Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats. Journal of Veterinary Pharmacology and Therapeutics, 45(3), 263-269. Available at: [Link]
-
Reddy, D. S., & Kuruba, R. (2025). Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy. Current Protocols, 5(10), e1002. Available at: [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. Available at: [Link]
-
Sloviter, R. S. (2009). Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat. Neuroscience Letters, 464(2), 148-152. Available at: [Link]
-
Fallah, R., et al. (2015). Pregabalin in Childhood Epilepsy: A Clinical Trial Study. Iranian Journal of Child Neurology, 9(3), 28-33. Available at: [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved January 14, 2026, from [Link]
-
Ali, S., et al. (2022). In-vivo anti-epileptic study of newly synthesized pregabalin derivatives based on docking studies. Future of Medical and Health Sciences, 1(1), 1-10. Available at: [Link]
-
Epilepsy Foundation. (2024). Pregabalin. Retrieved January 14, 2026, from [Link]
Sources
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 5. Calcium channel α2δ subunits in epilepsy and as targets for antiepileptic drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Role of voltage-gated calcium channels in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The α2δ Subunit and Absence Epilepsy: Beyond Calcium Channels? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pregabalin in the management of partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interactions between pregabalin and phenobarbital in the mouse maximal electroshock-induced seizure model: an isobolographic analysis [jpccr.eu]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 18. Interaction of pregabalin with carbamazepine in the mouse maximal electroshock-induced seizure model: a type I isobolographic analysis for non-parallel dose-response relationship curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activity profile of pregabalin in rodent models of epilepsy and ataxia. | Read by QxMD [read.qxmd.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Probiotics and pregabalin combination prevented ictogenesis, neurobehavioral abnormalities and neurodegeneration in pentylenetetrazole kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pentylenetetrazole-induced seizures cause acute, but not chronic, mTOR pathway activation in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In-vivo anti-epileptic study of newly synthesized pregabalin derivatives based on docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Spectrophotometric Method for the Determination of Pregabalin in Bulk Drug Substance
Abstract & Introduction
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a crucial therapeutic agent used as an anticonvulsant and for the management of neuropathic pain.[1][2] Structurally, it is an amino acid derivative that lacks a significant chromophore, meaning it does not absorb light strongly in the ultraviolet-visible (UV-Vis) spectrum.[3] This characteristic makes its direct quantification by standard UV spectrophotometry challenging and often inaccurate at low concentrations.
For routine quality control in a pharmaceutical setting, analytical methods must be simple, rapid, cost-effective, and reliable.[1][4][5] While High-Performance Liquid Chromatography (HPLC) methods exist, a visible spectrophotometric method offers a valuable and accessible alternative. This application note details a robust and validated colorimetric method for the quantification of Pregabalin in bulk drug substance. The method is based on a derivatization reaction with ninhydrin, which imparts a strong, stable color to the molecule, allowing for accurate and sensitive spectrophotometric analysis.
Principle of the Method: The Chemistry of Color
The core of this analytical method is the chemical derivatization of Pregabalin's primary aliphatic amine group with ninhydrin (2,2-dihydroxyindane-1,3-dione).[6][7] This reaction is a classic and highly specific test for primary amines and amino acids.[8]
The reaction proceeds in a two-step mechanism at elevated temperatures:
-
Oxidative Deamination: One molecule of ninhydrin acts as an oxidizing agent, reacting with the primary amine of Pregabalin. This step results in the deamination of Pregabalin and the reduction of ninhydrin to an intermediate called hydrindantin.[7][9]
-
Condensation: The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin intermediate.[6][10]
This condensation reaction forms a highly conjugated molecule known as Ruhemann's purple , a diketohydrin complex that exhibits a strong, vibrant purple color.[7][11][12] The intensity of this purple color, which is directly proportional to the concentration of Pregabalin, is measured at its wavelength of maximum absorbance (λmax), typically found between 557 nm and 576 nm.[11][12] By adhering to Beer-Lambert's law, this absorbance value can be used to accurately determine the drug's concentration.
Below is a diagram illustrating the chemical reaction pathway.
Caption: Reaction of Pregabalin with two ninhydrin molecules to form Ruhemann's purple.
Optimized Experimental Protocol
The reliability of the assay hinges on the precise control of reaction conditions. The following parameters have been optimized based on empirical studies to ensure complete reaction and stable color development.[11]
-
Reagent Concentration: A sufficient excess of ninhydrin (e.g., 2 mL of a 0.2% - 3% w/v solution) is used to ensure the reaction proceeds to completion for all Pregabalin concentrations within the linear range.[12][13]
-
pH and Buffer System: The reaction is pH-sensitive. A phosphate buffer (pH ~7.4) or citrate buffer (pH ~5.0) provides the optimal environment for the formation of the chromogen.[13][14]
-
Temperature and Heating Time: The reaction requires thermal energy. Heating the mixture in a water bath at a controlled temperature (e.g., 70-80°C) for a specific duration (e.g., 15-25 minutes) is critical for achieving maximum color intensity.[11][12]
-
Color Stability: The resulting Ruhemann's purple complex is stable for several hours at room temperature, allowing ample time for measurement without significant degradation of the signal.[11]
Apparatus and Reagents
-
Apparatus: Double-beam UV-Visible Spectrophotometer with 1 cm matched quartz cells, thermostatically controlled water bath, analytical balance, calibrated volumetric flasks, and micropipettes.
-
Reagents: Pregabalin reference standard, Ninhydrin (analytical grade), Phosphate Buffer (pH 7.4), and Distilled Water.
Solution Preparation
-
Ninhydrin Reagent (0.2% w/v): Accurately weigh 200 mg of ninhydrin and dissolve it in 100 mL of distilled water. Prepare this solution fresh daily and protect it from light.[13]
-
Phosphate Buffer (pH 7.4): Prepare according to standard laboratory procedures.
-
Pregabalin Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Pregabalin reference standard into a 100 mL volumetric flask. Dissolve and make up to the mark with distilled water.[15]
-
Pregabalin Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with distilled water in a volumetric flask.
Assay Workflow for Bulk Drug
Caption: Experimental workflow for Pregabalin quantification.
Step-by-Step Procedure
-
Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the Working Standard Solution (100 µg/mL) to create final concentrations in the range of 4-20 µg/mL (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 mL).[11]
-
To each flask, add 1 mL of Phosphate Buffer (pH 7.4) and 2 mL of Ninhydrin Reagent (0.2%).[11]
-
Prepare a Reagent Blank concurrently using 1 mL of buffer, 2 mL of ninhydrin, and distilled water, omitting the Pregabalin standard.
-
Heat all flasks in a water bath at 80°C for 15 minutes.[11]
-
Remove the flasks and cool them to room temperature in a water bath.
-
Make up the volume to 10 mL with distilled water and mix well.
-
Measure the absorbance of each solution at 557 nm against the reagent blank.
-
Plot a graph of absorbance versus concentration (µg/mL) and compute the linear regression equation.
-
-
Analysis of the Bulk Drug Sample:
-
Prepare a sample solution of the Pregabalin bulk drug at a nominal concentration of 100 µg/mL in distilled water.
-
Transfer an appropriate aliquot (e.g., 1.2 mL for a target concentration of 12 µg/mL) into a 10 mL volumetric flask.
-
Treat this sample exactly as described in steps 2-6 for the calibration standards.
-
Determine the concentration of Pregabalin in the sample solution from the calibration curve using the measured absorbance.
-
Method Validation & Performance
The described method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17][18] The results confirm that the method is linear, accurate, precise, and specific.
| Validation Parameter | Specification / Typical Result | Description |
| Wavelength (λmax) | 557 nm | The wavelength of maximum absorbance for the Ruhemann's purple complex.[11] |
| Linearity Range | 4 - 20 µg/mL | The concentration range over which the absorbance is directly proportional to the drug concentration.[11] |
| Correlation Coefficient (r²) | > 0.998 | Indicates a strong linear relationship between concentration and absorbance.[19] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Assessed by recovery studies, showing no significant matrix effects or systematic error.[15] |
| Precision (%RSD) | < 2.0% | Relative Standard Deviation for repeatability (intra-day) and intermediate (inter-day) precision is well within acceptable limits.[15] |
| Limit of Detection (LOD) | ~0.29 µg/mL | The lowest concentration of Pregabalin that can be reliably detected by the method.[11] |
| Limit of Quantitation (LOQ) | ~0.95 µg/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Specificity | No interference from common excipients | The method can accurately measure Pregabalin without interference from placebo components.[11] |
Note: LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).[15]
Conclusion
The spectrophotometric method detailed in this application note, based on the ninhydrin derivatization of Pregabalin, is simple, sensitive, accurate, and highly cost-effective.[11] Its straightforward procedure and use of common laboratory reagents make it an ideal choice for the routine quality control analysis of Pregabalin in bulk drug manufacturing environments. The comprehensive validation demonstrates that the method is reliable and fit for its intended purpose, providing a valuable alternative to more complex chromatographic techniques.
References
- Pawar, P. Y., Zanje, L. S., Tambe, S. S., Nandgaonkar, A. U., Funde, P. V., & Vyavhare, A. A. (2014). Method Development and Validation of Pregabalin in Bulk and Tablet Dosage forms by UV Spectroscopy. World Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 743-750.
- Reddy, B. C., & Kumar, K. R. (2016). Method development and validation of pregabalin in bulk and tablet dosage forms by UV spectroscopy. International Journal of Pharmaceutical Sciences and Research, 7(8), 3466-3469.
- Senthilkumar, S. (2022). Development of Spectrophotometric Method for the Determination of Pregabalin in Bulk and Pharmaceutical Formulations. NeuroQuantology, 20(15), 5328-5335.
- BenchChem. (2025). An In-depth Technical Guide to Ninhydrin's Reactivity with Ammonia and Other Amines. BenchChem Technical Guides.
-
Onah, J. O., & Odo, C. E. (2011). A novel method for spectrophotometric determination of pregabalin in pure form and in capsules. Chemistry Central Journal, 5(1), 64. [Link]
- Andayani, R., Afrianti, R., & Zamharir, W. O. (2021). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Pregabalin Using Ninhydrin and Ascorbic Acid. World Journal of Pharmacy and Pharmaceutical Sciences, 10(12), 185-195.
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Jadhav, S. B., et al. (2022). New Validated UV-Spectrophotometric Method for the Determination of a New Pregabalin Derivative in Capsule Dosage Form. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-6.
-
Rao, T. M., & Challa, B. R. (2010). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. International Journal of ChemTech Research, 2(2), 831-836. [Link]
- Thejaswini, J. C., Gurupadayya, B. M., & Indu Priya, M. (2012). Spectrophotometric determination of Pregabalin using 1, 2-Napthaquinone-4-sulfonic acid Sodium and 2, 4 dinitrophenyl hydrazine in pharmaceutical dosage form. Der Pharma Chemica, 4(3), 1067-1074.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Friedman, M. (1978). Mechanism of the ninhydrin reaction. Biochemical Education, 6(1), 4-5. [Link]
- Pawar, P. Y., et al. (2014). Method development and validation of pregabalin in bulk and tablet dosage forms by UV spectroscopy. World Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 743-750.
- Koshti, N., & Vaghela, B. (2021). Development and Validation of UV Spectrophotometric Method for Simultaneous Estimation of Pregabalin and Etoricoxib in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review, 8(6), 387-398.
-
ResearchGate. (n.d.). Proposed reaction of pregabalin with ninhydrin at optimized conditions. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Kumar, V., et al. (2020). Recent applications of ninhydrin in multicomponent reactions. RSC Advances, 10(36), 21351-21373. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
- Gide, P. S., et al. (2015). Spectrophotometric method for pregabalin determination: An experimental design approach for method development. Arabian Journal of Chemistry, 11(1), 1-8.
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
-
BYJU'S. (n.d.). Ninhydrin Test. [Link]
-
ResearchGate. (2011). A novel method for spectrophotometric determination of pregabalin in pure form and in capsules. [Link]
Sources
- 1. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpbs.com [ijpbs.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Recent applications of ninhydrin in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02930K [pubs.rsc.org]
- 9. Ninhydrin hydrate Reaction and Mechanism_Chemicalbook [m.chemicalbook.com]
- 10. chem.mst.edu [chem.mst.edu]
- 11. neuroquantology.com [neuroquantology.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. A novel method for spectrophotometric determination of pregabalin in pure form and in capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repo.unand.ac.id [repo.unand.ac.id]
- 15. ijsred.com [ijsred.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
LC-MS/MS method for quantification of Pregabalin in biological samples
An Application Note and Protocol for the Quantification of Pregabalin in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, robust, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Pregabalin in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which affords high selectivity and sensitivity. A stable isotope-labeled internal standard, Pregabalin-d4, is utilized to ensure accuracy and precision by correcting for matrix effects and procedural variability.[1][2] This method has been structured to meet the rigorous validation requirements set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications.[3][4][5]
Introduction and Scientific Rationale
Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][6] It exerts its therapeutic effect by binding to the α2δ subunit of voltage-gated calcium channels within the central nervous system, thereby reducing the release of excitatory neurotransmitters.[1] Given its therapeutic applications, the accurate and precise measurement of Pregabalin concentrations in biological matrices is critical for optimizing patient dosing regimens and for conducting essential pharmacokinetic and bioequivalence studies.[6]
LC-MS/MS has emerged as the definitive analytical technique for this purpose due to its superior sensitivity, specificity, and speed over other methods like HPLC-UV, which often require cumbersome pre- or post-column derivatization.[6][7][8] The core of this method's success lies in its ability to selectively monitor a specific precursor-to-product ion transition for Pregabalin, effectively isolating it from complex biological matrix components.
The choice of a stable isotope-labeled internal standard (SIL-IS), such as Pregabalin-d4, is a cornerstone of a robust bioanalytical method. A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by mass. This ensures that any variations during sample preparation, injection, and ionization are mirrored by the internal standard, allowing for reliable correction and yielding highly accurate and precise quantitative data.[1][6]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data generation, follows a systematic and streamlined workflow designed for efficiency and reproducibility.
Caption: High-level workflow for Pregabalin quantification.
Materials, Reagents, and Equipment
-
Reference Standards: Pregabalin (USP or equivalent), Pregabalin-d4 (Internal Standard, IS).
-
Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant).
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
-
Equipment: Analytical balance, vortex mixer, microcentrifuge, LC-MS/MS system (e.g., Shimadzu LC-20AC systems/Sciex API4000 or equivalent).[1]
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pregabalin and Pregabalin-d4 reference standards in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions of Pregabalin by serial dilution of the primary stock with 50:50 (v/v) methanol/water. These will be used to spike into the plasma matrix.
-
Internal Standard (IS) Working Solution (e.g., 50 µg/mL): Dilute the Pregabalin-d4 primary stock with 50:50 (v/v) methanol/water to a final concentration of 50 µg/mL.[9] The optimal concentration should be determined during method development.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the Pregabalin working standard solutions into drug-free human plasma to prepare a calibration curve (e.g., 8-10 non-zero points) and at least four levels of QCs:
-
Lower Limit of Quantitation (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of the Upper Limit of Quantitation)
-
Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput analysis using a small sample volume.[1]
-
Thawing: Thaw all plasma samples (unknowns, CS, and QCs) at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the respective plasma sample.[1]
-
IS Addition: Add 20 µL of the IS working solution (Pregabalin-d4) to every tube except for "double blank" samples (matrix with no analyte or IS). Vortex for 10 seconds.
-
Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. The 4:1 ratio of solvent to plasma is critical for efficient protein removal.
-
Mixing: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5-20 µL) onto the LC-MS/MS system.[1]
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) | Provides excellent retention and peak shape for polar compounds like Pregabalin. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion mode ESI.[1][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns, providing good efficiency and reasonable run times. |
| Elution | Isocratic or Gradient | A rapid isocratic elution (e.g., 80:20 A:B) can be used for high throughput. A shallow gradient may be needed to resolve from matrix interferences.[9][10] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |
| Run Time | ~3-4 minutes | Allows for high-throughput analysis.[1] |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Pregabalin's primary amine group is readily protonated, making ESI+ the ideal mode.[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity by monitoring specific ion transitions. |
| MRM Transitions | Pregabalin: 160.2 → 142.2[1] or 160.2 → 55.1[9][11] | Q1 (precursor ion) is the protonated molecule [M+H]+. Q3 (product ion) is a stable fragment post-collision. |
| Pregabalin-d4 (IS): 164.2 → 146.2[1] | The deuterated IS follows a similar fragmentation pattern with a mass shift corresponding to the labels. | |
| Key Voltages | Optimize for specific instrument | Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) must be optimized for maximum signal intensity for each transition. |
Method Validation Protocol
The method must be validated according to established regulatory guidelines to ensure its reliability for analyzing study samples.[4][5][12]
Caption: Key parameters for bioanalytical method validation.
-
Selectivity: Analyze at least six different blank plasma lots to check for interferences at the retention times of Pregabalin and the IS.
-
Linearity and Range: Analyze calibration curves on at least three separate days. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, L, M, H) in replicate (n=6) on three different days.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[1]
-
-
Recovery and Matrix Effect:
-
Recovery: Compare the analyte response from extracted samples to that of post-extraction spiked samples to determine the efficiency of the protein precipitation.
-
Matrix Effect: Compare the analyte response in post-extraction spiked samples to that in a neat solution to assess ion suppression or enhancement from the plasma matrix. The IS-normalized matrix factor should be consistent.[1]
-
-
Stability: Assess the stability of Pregabalin in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C).
-
Post-Preparative Stability: In the autosampler.
-
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Pregabalin in human plasma.[6] The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a clinical or research setting.[1] Proper validation according to regulatory standards ensures that the data generated is accurate and defensible for use in critical drug development and patient care decisions.
References
- Souri, E., Eskandari, M., Tehrani, M. B., Adib, N., & Ahmadkhaniha, R. (Year not available). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Source not specified.
- BenchChem. (2025). LC-MS/MS Method for the Quantification of Pregabalin Using (Rac)-Pregabalin-d10.
- Reddy, B. et al. (Year not available). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules.
- (Author not specified). (Year not available).
- (Author not specified). (Year not available). Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Source not specified.
- USP. (2023). Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards.
- (Author not specified). (Year not available).
- (Author not specified). (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
- Thermo Scientific. (Year not available). Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using Thermo Scientific SOLA CX Mixed Mode Solid Phase Extraction. Thermo Fisher Scientific.
- Agilent Technologies. (Year not available). Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System.
- (Author not specified). (Year not available). Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy.
- Agilent Technologies. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC.
- (Author not specified). (2023). Validation of the rapid and simple LC-MS/MS method for the quantification of pregabalin in plasma of acutely poisoned patients.
- (Author not specified). (2025). Determination of pregabalin in human plasma using LC-MS-MS.
- (Author not specified). (2009). Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study. Chinese Pharmaceutical Journal.
- European Medicines Agency. (2011).
- (Author not specified). (2021). Biotransformation of pregabalin in surface water matrices and the occurrence of transformation products in the aquatic environment.
- European Medicines Agency. (Year not available).
- (Author not specified). (2025). LC-MS-MS determination of pregabalin in human plasma.
- (Author not specified). (Year not available). Development, validation & stress degradation studies of pregabalin by high performance liquid chromatography.
- Kaza, M. et al. (Year not available). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
- U.S. Food and Drug Administration. (2022).
- (Author not specified). (Year not available). Stability studies on pregabalin.
- (Author not specified). (Year not available). Precision and accuracy for pregabalin.
- Jabeen, S., Akram, M., & Sayeed, A. (Year not available). Method development, validation and stability indicating assay procedure of pregabalin by using rp-hplc. Indo American Journal of Pharmaceutical Sciences.
Sources
- 1. frontagelab.com [frontagelab.com]
- 2. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: A Comprehensive Framework for the Preclinical Evaluation of Novel Pregabalin Delivery Systems
Introduction: The Rationale for Advanced Pregabalin Delivery
Pregabalin is a cornerstone therapeutic for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism of action, primarily the binding to the α2-δ subunit of voltage-gated calcium channels, modulates the release of excitatory neurotransmitters.[3][4] Despite its efficacy, the immediate-release formulations necessitate frequent dosing, which can lead to fluctuations in plasma concentrations and potential side effects such as dizziness and somnolence.[2][5] Advanced drug delivery systems—including extended-release oral formulations, topical gels, and transdermal patches—offer the potential to improve patient compliance, maintain steady-state therapeutic concentrations, and minimize adverse effects.[6]
This guide provides a detailed experimental framework for the robust preclinical evaluation of novel pregabalin delivery systems. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific reasoning behind each experimental choice to ensure a thorough and logical evaluation.
Phase 1: Foundational In Vitro Characterization
The initial phase of evaluation focuses on the fundamental physicochemical and drug release properties of the formulation. This stage is critical for formulation screening and optimization, providing early insights into potential in vivo performance. A systematic approach, such as Design of Experiments (DoE), can be invaluable at this stage to efficiently screen and optimize formulation variables.[7][8][9][10][11]
Physicochemical Properties
A comprehensive understanding of the drug delivery system's physical and chemical characteristics is paramount.
| Parameter | Method(s) | Rationale |
| Drug Content & Uniformity | High-Performance Liquid Chromatography (HPLC) | Ensures the formulation contains the correct amount of pregabalin and that it is distributed evenly, which is critical for consistent dosing. |
| Encapsulation Efficiency (for nano/microparticles) | HPLC analysis of encapsulated vs. unencapsulated drug | Determines the percentage of drug successfully incorporated into the delivery system, impacting dosage and manufacturing efficiency. |
| Particle Size and Morphology | Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Particle size and shape significantly influence drug release, bioavailability, and stability. |
| Zeta Potential (for colloidal systems) | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of particles, which is a key predictor of the stability of colloidal dispersions. |
| Physical State of Drug | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Determines if the drug is in a crystalline or amorphous state within the formulation, which can affect its solubility and release rate. |
In Vitro Drug Release Studies
In vitro release testing is a cornerstone of formulation development, serving as a quality control tool and often a predictor of in vivo performance.[12][13][14][15]
Caption: Workflow for developing a robust in vitro release method.
This protocol is adapted from standard United States Pharmacopeia (USP) methodologies.[13][14][16]
Objective: To determine the rate and extent of pregabalin release from an extended-release oral dosage form over time.
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.[14] For floating dosage forms, USP Apparatus 1 (Basket) may be more appropriate.[14]
Materials:
-
USP Apparatus 2 Dissolution Test Station
-
Validated HPLC method for pregabalin quantification
-
Dissolution Media: Start with pH 6.8 phosphate buffer to simulate intestinal fluid. Other media (e.g., pH 1.2 simulated gastric fluid) should also be tested to assess pH-dependent release.[14]
-
Test Formulations and Reference Product (if applicable)
Procedure:
-
Media Preparation: Prepare 900 mL of pre-warmed (37 ± 0.5 °C) and deaerated dissolution medium.[17]
-
Apparatus Setup: Assemble the dissolution apparatus. Set the paddle speed (typically 50-75 RPM) and temperature.
-
Sample Introduction: Place one dosage unit into each vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze for pregabalin concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the percentage of drug released versus time. For extended-release formulations, specifications are often set at multiple time points to define the release pattern.[18]
The Franz diffusion cell is a widely accepted model for assessing skin permeation of topical and transdermal formulations.[19][20][21][22][23]
Objective: To quantify the rate of pregabalin permeation through a membrane from a topical or transdermal delivery system.
Apparatus: Franz Diffusion Cell System
Materials:
-
Franz Diffusion Cells
-
Membrane: Porcine or human cadaver skin is preferred for its similarity to human skin. Synthetic membranes can be used for screening.[19][21]
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. The solution must be degassed to prevent bubble formation.[21]
-
Test Formulation
-
Validated HPLC method for pregabalin quantification
Procedure:
-
Membrane Preparation: Thaw and cut the skin to the appropriate size. Mount the skin on the receptor chamber with the stratum corneum side facing the donor chamber.[19]
-
Cell Assembly: Clamp the donor and receptor chambers together.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[21]
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Formulation Application: Apply a known amount of the formulation to the membrane surface in the donor chamber.[21]
-
Sampling: At predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber and replace it with fresh receptor solution.[19][20]
-
Sample Analysis: Analyze the samples for pregabalin concentration via HPLC.
-
Data Analysis: Calculate the cumulative amount of pregabalin permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.[19]
Stability Studies
Stability testing is crucial to determine the shelf-life of the drug product and is guided by the International Council for Harmonisation (ICH) guidelines.[24][25][26][27][28]
Objective: To evaluate how the quality of the pregabalin delivery system varies over time under the influence of temperature, humidity, and light.[24]
| Stability Condition | Parameters | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency: For a 12-month study, testing should occur at 0, 3, 6, 9, and 12 months. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[25][26]
Parameters to be Tested:
-
Appearance
-
Assay (Pregabalin content)
-
Degradation products
-
In vitro drug release profile
Phase 2: In Vivo Evaluation
Animal models are essential for assessing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the delivery system.[29] All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Pharmacokinetic Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of pregabalin from the new delivery system.
Objective: To compare the PK profile of the novel delivery system to a reference formulation (e.g., immediate-release pregabalin).
Animal Model: Sprague-Dawley rats are commonly used.
Experimental Design:
-
Animal Acclimation: Acclimate animals for at least one week before the study.
-
Grouping: Divide animals into groups (e.g., Test Formulation, Reference Formulation, n=6 per group).
-
Dosing: Administer the formulations via the intended route (e.g., oral gavage for oral formulations).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to capture the Cmax and elimination phase accurately.
-
Plasma Analysis: Process blood to obtain plasma and analyze for pregabalin concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
| Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential side effects. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption.[30] |
| AUC (0-t) and (0-inf) | Area under the plasma concentration-time curve | Represents the total drug exposure.[31] |
| t1/2 | Elimination half-life | Determines the duration of drug action and dosing frequency.[30] |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation | Compares the efficiency of the new delivery system to a standard.[2] |
Pharmacodynamic (Efficacy) Studies
Efficacy studies are conducted in relevant animal models of the target disease state. For pregabalin, neuropathic pain models are highly relevant.[29][32][33][34][35]
Caption: A typical workflow for evaluating efficacy in a neuropathic pain model.
The CCI model is a widely used and validated model for inducing neuropathic pain-like behaviors in rodents.[4][32][33]
Objective: To evaluate the efficacy of the pregabalin delivery system in alleviating mechanical allodynia.
Animal Model: Sprague-Dawley rats.
Procedure:
-
Surgical Induction: Anesthetize the rat and expose the sciatic nerve. Place four loose ligatures around the nerve.[32][33]
-
Post-operative Recovery: Allow animals to recover for 7-14 days, during which neuropathic pain behaviors develop.
-
Baseline Testing: Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments. This confirms the development of allodynia.
-
Dosing: Administer the test formulation, reference drug, or vehicle to the respective groups.
-
Post-Dose Assessment: Measure the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours) to determine the onset and duration of the analgesic effect.
-
Data Analysis: The paw withdrawal threshold (in grams) is the primary endpoint. An increase in the threshold indicates an anti-allodynic effect. Compare the results between the treatment groups and the vehicle control.
Conclusion
The experimental design outlined in this application note provides a comprehensive and scientifically rigorous framework for the evaluation of novel pregabalin delivery systems. By systematically characterizing the physicochemical properties, in vitro release, stability, pharmacokinetics, and in vivo efficacy, researchers can build a robust data package to support further development. This multi-faceted approach, grounded in established methodologies and regulatory expectations, is essential for translating innovative drug delivery concepts into clinically valuable therapeutic products.
References
-
Animal Models of Neuropathic Pain Due to Nerve Injury. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Accelerated in vitro release testing methods for extended release parenteral dosage forms. (n.d.). PMC - NIH. Retrieved from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from [Link]
-
Animal models of neuropathic pain. (2024). PubMed. Retrieved from [Link]
-
Dissolution Tests for ER Products. (n.d.). Retrieved from [Link]
-
Chapter 4 - An overview of animal models for neuropathic pain. (n.d.). Retrieved from [Link]
-
ANIMAL MODELS OF NEUROPATHIC PAIN. (n.d.). J-Stage. Retrieved from [Link]
-
An animal model of neuropathic pain: a review. (1993, October). PubMed. Retrieved from [Link]
-
Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. (2021, August 15). Retrieved from [Link]
-
Franz Cell Test. (n.d.). Retrieved from [Link]
-
Optimizing Oral Controlled Release Drug Delivery Systems using Experimental Designs. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]
-
Dissolution Testing: An overview. (n.d.). RSSL. Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). Retrieved from [Link]
-
In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
In vitro release testing method development for long-acting injectable suspensions. (n.d.). NIH. Retrieved from [Link]
-
ICH GUIDELINES FOR STABILITY. (n.d.). kk wagh college of pharmacy. Retrieved from [Link]
-
Design of Experiments for Formulation Development. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Ich guidelines for stability studies 1. (2012, July 28). Slideshare. Retrieved from [Link]
-
(PDF) Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. (n.d.). ResearchGate. Retrieved from [Link]
-
Accelerated in-vitro release testing methods for extended-release parenteral dosage forms. (n.d.). Retrieved from [Link]
-
Developing micro-/nanoparticulate drug delivery systems using “design of experiments”. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Navigating Franz Cell Testing: Best Practices for Cosmetic In Vitro Testing. (2025, August 20). Tioga Research. Retrieved from [Link]
-
Franz Diffusion. (n.d.). Auriga Research. Retrieved from [Link]
-
Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (n.d.). FDA. Retrieved from [Link]
-
Comparison of central versus peripheral delivery of pregabalin in neuropathic pain states. (n.d.). Retrieved from [Link]
-
Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025, February 20). Retrieved from [Link]
-
Comparison of central versus peripheral delivery of pregabalin in neuropathic pain states. (2012, January 11). Retrieved from [Link]
-
An Overview of Dissolution Method Development and Validation for Semisolid Dosage Forms. (n.d.). BA Sciences. Retrieved from [Link]
-
PHARMACOKINETIC OF SINGLE-DOSE ORAL PREGABALIN ADMINISTRATION IN NORMAL CHICKS. (2024, June 3). Retrieved from [Link]
-
Summary of Pregabalin Pharmacokinetic Parameters and Statistical.... (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of efficacy of oral pregabalin in reducing postoperative pain in patients undergoing total knee arthroplasty. (n.d.). PubMed Central. Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic studies of pregabalin suppositories based on pharmacological research. (n.d.). PubMed. Retrieved from [Link]
-
Pregabalin. (n.d.). Wikipedia. Retrieved from [Link]
-
Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats. (2022, April 25). PMC - PubMed Central. Retrieved from [Link]
-
Efficacy and Safety of a New Sustained-release Pregabalin Formulation Compared With Immediate-release Pregabalin in Patients With Peripheral Neuropathic Pain: A Randomized Noninferiority Phase 3 Trial. (n.d.). NIH. Retrieved from [Link]
-
Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Real-life efficacy of pregabalin for the treatment of peripheral neuro. (2016, May 20). JPR. Retrieved from [Link]
-
Quantitative Sensory Testing Predicts Pregabalin Efficacy in Painful Chronic Pancreatitis. (2013, March 1). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of central versus peripheral delivery of pregabalin in neuropathic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of efficacy of oral pregabalin in reducing postoperative pain in patients undergoing total knee arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of a New Sustained-release Pregabalin Formulation Compared With Immediate-release Pregabalin in Patients With Peripheral Neuropathic Pain: A Randomized Noninferiority Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Developing micro-/nanoparticulate drug delivery systems using “design of experiments” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rssl.com [rssl.com]
- 14. agnopharma.com [agnopharma.com]
- 15. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
- 17. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. alterlab.co.id [alterlab.co.id]
- 22. Navigating Franz Cell Testing: A Complete Guide [tiogaresearch.com]
- 23. aurigaresearch.com [aurigaresearch.com]
- 24. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 25. snscourseware.org [snscourseware.org]
- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 27. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 28. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 29. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mmsl.cz [mmsl.cz]
- 31. researchgate.net [researchgate.net]
- 32. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 33. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 34. ANIMAL MODELS OF NEUROPATHIC PAIN [jstage.jst.go.jp]
- 35. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Drug Release Studies of Pregabalin Formulations: A Comprehensive Application Note and Protocol
Introduction
Pregabalin, chemically described as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder. From a biopharmaceutical perspective, Pregabalin is classified as a Biopharmaceutics Classification System (BCS) Class 1 compound, signifying both high aqueous solubility and high intestinal permeability.[1][2][3] This favorable profile leads to high oral bioavailability (≥90%) that is independent of the dose.[4]
However, the clinical utility of Pregabalin is moderated by its relatively short elimination half-life of approximately 6.3 hours, often necessitating multiple daily doses for immediate-release (IR) formulations to maintain therapeutic plasma concentrations.[5] To address this and improve patient compliance, extended-release (ER) formulations have been developed.
The development, quality control (QC), and regulatory approval of both IR and ER Pregabalin formulations are critically dependent on in vitro drug release testing, commonly known as dissolution testing. This testing serves multiple essential purposes:
-
Quality Control: Ensures batch-to-batch consistency in manufacturing.[6]
-
Formulation Development: Guides the optimization of drug release profiles.[6]
-
Regulatory Compliance: Serves as a surrogate for in vivo bioequivalence studies, particularly for BCS Class 1 drugs like Pregabalin, under a framework known as a "biowaiver".[3][7][8]
This application note provides a comprehensive guide to the principles, methodologies, and protocols for conducting robust in vitro drug release studies for both immediate-release and extended-release Pregabalin formulations.
Section 1: Foundational Principles of Dissolution Testing for Pregabalin
The design of a dissolution experiment is predicated on simulating the physiological environment of the gastrointestinal (GI) tract to a degree that is meaningful for predicting a formulation's in vivo behavior.
Apparatus Selection: The Rationale for USP Apparatus II (Paddle)
For both Pregabalin capsules and tablets (IR and ER), the USP Apparatus II (Paddle) is the most ubiquitously cited and appropriate choice.[5][9][10] This is codified in the USP General Chapter <711> Dissolution.[11][12]
-
Causality: The paddle apparatus creates gentle, uniform hydrodynamic conditions at the bottom of the dissolution vessel, which is ideal for dosage forms like tablets and capsules that sink. Unlike the basket apparatus (USP Apparatus I), it is less prone to issues like clogging of the mesh by gummy excipients, which can be present in matrix-based ER tablets. The hydrodynamics are well-characterized and provide a reproducible environment for assessing drug release.
Selection of Dissolution Media: Simulating the GI Journey
The choice of dissolution medium is paramount and is dictated by the formulation type and the regulatory question being addressed.
-
For Immediate-Release (IR) Formulations: Since Pregabalin is a highly soluble BCS Class 1 drug, its absorption is not expected to be limited by dissolution across the physiological pH range. To confirm this and to support biowaiver applications, testing in multiple pH media is standard regulatory practice.[13]
-
0.1 N HCl (pH ~1.2): Simulates the acidic environment of the stomach.
-
Acetate Buffer (pH 4.5): Represents the pH of the upper small intestine.
-
Phosphate Buffer (pH 6.8): Simulates the environment of the lower small intestine. Demonstrating rapid dissolution (>85% in 15-30 minutes) across these media provides strong evidence of consistent in vivo release, independent of gastric pH.[8]
-
-
For Extended-Release (ER) Formulations: The goal is to characterize the release profile over an extended period, mimicking the transit of the dosage form from the stomach to the intestines. A two-stage dissolution method is therefore the most logical and widely used approach.[5][10]
-
Stage 1 (Acid Stage): 2 hours in 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric residence. This stage is crucial to ensure the formulation does not prematurely release its entire payload ("dose dumping"), which is a significant safety concern.[14][15]
-
Stage 2 (Buffer Stage): The pH is then adjusted to 6.8 by adding a concentrated phosphate buffer, and the dissolution is continued for up to 24 hours.[5] This simulates the transit through the small and large intestines, where the majority of the drug is intended to be released in a controlled manner.
-
Key Method Parameters
Adherence to standardized parameters is essential for reproducibility.
-
Volume: 900 mL is the standard volume for compendial methods. For highly soluble drugs like Pregabalin, a smaller volume (e.g., 500 mL) could be justified, but 900 mL remains the conventional choice.[16]
-
Temperature: The temperature must be tightly controlled at 37 ± 0.5°C to reflect physiological conditions.[11][12]
-
Agitation Speed: This parameter is formulation-dependent.
-
For IR capsules, a paddle speed of 50 rpm is typical.[6]
-
For ER tablets, a higher speed of 75, 100, or even 150 rpm may be necessary to create sufficient hydrodynamics to overcome potential coning effects (where a mound of undispersed material accumulates below the paddle) and to ensure the release is controlled by the formulation, not the test conditions.[5][9][10]
-
Section 2: Analytical Methodologies for Pregabalin Quantification
Pregabalin lacks a strong chromophore, making its detection a key consideration for the analytical finish of a dissolution study.[17]
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for quantifying Pregabalin in dissolution samples due to its high specificity and sensitivity.
-
Expertise & Causality: The primary challenge is the lack of a UV-absorbing functional group. Direct UV detection is performed at a very low wavelength, typically 210 nm .[18] While this provides adequate sensitivity, it also increases the risk of interference from excipients or impurities that may absorb at this wavelength. Therefore, chromatographic separation on a C18 column is essential to isolate the Pregabalin peak from any other components in the sample matrix. A mobile phase consisting of a simple buffer (e.g., phosphate or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is typically sufficient to achieve a sharp, well-resolved peak.[18]
-
Trustworthiness: A well-developed HPLC method is inherently self-validating. System suitability parameters such as peak symmetry, resolution from other peaks, and injection precision must be met before sample analysis, ensuring the reliability of the generated data.[19]
Alternative Method: UV-Vis Spectrophotometry
For simpler formulations or in early development, direct UV-Vis spectrophotometry can be employed.
-
Expertise & Causality: This method relies on measuring the absorbance of the dissolution sample directly at the wavelength of maximum absorbance (λmax), which for Pregabalin is around 210 nm .[20] Its primary advantage is speed and simplicity. However, it is a non-specific technique. Any excipient that leaches from the formulation and absorbs at 210 nm will interfere with the measurement and lead to erroneously high results. This method should only be used when it has been demonstrated that no interference exists, typically by comparing HPLC and UV results for a given formulation.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary checks and best practices.
Protocol 1: Dissolution of Pregabalin Immediate-Release (IR) Capsules (Biowaiver Approach)
Objective: To assess the dissolution profile of Pregabalin IR capsules in three different pH media as per regulatory guidelines for BCS Class 1 drugs.
Materials:
-
USP Apparatus II (Paddle), calibrated
-
Dissolution Vessels (900 mL)
-
Water bath/heater maintained at 37 ± 0.5°C
-
Pregabalin IR Capsules (Test and/or Reference)
-
Media: 0.1 N HCl; pH 4.5 Acetate Buffer; pH 6.8 Phosphate Buffer
-
Volumetric flasks, pipettes
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Media Preparation: Prepare 1 L of each dissolution medium. Deaerate the media by a suitable method (e.g., vacuum degassing, sonication) as dissolved gases can form bubbles on the capsule surface and affect dissolution.[21]
-
Apparatus Setup:
-
Place 900 mL of the selected medium (e.g., 0.1 N HCl) into each of the 6 dissolution vessels.
-
Equilibrate the media to 37 ± 0.5°C.
-
Set the paddle height to 25 ± 2 mm from the bottom of the vessel.
-
Set the paddle rotation speed to 50 rpm.
-
-
Sample Introduction: Gently drop one Pregabalin capsule into each vessel. To prevent floating, a validated sinker may be used if necessary. Start the dissolution timer immediately.
-
Sampling: At predefined time points (e.g., 5, 10, 15, 20, 30, and 45 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[22]
-
Sample Processing: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into an HPLC vial. Discard the first few mL of filtrate to saturate the filter and prevent drug adsorption. Note: Do not replace the withdrawn volume as the test duration is short.
-
Analysis: Analyze the filtered samples using the validated HPLC-UV method (Protocol 3).
-
Repeat: Repeat the entire procedure (Steps 2-6) for the remaining pH 4.5 and pH 6.8 media.
Protocol 2: Dissolution of Pregabalin Extended-Release (ER) Tablets
Objective: To characterize the complete drug release profile of Pregabalin ER tablets using a two-stage dissolution method simulating GI transit.
Materials:
-
Same as Protocol 1, plus:
-
0.20 M tribasic sodium phosphate solution for pH adjustment.
-
pH meter.
Procedure:
-
Acid Stage Setup:
-
Place 750 mL of 0.1 N HCl into each of the 6 vessels.
-
Equilibrate to 37 ± 0.5°C.
-
Set paddle speed (e.g., 75 rpm, method-specific).
-
Drop one ER tablet into each vessel and start the timer.
-
-
Acid Stage Sampling: Withdraw samples at 1 and 2 hours. Process as described in Protocol 1.
-
Media Change (Buffer Stage):
-
At the 2-hour mark, do not stop the paddles .
-
Pipette 250 mL of pre-warmed (37°C) 0.20 M tribasic sodium phosphate into each vessel. This will raise the volume to 1000 mL and adjust the pH to approximately 6.8.
-
Verify the pH of one vessel; it should be 6.8 ± 0.05.
-
-
Buffer Stage Sampling: Continue the dissolution test. Withdraw samples at specified time points (e.g., 4, 6, 8, 12, 16, 24 hours) from the start of the test.
-
Sample Processing & Analysis: Process and analyze all samples (from both acid and buffer stages) using the validated HPLC-UV method (Protocol 3). Remember to account for the volume change in concentration calculations for buffer stage samples.
Protocol 3: HPLC-UV Analysis of Dissolution Samples
Objective: To accurately quantify the concentration of Pregabalin in the collected dissolution samples.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid in Water (e.g., 15:85 v/v)[18]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Pregabalin reference standard (e.g., 1000 µg/mL) in the dissolution medium.
-
Create a series of calibration standards (e.g., 50-750 µg/mL) by diluting the stock solution with the corresponding dissolution medium.[18] This brackets the expected concentrations in the dissolution samples.
-
-
Sample Preparation: Dissolution samples collected in Protocols 1 and 2 may require dilution with the corresponding medium to fall within the calibration range.
-
System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Analysis Sequence:
-
Run a blank (dissolution medium).
-
Inject the calibration standards to generate a standard curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the dissolution samples.
-
-
Quantification: Determine the concentration of Pregabalin in each sample by interpolating its peak area from the linear regression equation of the calibration curve.
Section 4: Data Analysis and Interpretation
Calculating Percent Drug Released
The cumulative percentage of the labeled drug amount released at each time point (t) is calculated using the following equation:
% Released = (Ct × V × DF / Labeled Amount) × 100
Where:
-
Ct = Concentration of Pregabalin at time t (µg/mL)
-
V = Volume of dissolution medium in the vessel (mL)
-
DF = Dilution factor, if any
-
Labeled Amount = Amount of Pregabalin in the dosage form (µg)
Note: For multi-stage tests or when replacing withdrawn sample volume, the calculation must be adjusted to account for the drug removed in previous samples.
Data Presentation: Dissolution Profiles
The results should be summarized in a table and plotted as Cumulative % Drug Released vs. Time (minutes or hours).
Table 1: Example Comparative Dissolution Data for Pregabalin 150 mg ER Tablets
| Time (hours) | Formulation A - Mean % Released | Formulation A - %RSD | Formulation B - Mean % Released | Formulation B - %RSD |
| 1 | 15.2 | 4.5 | 18.1 | 5.1 |
| 2 | 28.9 | 3.8 | 32.5 | 4.2 |
| 4 | 45.1 | 3.1 | 49.8 | 3.5 |
| 8 | 70.3 | 2.5 | 75.4 | 2.8 |
| 12 | 88.6 | 2.1 | 92.1 | 2.2 |
| 24 | 99.2 | 1.8 | 101.5 | 1.5 |
Interpretation and Acceptance Criteria
-
Immediate-Release: For a highly soluble drug like Pregabalin, the typical acceptance criterion is a single point specification. For example, Q = 80% in 30 minutes .[16] This ensures rapid drug release.
-
Extended-Release: Acceptance criteria are set with multiple time points to define the release profile.[14]
-
Early time point (e.g., 2 hours): An upper limit to prevent dose dumping.
-
Middle time point (e.g., 8 hours): A range to ensure a controlled release pattern.
-
Final time point (e.g., 24 hours): A lower limit to ensure complete drug release. These specifications are typically based on the performance of the batches used in pivotal clinical trials.[6]
-
Visualizations: Workflows and Logic
The following diagrams illustrate the decision-making and experimental processes.
Caption: Step-by-step experimental workflow from preparation to data analysis.
Conclusion
Robust and well-validated in vitro dissolution testing is indispensable for the development and quality control of Pregabalin formulations. For immediate-release products, multi-pH testing confirms the rapid release characteristic of a BCS Class 1 drug, often supporting biowaiver requests that reduce the need for extensive clinical studies. For extended-release formulations, two-stage dissolution testing is crucial for ensuring product safety by ruling out dose dumping and confirming the desired controlled-release profile over time. The protocols and principles outlined in this guide provide a scientifically sound and regulatory-compliant framework for researchers to generate reliable and reproducible drug release data, ultimately ensuring the consistent quality and therapeutic performance of Pregabalin products.
References
-
Unknown. (n.d.). Pregabalin and BCS Class Insights. Scribd. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <711> DISSOLUTION. USP. Retrieved from [Link]
-
U.S. Pharmacopeia. (2012). <711> DISSOLUTION. USP-NF. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011). General Chapter <711> Dissolution. USP-NF. Retrieved from [Link]
-
Zhang, P., et al. (2011). Application of the Biopharmaceutical Classification System in Clinical Drug Development—An Industrial View. The AAPS Journal. Retrieved from [Link]
-
BA Sciences. (n.d.). Pharmaceutical Dissolution Analysis Testing. Retrieved from [Link]
-
European Medicines Agency. (2026). Dissolution specification for generic oral immediate release products. Scientific guideline. Retrieved from [Link]
-
Al-Gousous, J., et al. (2020). In Vitro Bioequivalence of Pregabalin Capsules (150 mg). Dissolution Technologies. Retrieved from [Link]
-
Hossain, M. S., et al. (2023). Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. Retrieved from [Link]
-
FDA. (2009). CENTER FOR DRUG EVALUATION AND RESEARCH CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. Retrieved from [Link]
-
Tamboli, S., et al. (2017). formulation and evaluation of pregabalin sustained release tablets. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
European Medicines Agency. (2015). Assessment report - Pregabalin Zentiva. EMA. Retrieved from [Link]
-
Souri, E., et al. (n.d.). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - SUPAC-MR: Modified Release Solid Oral Dosage Forms. Retrieved from [Link]
-
FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]
-
Veeprho. (2025). Dissolution Testing For Immediate Release Dosage Forms. Retrieved from [Link]
-
Kim, B. K., et al. (2020). Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans. Dovepress. Retrieved from [Link]
-
Sham Shad, et al. (2022). Formulation and Invitro Evaluation of Sustained Release Tablets of Pregabalin. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
FDA. (n.d.). Draft Guidance on Pregabalin. accessdata.fda.gov. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2024). Public Assessment Report Scientific discussion Pregabaline CNX. Retrieved from [Link]
-
Arayne, M.S., et al. (2014). Monitoring of Pregabalin in Pharmaceutical Formulations and HumanSerum Using UV and RP-HPLC Techniques. SciSpace. Retrieved from [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Retrieved from [Link]
-
Shah, V. P., et al. (2012). Dissolution Testing for Generic Drugs: An FDA Perspective. PMC - NIH. Retrieved from [Link]
-
Sravani, G., et al. (2024). Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. Journal of Chemical Health Risks. Retrieved from [Link]
-
FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Regulations.gov. Retrieved from [Link]
-
Onah, J.O., et al. (2013). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. PMC - NIH. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Application of the Biopharmaceutical Classification System in Clinical Drug Development—An Industrial View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. iajps.com [iajps.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpsonline.com [wjpsonline.com]
- 11. usp.org [usp.org]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fip.org [fip.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. jchr.org [jchr.org]
- 19. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 20. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. veeprho.com [veeprho.com]
- 22. scispace.com [scispace.com]
Application Notes and Protocols: Chemoenzymatic Synthesis of (S)-Pregabalin
Introduction: The Imperative for Greener Pharmaceutical Manufacturing
(S)-Pregabalin, marketed as Lyrica®, is a crucial therapeutic agent for managing neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3] Its therapeutic efficacy is confined to the (S)-enantiomer, necessitating highly stereoselective synthetic strategies. Traditional chemical syntheses often rely on stoichiometric amounts of chiral resolving agents or auxiliaries, leading to significant chemical waste and complex purification procedures.[4][5] The principles of green chemistry have propelled the development of chemoenzymatic routes, which leverage the exquisite selectivity of enzymes to establish the desired stereocenter, thereby enhancing process efficiency and sustainability.[6]
This document provides a detailed guide to the chemoenzymatic synthesis of (S)-Pregabalin, focusing on two prominent and industrially relevant enzymatic strategies: nitrilase-catalyzed desymmetrization and lipase-catalyzed kinetic resolution. We will delve into the mechanistic underpinnings of these biocatalytic steps, provide detailed experimental protocols, and discuss the subsequent chemical transformations required to afford the final active pharmaceutical ingredient (API).
Strategic Overview: Key Chemoenzymatic Pathways
The chemoenzymatic synthesis of (S)-Pregabalin predominantly revolves around the stereoselective synthesis of a key chiral intermediate, (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) or its ester derivatives.[7][8][9] Two primary enzymatic approaches have proven highly effective:
-
Nitrilase-Catalyzed Desymmetrization: This elegant approach utilizes a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups in a prochiral substrate, isobutylsuccinonitrile (IBSN), to directly generate (S)-CMHA with high enantiomeric excess.[7][8][10]
-
Lipase-Catalyzed Kinetic Resolution: This strategy involves the enantioselective hydrolysis of a racemic ester, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), by a lipase.[1][11] The lipase preferentially hydrolyzes one enantiomer, allowing for the separation of the desired (S)-acid from the unreacted (R)-ester.
The choice between these pathways often depends on factors such as enzyme availability and stability, substrate cost, and the efficiency of racemizing and recycling the undesired enantiomer.
Pathway 1: Nitrilase-Catalyzed Desymmetrization of Isobutylsuccinonitrile (IBSN)
This pathway is highly attractive due to its directness in establishing the chiral center. The core of this process is the regio- and enantioselective hydrolysis of IBSN.
Workflow Diagram: Nitrilase Pathway
Caption: Nitrilase-catalyzed synthesis of (S)-Pregabalin.
Protocol 1: Nitrilase-Catalyzed Hydrolysis of IBSN
Rationale: The use of an immobilized nitrilase is critical for industrial applications as it facilitates enzyme recovery and reuse, significantly reducing process costs.[7] Continuous flow racemization of the unreacted (R)-IBSN is a key innovation that maximizes substrate conversion and overall process efficiency.[12]
Materials:
-
Isobutylsuccinonitrile (IBSN)
-
Immobilized nitrilase (e.g., engineered nitrilase BaNITM2 immobilized on epoxy resin)[7][9]
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
γ-alumina-based solid base catalyst for racemization[7]
-
Packed bed reactor
-
Stirred-tank bioreactor
Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a reaction mixture in the stirred-tank bioreactor containing 700 mM IBSN and the immobilized nitrilase in 0.1 M Tris-HCl buffer (pH 8.0).[7]
-
Maintain the reaction temperature at 35°C with constant stirring (e.g., 180 rpm).[7]
-
Monitor the reaction progress by periodically analyzing samples for the formation of (S)-CMHA and the consumption of IBSN using HPLC.
-
The reaction typically reaches approximately 45-50% conversion, yielding (S)-CMHA with an enantiomeric excess (ee) greater than 99%.[7]
-
-
Separation and Racemization:
-
After the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration.
-
The aqueous solution containing (S)-CMHA and unreacted (R)-IBSN is then passed through a continuous flow packed bed reactor containing the γ-alumina-based solid base catalyst to racemize the (R)-IBSN back to a racemic mixture of IBSN.[7][12]
-
The racemized IBSN can be recycled back into the enzymatic hydrolysis step.
-
-
Product Isolation:
-
The (S)-CMHA can be isolated from the aqueous solution. One effective method is membrane separation, which can achieve high recovery yields (e.g., 95%).[12]
-
Pathway 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester
This pathway is a well-established chemoenzymatic strategy that relies on the high enantioselectivity of lipases for ester hydrolysis.
Workflow Diagram: Lipase Pathway
Caption: Lipase-catalyzed synthesis of (S)-Pregabalin.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of CNDE
Rationale: The immobilization of the lipase is crucial for its stability and reusability, particularly in biphasic systems which can enhance substrate solubility and product separation.[1][11] A mutant of Talaromyces thermophilus lipase has shown exceptional activity and stability for this resolution.[1][11]
Materials:
-
rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)
-
Immobilized Talaromyces thermophilus lipase (TTL) mutant (e.g., L206F/P207F/L259F on epoxy resin)[1][11]
-
n-heptane
-
Water
-
4 M NaOH solution
-
Metrohm titrator or equivalent pH-stat system
Procedure:
-
Kinetic Resolution:
-
Set up a biphasic reaction system in a temperature-controlled reactor containing n-heptane and water.
-
Add the immobilized TTL mutant (e.g., 8% w/v) to the reactor.[1]
-
Add the CNDE substrate to a concentration of up to 3 M.[1][11]
-
Maintain the reaction at 30°C with vigorous stirring (e.g., 500 rpm).[1]
-
Maintain the pH of the aqueous phase at 7.0 by the controlled addition of 4 M NaOH using a pH-stat system. The consumption of NaOH is stoichiometric with the formation of the carboxylic acid product.
-
Monitor the reaction until approximately 50% conversion is achieved, which typically yields the (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA) product with >95% ee.[1]
-
-
Separation:
-
After the reaction, filter to recover the immobilized lipase for reuse.
-
Separate the aqueous and organic layers. The aqueous layer contains the sodium salt of (S)-CCMA, while the organic layer contains the unreacted (R)-CNDE.
-
The unreacted (R)-CNDE can be racemized and recycled.
-
-
Product Isolation and Decarboxylation:
-
Acidify the aqueous layer to precipitate (S)-CCMA.
-
The isolated (S)-CCMA is then subjected to a heat-promoted decarboxylation to yield (S)-3-cyano-5-methylhexanoic acid ethyl ester.[6]
-
Final Chemical Step: Reduction of the Nitrile Group
Both chemoenzymatic pathways converge on a chiral cyano intermediate, either (S)-CMHA or its ester. The final step is the chemical reduction of the nitrile group to the primary amine of (S)-Pregabalin.
Protocol 3: Hydrogenation of (S)-CMHA to (S)-Pregabalin
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to amines. Raney Nickel is a commonly used catalyst for this transformation, although other catalysts like rhodium on carbon can also be employed.[2]
Materials:
-
(S)-3-cyano-5-methylhexanoic acid ((S)-CMHA)
-
Raney Nickel or another suitable hydrogenation catalyst (e.g., Rh/C)
-
Methanol or another suitable solvent
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
Reaction Setup:
-
In a high-pressure hydrogenation reactor, dissolve (S)-CMHA in a suitable solvent like methanol.
-
Add the hydrogenation catalyst (e.g., Raney Nickel) under an inert atmosphere.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature and stir.
-
Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed under reduced pressure to yield crude (S)-Pregabalin.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., water/isopropanol) to obtain the final API with high purity (>99.5%) and optical purity (>99% ee).[13][14]
-
Data Summary and Comparison
| Parameter | Nitrilase Pathway | Lipase Pathway |
| Enzyme | Nitrilase (e.g., BaNITM2) | Lipase (e.g., TTL mutant) |
| Substrate | Isobutylsuccinonitrile (IBSN) | rac-CNDE |
| Biocatalytic Step | Desymmetrization | Kinetic Resolution |
| Key Intermediate | (S)-3-cyano-5-methylhexanoic acid | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid |
| Typical Conversion | ~45-50% | ~50% |
| Enantiomeric Excess | >99% | >95% |
| Key Advantages | Direct formation of the chiral acid; efficient racemization of byproduct. | High substrate loading; robust and reusable enzyme. |
Analytical Characterization
The purity and identity of intermediates and the final (S)-Pregabalin product must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing chemical purity and enantiomeric excess.[3][15][16] For enantiomeric purity, derivatization with a chiral reagent (e.g., Marfey's reagent) followed by reversed-phase HPLC is a common method.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the products.
Conclusion
The chemoenzymatic synthesis of (S)-Pregabalin represents a significant advancement over traditional chemical methods, offering improved efficiency, stereoselectivity, and environmental performance. Both the nitrilase-catalyzed desymmetrization and lipase-catalyzed kinetic resolution pathways provide viable and scalable routes to this important pharmaceutical. The choice of a specific route will depend on a detailed techno-economic analysis, but the protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to implement these greener synthetic strategies. The continued evolution of enzyme engineering promises to further enhance the efficacy of these biocatalytic processes, paving the way for even more sustainable pharmaceutical manufacturing.[9][10]
References
-
Lin, C.-P., et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Publications. [Link]
-
ResearchGate. (n.d.). Development of a Sustainable Chemoenzymatic Process for ( S )-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization | Request PDF. [Link]
- Google Patents. (n.d.). WO2012059797A1 - Process for synthesis of (s) - pregabalin.
-
ACS Publications. (n.d.). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. [Link]
-
Wang, Y., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC - NIH. [Link]
- Google Patents. (n.d.).
-
Lin, C.-P., et al. (2022). Engineering of reaction specificity, enantioselectivity, and catalytic activity of nitrilase for highly efficient synthesis of pregabalin precursor. PubMed. [Link]
-
ResearchGate. (n.d.). Engineering of reaction specificity, enantioselectivity, and catalytic activity of nitrilase for highly efficient synthesis of pregabalin precursor. [Link]
-
Shelke, S. H., et al. (n.d.). Note An efficient total synthesis of (±)-pregabalin. [Link]
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Gotor-Fernández, V., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]
-
Taylor & Francis Online. (2021). Preparation of enantiopure pregabalin intermediate using cross linked enzyme aggregates (CLEAs) in basket reactor. [Link]
-
PubMed. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. [Link]
-
ACS Publications. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. [Link]
-
NIH. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. [Link]
-
ResearchGate. (n.d.). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. [Link]
-
ACS Publications. (n.d.). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. [Link]
-
ResearchGate. (n.d.). An efficient total synthesis of (±)-pregabalin | Request PDF. [Link]
-
Reddy, G. S., et al. (2013). Cost-Effective Isolation of a Process Impurity of Pregabalin. PMC - NIH. [Link]
-
Souri, E., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry. [Link]
- Google Patents. (n.d.).
-
Agilent. (n.d.). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. [Link]
-
TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. [Link]
-
Researcher.Life. (2021). A new synthetic route for the preparation of pregabalin. [Link]
Sources
- 1. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Engineering of reaction specificity, enantioselectivity, and catalytic activity of nitrilase for highly efficient synthesis of pregabalin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2012059797A1 - Process for synthesis of (s) - pregabalin - Google Patents [patents.google.com]
- 14. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 15. asianpubs.org [asianpubs.org]
- 16. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 17. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-Pregabalin
Welcome to the technical support center for the synthesis of (S)-Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important pharmaceutical agent. Here, we address common challenges and provide in-depth troubleshooting advice to improve yield, enantioselectivity, and overall process efficiency. Our approach is grounded in mechanistic principles and validated by published research to ensure you have reliable and actionable information at your fingertips.
Frequently Asked Questions (FAQs)
Q1: My overall yield for (S)-Pregabalin is consistently low. What are the most common causes?
A1: Low overall yield in (S)-Pregabalin synthesis can stem from several stages. Key areas to investigate include:
-
Suboptimal Knoevenagel Condensation: Impurities in starting materials or incorrect stoichiometry can lead to side products.
-
Inefficient Michael Addition or Cyano-group Introduction: The reaction conditions for introducing the cyano group are critical and can be a major source of yield loss if not properly controlled.
-
Poor Enantioselectivity: If your chiral induction step (e.g., asymmetric hydrogenation, enzymatic resolution) is not efficient, you will lose a significant portion of your material as the undesired (R)-enantiomer.
-
Difficulties in Purification: (S)-Pregabalin and its intermediates can be challenging to purify. Significant material loss can occur during crystallization or chromatographic steps.[1]
-
Degradation During Hofmann Rearrangement: The Hofmann rearrangement, if used, is sensitive to reaction conditions. Improper temperature control or stoichiometry of reagents can lead to the formation of byproducts.[2][3]
Q2: I'm struggling to achieve high enantiomeric excess (e.e.). What are the critical parameters to control?
A2: Achieving high enantioselectivity is paramount for the therapeutic efficacy of (S)-Pregabalin. The critical parameters depend on your chosen synthetic route:
-
Asymmetric Hydrogenation: The choice of chiral catalyst (e.g., Rh-DuPHOS), catalyst loading, hydrogen pressure, temperature, and solvent are all crucial.[4][5] Even minor variations can significantly impact the e.e.
-
Enzymatic Resolution: For enzymatic methods, factors such as the specific enzyme used (e.g., lipase, nitrilase), pH, temperature, substrate concentration, and reaction time must be tightly controlled.[6][7] Immobilization of the enzyme can also enhance its stability and reusability.[6][7]
-
Organocatalysis: The structure of the organocatalyst, catalyst loading, solvent, and temperature are key. The presence of additives can also influence the stereochemical outcome.[8][9][10]
Q3: Are there specific impurities I should be aware of during the synthesis and how can I minimize them?
A3: Yes, several process-related impurities can arise. A common impurity is the lactam of Pregabalin, formed via intramolecular cyclization, especially at high temperatures.[11] Other potential impurities include diastereomeric salts from resolution steps and byproducts from side reactions like over-reduction or incomplete hydrolysis. Minimizing these requires careful control of reaction conditions and appropriate purification methods at each step. Using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase is essential for monitoring and controlling enantiomeric purity.[12][13]
Troubleshooting Guides for Key Synthetic Routes
This section provides detailed troubleshooting for common issues encountered in the primary synthetic strategies for (S)-Pregabalin.
Route 1: Chemoenzymatic Synthesis via Enzymatic Resolution
This popular route often involves the enzymatic hydrolysis of a dicyanoester or a related precursor.
Workflow Diagram:
Caption: Chemoenzymatic synthesis of (S)-Pregabalin.
Troubleshooting Table:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion in Enzymatic Resolution | - Inactive or denatured enzyme.- Non-optimal pH or temperature.- Substrate or product inhibition.[7] | - Verify enzyme activity with a standard substrate.- Optimize pH and temperature for the specific enzyme used.- Consider substrate feeding strategies or in-situ product removal. |
| Low Enantioselectivity (e.e.) | - Incorrect enzyme choice.- Poor pH control during hydrolysis.- Racemization of the product or starting material. | - Screen different lipases or nitrilases for higher enantioselectivity.- Maintain a stable pH using a reliable buffer system or a pH-stat.- Investigate the stability of the chiral center under the reaction conditions. |
| Difficult Separation of Enantiomers | - Similar physical properties of the (S)-acid and (R)-ester. | - Optimize the extraction protocol (solvent, pH).- Consider derivatization to facilitate separation. |
| Low Yield in Nitrile Reduction | - Catalyst poisoning.- Incomplete reaction.- Formation of byproducts. | - Use a robust catalyst like Raney Nickel and ensure the substrate is free of impurities that could poison the catalyst.[6]- Monitor the reaction by TLC or HPLC and adjust reaction time or catalyst loading as needed.- Optimize reaction conditions (pressure, temperature) to minimize side reactions. |
Route 2: Asymmetric Hydrogenation
This route introduces chirality through the enantioselective reduction of a C=C double bond.
Workflow Diagram:
Caption: Asymmetric hydrogenation route to (S)-Pregabalin.
Troubleshooting Table:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | - Suboptimal catalyst or ligand.- Incorrect catalyst loading or hydrogen pressure.- Presence of catalyst poisons.[4] | - Screen different chiral phosphine ligands (e.g., Me-DuPHOS).- Systematically optimize catalyst loading, hydrogen pressure, and temperature.- Ensure starting materials and solvent are of high purity. |
| Slow or Incomplete Hydrogenation | - Inactive catalyst.- Insufficient hydrogen pressure.- Poor substrate solubility. | - Activate the catalyst according to the manufacturer's protocol.- Increase hydrogen pressure within safe limits.- Choose a solvent in which the substrate is fully soluble. |
| Side Reactions (e.g., reduction of other functional groups) | - Non-selective catalyst.- Harsh reaction conditions. | - Select a catalyst known for its chemoselectivity.- Perform the reaction at the lowest effective temperature and pressure. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of rac-2-Carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester
This protocol is adapted from a procedure utilizing a lipase for selective hydrolysis.[7]
Materials:
-
rac-2-Carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester
-
Immobilized Lipase (e.g., from Talaromyces thermophilus)[7]
-
Phosphate buffer (pH 7.0)
-
Sodium hydroxide solution (for pH control)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of the racemic ester in phosphate buffer.
-
Add the immobilized lipase to the mixture.
-
Maintain the pH of the reaction at 7.0 by the controlled addition of a sodium hydroxide solution using a pH-stat.
-
Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of the resulting acid.
-
Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.
-
Acidify the aqueous layer to pH 2-3 with HCl.
-
Extract the (S)-acid product with ethyl acetate.
-
The unreacted (R)-ester can be recovered from the organic layer for racemization and recycling.
Protocol 2: Asymmetric Hydrogenation of a 3-Cyano-5-methylhex-3-enoic acid Salt
This protocol is based on the use of a Rh-Me-DuPHOS catalyst system.[4]
Materials:
-
3-Cyano-5-methylhex-3-enoic acid salt
-
[Rh(COD)2]BF4
-
(S,S)-Me-DuPHOS ligand
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure reactor with the Rhodium precursor and the chiral ligand in methanol.
-
Stir the solution to form the active catalyst.
-
Add the substrate (3-cyano-5-methylhex-3-enoic acid salt) to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and stir at the set temperature.
-
Monitor the reaction by HPLC for conversion and enantiomeric excess.
-
Upon completion, vent the reactor and concentrate the reaction mixture.
-
The resulting (S)-3-cyano-5-methylhexanoate can then be carried forward to the nitrile reduction step.
Data Summary
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of (S)-Pregabalin Precursors
| Catalytic System | Substrate | Key Product | Yield (%) | e.e. (%) | Reference |
| Rh-Me-DuPHOS | 3-Cyano-5-methylhex-3-enoic acid salt | (S)-3-Cyano-5-methylhexanoate | High | >95 | [4] |
| Ene-Reductase | β-Cyanoacrylate ester | (S)-Ethyl 3-cyano-5-methylhexanoate | Up to quantitative | >99 | [14][15] |
| Nitrilase | Isobutylsuccinonitrile | (S)-3-Cyano-5-methylhexanoic acid | 45.3 | 99.5 | [6][16] |
| Quinidine-derived Thiourea | Nitroalkene | Chiral nitroalkane intermediate | High | up to 75 | [8] |
References
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. National Institutes of Health. Available at: [Link]
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link]
-
An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. Available at: [Link]
-
Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Publications. Available at: [Link]
-
A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Aalto Research Portal. Available at: [Link]
- Asymmetric synthesis of pregabalin.Google Patents.
-
Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate. Available at: [Link]
-
Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Publications. Available at: [Link]
-
Synthesis of the active pharmaceutical ingredients (S)‐Pregabalin ((S)‐4 a) and (R)‐Baclofen ((R)‐4 b) via enzymatic desymmetrization. ResearchGate. Available at: [Link]
-
Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed Central. Available at: [Link]
-
Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. ACS Publications. Available at: [Link]
-
Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. Available at: [Link]
-
Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. ResearchGate. Available at: [Link]
- Asymmetric synthesis of pregabalin.Google Patents.
- Process for synthesis of (s) - pregabalin.Google Patents.
-
Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Univaq. Available at: [Link]
-
An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]
-
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PubMed Central. Available at: [Link]
-
Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. ResearchGate. Available at: [Link]
- Process for preparing (s)-pregabalin by chiral resolution.Google Patents.
-
A Process For Synthesis Of S (+) Pregabalin. Quick Company. Available at: [Link]
-
Recent Development in the Synthesis of Pregabalin. ResearchGate. Available at: [Link]
- Improved process for preparing pregabalin.Google Patents.
- Novel method for the preparation of (s)-pregabalin field of the invention.Google Patents.
-
Pregabalin. Wikipedia. Available at: [Link]
- Process for preparing pregabalin and its opposite enantiomer.Google Patents.
-
Presented method for S-pregabalin synthesis. ResearchGate. Available at: [Link]
-
Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin. ACS Publications. Available at: [Link]
-
Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin. ResearchGate. Available at: [Link]
-
Development of a Sustainable Chemoenzymatic Process for ( S )-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ResearchGate. Available at: [Link]
- Preparation method for asymmetric synthesis of pregabalin.Google Patents.
-
Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts. ResearchGate. Available at: [Link]
- Process for the Preparation of (S)-Pregabalin.Google Patents.
-
Cost-Effective Isolation of a Process Impurity of Pregabalin. PubMed Central. Available at: [Link]
- Process for the synthesis of pregabalin.Google Patents.
Sources
- 1. WO2009147528A1 - Improved process for preparing pregabalin - Google Patents [patents.google.com]
- 2. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 3. WO2011076915A1 - Novel method for the preparation of (s)-pregabalin field of the invention - Google Patents [patents.google.com]
- 4. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.aalto.fi [research.aalto.fi]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Industrial Synthesis of Pregabalin
Welcome to the comprehensive technical support guide for the industrial synthesis of Pregabalin. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the manufacturing and process optimization of this critical active pharmaceutical ingredient (API). Here, we address common and complex challenges encountered during synthesis, offering troubleshooting protocols, mechanistic explanations, and data-driven insights to enhance yield, purity, and overall process efficiency.
Section 1: Navigating Synthetic Routes and Key Challenges
The industrial production of (S)-Pregabalin primarily revolves around a few core strategies, each presenting a unique set of challenges. The choice of a specific synthetic route often depends on factors like cost-effectiveness, atom economy, scalability, and regulatory compliance. The main approaches include the resolution of racemic mixtures, asymmetric synthesis, and chemoenzymatic methods.
A significant hurdle in many syntheses is achieving the desired enantiomeric purity, as the pharmacological activity of Pregabalin is specific to the (S)-enantiomer.[1][2] Other common issues include impurity formation, low yields, and the use of hazardous reagents, which can complicate large-scale production and waste management.[3][4]
FAQ 1: What are the primary industrial synthesis strategies for Pregabalin and their main drawbacks?
There are three main strategies for the industrial synthesis of Pregabalin:
-
Classical Resolution of a Racemic Mixture: This approach involves synthesizing racemic Pregabalin or a key intermediate and then separating the desired (S)-enantiomer from the unwanted (R)-enantiomer.[5] A common method is diastereomeric salt formation using a chiral resolving agent like (S)-(+)-mandelic acid or (R)-(+)-1-phenylethylamine.[6][7]
-
Asymmetric Synthesis: This strategy aims to selectively produce the (S)-enantiomer from the outset, avoiding a resolution step. Methods include using chiral auxiliaries, asymmetric hydrogenation, or organocatalytic approaches.[9][10]
-
Chemoenzymatic Synthesis: This approach utilizes enzymes for key stereoselective transformations. A widely adopted industrial process involves the enzymatic resolution of a racemic intermediate, such as rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), using lipases.[12][13][14]
-
Major Drawback: While highly efficient, challenges can include enzyme stability, substrate loading limitations, and the need for specific reaction conditions (pH, temperature) to maintain optimal enzyme activity and selectivity.[13]
-
Section 2: Troubleshooting Common Synthesis Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during the synthesis of Pregabalin.
Low Yield and Incomplete Reactions
Question: My Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is resulting in a low yield of (S)-Pregabalin. What are the likely causes and how can I optimize this step?
The Hofmann rearrangement is a critical step in several Pregabalin syntheses, converting a primary amide to a primary amine with one less carbon atom.[15][16] Low yields in this reaction are often attributed to side reactions or incomplete conversion.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Temperature Control: The Hofmann rearrangement is temperature-sensitive. Excessively high temperatures can lead to the formation of degradation products, including the lactam impurity (4-isobutylpyrrolidin-2-one).[17]
-
Protocol: Carefully control the reaction temperature, typically between 50-60°C when using reagents like sodium hypochlorite.[4] Implement a robust cooling system for large-scale batches to manage the exothermic nature of the reaction.
-
-
Incorrect Stoichiometry of Reagents: The molar ratio of the Hofmann reagent (e.g., bromine and sodium hydroxide, or sodium hypochlorite) to the amide substrate is crucial.[4][18]
-
Protocol: Ensure precise addition of the Hofmann reagent. Using less than 1.3 molar equivalents of sodium hypochlorite has been shown to be effective.[4] Titrate your stock solutions of reagents before use to confirm their concentration.
-
-
Side Reactions: The formation of by-products can consume starting material and reduce the yield of the desired product. One common side reaction is the formation of isobutyl esters if isobutanol is used as an extraction solvent.[19]
-
Protocol: Analyze your crude product by HPLC to identify major by-products.[20] If ester formation is an issue, consider alternative extraction solvents. Ensure the pH is appropriately controlled during workup to prevent unwanted reactions.
-
Impurity Profile and Purification Challenges
Question: I am observing a persistent impurity in my final Pregabalin API, identified as the 4-ene impurity by LC-MS. What is the origin of this impurity and how can I minimize its formation?
The presence of impurities in the final API is a major concern that can affect the safety and efficacy of the drug product.[20][21] Regulatory bodies like the ICH have strict guidelines for acceptable impurity levels.[20]
Origin of the 4-ene Impurity:
The 4-ene impurity, (S)-3-(aminomethyl)-5-methylhex-4-enoic acid, can arise during certain synthetic routes, particularly those involving elimination reactions as a potential side pathway.
Minimization and Removal Strategies:
-
Process Optimization: Carefully review the reaction steps leading up to the formation of this impurity. Strong basic or acidic conditions at elevated temperatures can promote elimination reactions. Optimizing pH, temperature, and reaction time can help minimize its formation.
-
Purification Techniques: If the impurity is still present above acceptable limits (<0.15% as per ICH guidelines), robust purification methods are necessary.[20]
-
Preparative HPLC: This is an effective but often costly method for isolating impurities on a larger scale.[20]
-
Flash Chromatography: A more cost-effective chromatographic method that can be optimized for impurity removal.[20]
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatography technique that is highly efficient for large-scale purification and can be more economical than batch preparative HPLC.[20]
-
Table 1: Common Impurities in Pregabalin Synthesis and their Potential Origins
| Impurity Name | Structure | Potential Origin |
| 4-Isobutylpyrrolidin-2-one (Lactam) | Cyclic amide | Intramolecular cyclization of Pregabalin, often promoted by heat or certain excipients.[17][22] |
| 3-Isobutylglutaric Acid | Dicarboxylic acid | Unreacted starting material or hydrolysis of intermediates like 3-isobutylglutaric anhydride.[19][23] |
| (R)-Pregabalin | Enantiomer | Incomplete resolution or racemization during synthesis.[17][24] |
| Pregabalin Dimer | Dimerized Pregabalin | Side reaction during synthesis or degradation.[25][26] |
Chiral Purity and Resolution Issues
Question: My enzymatic resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) is showing low enantiomeric excess (ee). How can I improve the stereoselectivity of this step?
Enzymatic resolutions are a cornerstone of modern, greener Pregabalin synthesis.[12] However, achieving high enantiomeric excess is critical for the final API's efficacy.
Factors Affecting Enantioselectivity and Optimization:
-
Enzyme Choice and Immobilization: The choice of lipase is crucial. Commercially available lipases like Lipolase® have been used successfully.[12] Immobilizing the enzyme can improve its stability and reusability, and in some cases, enhance its catalytic efficiency.[13]
-
Reaction Conditions:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and selectivity. Deviating from these can significantly impact performance. Maintain the pH at the optimal level (e.g., 7.0) using a suitable buffer system or a pH-stat titrator for large-scale reactions.[13]
-
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition or reduced selectivity. A substrate loading of up to 3 M has been successfully demonstrated with an immobilized lipase mutant.[13]
-
-
Solvent System: The choice of solvent or co-solvent can influence enzyme conformation and, consequently, its stereoselectivity. Many chemoenzymatic processes for Pregabalin have been optimized to be mostly aqueous, which is also environmentally advantageous.[12]
-
Racemization of the Unwanted Enantiomer: To improve the overall yield beyond 50%, an efficient process for racemizing and recycling the unreacted (R)-enantiomer is essential. This can significantly improve the process economy.[12]
Section 3: Experimental Protocols and Workflows
Protocol 1: HPLC Analysis of Pregabalin and its Impurities
This protocol provides a general method for the analysis of Pregabalin and the detection of related impurities.
-
Column: XBridge C8 (150 x 4.6 mm, 3.5 µm) or equivalent.[20]
-
Mobile Phase A: 0.01 M sodium dihydrogen phosphate monohydrate, with pH adjusted to 6.3.[20]
-
Mobile Phase B: Acetonitrile and water (75:25 v/v).[20]
-
Gradient/Isocratic: A typical isocratic method uses a ratio of Mobile Phase A to Mobile Phase B of 97:3 v/v.[20]
-
Flow Rate: 0.8 mL/min.[20]
-
Column Temperature: 25°C.[20]
-
Detection: UV at 210 nm.[20]
-
Injection Volume: 20.0 µL.[20]
-
Sample Preparation: Dissolve the crude or final Pregabalin sample in Milli-Q water to a suitable concentration (e.g., 1 mg/mL for initial stock).[20]
Workflow 1: Troubleshooting Low Chiral Purity in Enzymatic Resolution
This workflow provides a decision tree for addressing issues with low enantiomeric excess.
Caption: Troubleshooting workflow for low enantiomeric excess.
Section 4: Key Synthetic Pathways and Mechanisms
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. Below is a simplified representation of a common synthetic pathway to Pregabalin involving the Hofmann rearrangement.
Diagram 1: Simplified Synthesis Pathway via Hofmann Rearrangement
Caption: Key steps in a common Pregabalin synthesis route.
This guide provides a foundational framework for addressing challenges in the industrial synthesis of Pregabalin. For novel or highly complex issues, a thorough review of contemporary literature and consultation with process chemistry experts is always recommended.
References
-
A Process For The Preparation Of Pregabalin - Quick Company. Available at: [Link]
-
Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin - ACS Publications. Available at: [Link]
-
Pregabalin Synthesis Pathways. Available at: [Link]
-
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available at: [Link]
-
Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC - NIH. Available at: [Link]
-
Recent Development in the Synthesis of Pregabalin | Request PDF - ResearchGate. Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Process for the preparation of pregabalin - Google Patents. US8168828B2.
-
Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available at: [Link]
-
Development of a Chemoenzymatic Manufacturing Process for Pregabalin - ResearchGate. Available at: [Link]
- Processes for the synthesis of 3-isobutylglutaric acid - Google Patents. US20070259917A1.
-
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC - NIH. Available at: [Link]
-
Note An efficient total synthesis of (±)-pregabalin. Available at: [Link]
-
Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
- An improved process for preparation of (s)-pregabalin and intermediates thereof - Google Patents. WO2009004643A2.
-
Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study - MDPI. Available at: [Link]
-
Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages - ResearchGate. Available at: [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - NIH. Available at: [Link]
-
STABLE COMPOSITION AND SIMPLE MANUFACTURING PROCESS OF PREGABALIN CAPSULES - ResearchGate. Available at: [Link]
- Process for synthesis of (s) - pregabalin - Google Patents. WO2012059797A1.
-
A Stability Indicating RP-UPLC Method for the Determination of Pregabalin and its Related Impurities in Bulk Drug. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
- Asymmetric synthesis of pregabalin - Google Patents. US20030212290A1.
- Chemical resolution preparation method of S-configuration pregabalin - Google Patents. CN103626668A.
-
Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Semantic Scholar. Available at: [Link]
-
Synthesis and Characterization of Pregabalin Impurities. The Pharmaceutical and Chemical Journal. Available at: [Link]
- Pregabalin free of lactam and a process for preparation thereof - Google Patents. US7488846B2.
-
An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent - TSI Journals. Available at: [Link]
-
Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. Available at: [Link]
-
"A Process For Synthesis Of S (+) Pregabalin" - Quick Company. Available at: [Link]
-
Process for the preparation of pregabalin - European Patent Office - EP 2418194 A1. Available at: [Link]
- Method for the preparation of Pregabalin and salts thereof - Google Patents. US7763749B2.
- Preparation of pregabalin and related compounds - Google Patents. HK1104024B.
-
Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization - ACS Publications. Available at: [Link]
-
Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. Available at: [Link]
- Novel method for the preparation of (s)-pregabalin field of the invention - Google Patents. WO2011076915A1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. A Process For The Preparation Of Pregabalin [quickcompany.in]
- 7. CN103626668A - Chemical resolution preparation method of S-configuration pregabalin - Google Patents [patents.google.com]
- 8. HK1104024B - Preparation of pregabalin and related compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tsijournals.com [tsijournals.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homesitetask.zbjimg.com [homesitetask.zbjimg.com]
- 16. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. WO2011076915A1 - Novel method for the preparation of (s)-pregabalin field of the invention - Google Patents [patents.google.com]
- 19. quod.lib.umich.edu [quod.lib.umich.edu]
- 20. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]
- 26. tpcj.org [tpcj.org]
Technical Support Center: Optimization of Pregabalin Derivatization for Fluorescence Detection
Sources
- 1. Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sybespharmacy.com [sybespharmacy.com]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. Rapid high-performance liquid chromatography method for determination of pregabalin in a pharmaceutical dosage form following derivatization with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and sensitive spectrofluorimetric method for the determination of pregabalin in capsules through derivatization with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Fluorometric Method for the Rapid Determination of Pregabalin in Human Plasma Applied to Patients With Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Utility of certain nucleophilic aromatic substitution reactions for the assay of pregabalin in capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrofluorimetric and Spectrophotometric Determination of Pregabalin in Capsules and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low UV Absorbance of Pregabalin in Analytical Methods
Welcome to the technical support center for the analytical challenges of Pregabalin. This guide is designed for researchers, analytical chemists, and formulation scientists who encounter difficulties in quantifying Pregabalin due to its inherent lack of a significant UV-absorbing chromophore. Here, we provide expert-driven troubleshooting advice, detailed protocols, and comparative data to help you develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when starting with Pregabalin analysis.
Q1: Why is Pregabalin so difficult to detect with a standard HPLC-UV setup?
Pregabalin is an aliphatic amino acid, a gamma-aminobutyric acid (GABA) analog. Its molecular structure lacks the conjugated double bonds or aromatic rings that constitute a chromophore, which is a part of a molecule responsible for absorbing ultraviolet (UV) or visible light. Consequently, its molar absorptivity is extremely low, leading to a very poor or non-existent response when using a standard UV-Vis detector set at typical wavelengths (e.g., 210-400 nm). Direct quantification is therefore impractical for the low concentrations often required in pharmaceutical analysis.
Q2: What is the purpose of derivatization in Pregabalin analysis?
Derivatization is a chemical modification process used to convert an analyte that is difficult to detect into a product (a derivative) that has properties more suitable for a given analytical technique. For Pregabalin, the primary goal is to attach a chromophore or a fluorophore to the molecule. This new derivative will exhibit strong UV absorbance or fluorescence, enabling highly sensitive detection with standard HPLC detectors like Diode Array (DAD) or Fluorescence (FLD) detectors.
Q3: What are the most common derivatizing agents for Pregabalin?
The primary amine group in Pregabalin's structure is the main target for derivatization. Common reagents include:
-
Ninhydrin: Reacts with the primary amine of Pregabalin to form a purple-colored product known as Ruhemann's purple, which has a maximum absorbance around 570 nm.
-
O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This is a very common and sensitive method.
-
Dansyl Chloride: Reacts with the amine group to produce a highly fluorescent sulfonamide derivative.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Attaches a highly UV-active fluorenylmethoxycarbonyl group to the amine, allowing for sensitive detection around 265 nm.
Q4: Can I analyze Pregabalin without any derivatization?
Yes, several modern techniques can directly analyze Pregabalin without the need for chemical derivatization. These methods rely on detectors that do not require a chromophore:
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS/MS) is a powerful technique for direct, highly sensitive, and selective quantification of Pregabalin.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors respond to any non-volatile analyte. They are often paired with Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar compounds like Pregabalin.
-
Refractive Index (RI) Detector: While possible, RI detectors suffer from low sensitivity and are highly susceptible to temperature and mobile phase fluctuations, making them less suitable for trace analysis.
Q5: What are the advantages of using a mass spectrometer (MS) for Pregabalin analysis?
A mass spectrometer offers several key advantages over UV-based methods:
-
High Specificity: MS identifies compounds based on their mass-to-charge ratio (m/z), providing much higher selectivity than UV detection. This is crucial when analyzing complex matrices like biological fluids.
-
High Sensitivity: Techniques like tandem mass spectrometry (MS/MS) can achieve detection limits in the picogram (pg) or nanogram (ng) per mL range.
-
No Derivatization Required: Direct analysis simplifies sample preparation, saving time and reducing potential sources of error.
-
Structural Information: MS can provide structural confirmation of the analyte.
Q6: How do I choose the best analytical method for my specific application?
The choice depends on sample matrix, required sensitivity, available equipment, and the goals of the analysis.
-
For routine QC of drug products (high concentration): A simple HILIC method with ELSD/CAD or a derivatization-based HPLC-UV method can be cost-effective and robust.
-
For dissolution testing or content uniformity: A validated HPLC-UV method with derivatization (e.g., using FMOC-Cl) is often sufficient and widely used.
-
For bioanalysis (e.g., plasma, urine) or trace impurity analysis: LC-MS/MS is the gold standard due to its superior sensitivity and selectivity, which are necessary to overcome matrix effects and detect low concentrations.
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of derivatized Pregabalin.
Problem 1: No or Low Peak Response
-
Symptom: The Pregabalin derivative peak is absent, very small, or does not increase proportionally with concentration.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inefficient Derivatization | Verify the pH of the reaction mixture; it is often critical (e.g., alkaline for OPA, specific buffer for others). Optimize reaction time and temperature. Ensure the derivatizing agent is in sufficient molar excess. | Derivatization reactions are chemical processes governed by kinetics. Optimal pH, temperature, and reactant concentrations are essential to drive the reaction to completion and ensure consistent derivative formation. |
| Degraded Derivatizing Agent | Prepare fresh derivatizing agent daily, especially OPA/thiol mixtures, which are unstable. Store stock solutions as recommended by the manufacturer (e.g., refrigerated, protected from light). | Reagents like OPA and FMOC-Cl can hydrolyze or degrade over time, losing their reactivity. Using a fresh, active reagent is paramount for a successful reaction. |
| Incorrect Detection Wavelength | Consult literature for the specific λmax of the Pregabalin derivative you are creating (e.g., ~570 nm for Ninhydrin, ~340 nm for OPA, ~265 nm for FMOC). Scan the peak with a DAD to confirm the λmax experimentally. | The derivative has a completely different chemical structure and, therefore, a different absorption maximum than the parent compound. Detecting at the wrong wavelength will result in a significantly reduced signal. |
| Derivative Instability | Analyze samples immediately after derivatization. If a delay is unavoidable, perform stability studies to determine how long the derivative is stable under specific storage conditions (e.g., autosampler temperature). | Some derivatives are not stable over long periods and can degrade in the autosampler. This leads to a decreasing signal over the course of an analytical run. |
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
-
Symptom: The chromatographic peak for the Pregabalin derivative is asymmetrical or appears as multiple peaks.
| Possible Cause | Recommended Solution | Scientific Rationale |
| pH Mismatch (Solvent Effect) | Ensure the pH of the sample diluent is as close as possible to the mobile phase pH. If using a gradient, match the diluent to the initial mobile phase conditions. | A significant mismatch in pH or solvent strength between the injected sample and the mobile phase can cause the peak to distort as it first interacts with the stationary phase. |
| Secondary Interactions | If using a C18 column, residual silanols can interact with the derivative. Try a column with better end-capping or add a competing amine (e.g., triethylamine) to the mobile phase at a low concentration (0.1%). | The stationary phase surface is not perfectly inert. Uncapped silanol groups can have secondary ionic interactions with the analyte, causing peak tailing. A competing base can saturate these active sites. |
| Incomplete Derivatization | Re-optimize the derivatization reaction (time, temperature, reagent concentration). A small, early-eluting peak might be unreacted Pregabalin, while a shoulder or split peak could indicate side products. | If the reaction does not go to completion or forms multiple products, it can manifest as peak splitting or shoulders, as different chemical species will have different retention times. |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for method development. Users must validate any method for its intended use according to ICH guidelines.
Protocol 1: HPLC-UV Analysis of Pregabalin using Pre-Column Derivatization with FMOC-Cl
This method is suitable for quantifying Pregabalin in pharmaceutical formulations.
1. Reagent and Solution Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water. Adjust pH to 9.0 with 1 M NaOH.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
FMOC-Cl Reagent (15 mM): Dissolve 40 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Mobile Phase A: 0.05 M Acetate Buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
2. Derivatization Procedure:
-
Pipette 1.0 mL of the Pregabalin standard or sample solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 0.1 M Borate Buffer (pH 9.0).
-
Add 1.0 mL of the 15 mM FMOC-Cl reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Add 1.0 mL of 0.1 M Glycine solution to quench the excess FMOC-Cl.
-
Dilute to the final volume with the diluent (Acetonitrile:Water).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: 0-15 min (50-80% B), 15-17 min (80% B), 17-18 min (80-50% B), 18-25 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detection | UV at 265 nm |
4. System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the Pregabalin-FMOC peak.
-
RSD of Peak Area: Should be ≤ 2.0% for six replicate injections.
Workflow Diagram: Pregabalin Derivatization with FMOC-Cl
Caption: Workflow for pre-column derivatization of Pregabalin with FMOC-Cl.
Part 4: Method Selection & Data Comparison
Choosing the right analytical approach is critical for success. The following diagram outlines a decision-making process, and the table provides a comparison of common methods.
Decision-Making Workflow for Pregabalin Analysis
Troubleshooting poor separation of Pregabalin enantiomers in chromatography
Technical Support Center: Chiral Chromatography of Pregabalin
Welcome to the Technical Support Center for Pregabalin Enantiomer Separation. As Senior Application Scientists, we understand the nuances and challenges of achieving robust and reproducible chiral separations. Pregabalin, with its flexible structure and lack of a strong UV chromophore, presents unique analytical hurdles. This guide is structured to provide direct answers to common problems you may encounter, explaining the scientific rationale behind our recommendations to empower you to make informed decisions in your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I have no separation between the (S)- and (R)-pregabalin enantiomers. Where do I start?
A1: This is the most common issue and typically points to a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase. Let's break down the starting points for troubleshooting.
For Direct Separation on a Chiral Stationary Phase (CSP):
-
Confirm Column Selection: The choice of CSP is the single most critical factor. Pregabalin is a zwitterionic and conformationally flexible molecule. Not all CSPs will resolve it.
-
Recommended CSPs: Zwitterionic CSPs, such as those based on cinchona alkaloids and sulfonic acids (e.g., CHIRALPAK ZWIX), have demonstrated excellent performance for the direct separation of pregabalin.[1][2][3] Macrocyclic glycopeptide phases are another viable option, though they may require more method development.[4]
-
Action: Verify that your chosen column is appropriate for this separation. If you are using a polysaccharide-based column and seeing no separation, a different type of CSP may be necessary.
-
-
Check Mobile Phase Composition: The mobile phase must facilitate the transient, stereoselective interactions between the enantiomers and the CSP.
-
Initial Recommendation: For a zwitterionic CSP, a typical starting mobile phase is a high percentage of organic solvent (e.g., Methanol) with a small amount of water and an acidic/basic additive pair. A common and effective mobile phase is Methanol/Water (e.g., 96/4, v/v) containing 5 mM ammonium formate and 5 mM formic acid.[1]
-
Causality: The additives are crucial. They control the ionization state of both the pregabalin molecule (which has an amine and a carboxylic acid group) and the zwitterionic CSP. Proper ionization is essential for the ion-exchange interactions that drive the separation.
-
For Indirect Separation via Derivatization:
-
Verify the Derivatization Reaction: If you are derivatizing pregabalin with a chiral reagent like Marfey's reagent (FDNPAA), the issue may be in the reaction itself.
-
Action: Confirm that the reaction has gone to completion. Analyze a derivatized standard to ensure you see the expected product peaks. Incomplete derivatization will result in unreacted pregabalin, which will not be separated on the achiral (e.g., C18) column.[5][6]
-
Protocol Check: Ensure the pH of the reaction mixture is correct (typically basic, using sodium bicarbonate) and that the reaction time and temperature are sufficient, often around 1 hour at 55°C.[7][8]
-
Troubleshooting Guide: Specific Scenarios
Scenario 1: Poor Resolution (Rs < 1.5)
Your enantiomers are partially separated, but the resolution is insufficient for accurate quantification.
Q2: My peaks are visible but not baseline-separated. How can I improve the resolution?
A2: Improving resolution involves manipulating chromatographic parameters to increase the separation factor (α) and/or the efficiency (N) of the system.
The mobile phase composition is the most powerful tool for manipulating resolution in chiral separations.
-
Decrease Temperature: Lowering the column temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[1][3][9]
-
Action: Try reducing the column temperature in 5°C increments, for example, from 25°C down to 10°C.[1] Be aware that this will increase retention times and backpressure.
-
-
Adjust Additive Concentration: The concentration of acidic and basic additives directly influences the ionic interactions responsible for separation on zwitterionic or ion-exchange CSPs.
-
Modify Water Content: For reverse-phase or polar organic mode separations, the water content is critical.
-
Causality: Reducing the flow rate allows more time for the enantiomers to interact with the CSP, which can lead to a more efficient separation and improved resolution.
-
Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.[1] Observe the effect on resolution and run time.
Caption: A stepwise workflow for improving enantiomeric resolution.
Scenario 2: Poor Peak Shape (Tailing or Fronting)
You have separation, but the peaks are asymmetrical, which compromises integration and accuracy.
Q3: My pregabalin peaks are tailing significantly. What is the cause?
A3: Peak tailing in chiral chromatography of an analyte like pregabalin often points to secondary, non-enantioselective interactions or a mismatch between the sample solvent and the mobile phase.
-
Check Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Action: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. For a mobile phase of 96% Methanol, dissolving the sample in 50/50 Methanol/Water can be a good starting point.[1]
-
-
Optimize Additives: The zwitterionic nature of pregabalin makes it susceptible to ionic secondary interactions with the silica support or the CSP itself.
-
Causality: Additives compete for active sites on the stationary phase, masking unwanted interactions and ensuring the primary interaction is the desired chiral recognition mechanism.
-
Action: Ensure you are using an appropriate additive pair (e.g., ammonium formate/formic acid). If tailing persists, a slight increase in the additive concentration might help, though this can sometimes reduce resolution. It is a balancing act.
-
-
Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to tailing.
-
Action: Reduce the injection volume or the sample concentration and observe the effect on peak shape.
-
Scenario 3: Low Sensitivity / Poor Detection
You believe the separation is working, but the peak response is too low for reliable quantification, especially for the impurity enantiomer.
Q4: I can't get a good signal for my pregabalin enantiomers using a UV detector. What are my options?
A4: This is a fundamental challenge with pregabalin, which lacks a strong chromophore.[1][3]
-
Optimize UV Wavelength: The weak absorbance of pregabalin means you must detect at a very low wavelength.
-
Action: Set your UV detector to the lowest practical wavelength, typically around 210-212 nm.[1] This requires a very clean mobile phase to minimize baseline noise.
-
-
Consider Mass Spectrometry (MS) Detection: MS is the ideal detection method for pregabalin, offering high sensitivity and selectivity without the need for a chromophore.
-
Action: If available, switch to an LC-MS system. This will provide significantly lower limits of detection (LOD) and quantification (LOQ).[1][2]
-
MS-Compatible Method: When using MS, ensure your mobile phase additives are volatile. Ammonium formate and formic acid are excellent choices.[1] Avoid non-volatile buffers like phosphates.[1]
-
| Parameter | UV-Compatible Method | MS-Compatible Method |
| Column | CHIRALPAK ZWIX(+) | CHIRALPAK ZWIX(+) |
| Mobile Phase | MeOH/Water (90/10, v/v) | MeOH/Water (96/4, v/v) |
| Additive | 5 mM Ammonium Dihydrogen Orthophosphate | 5 mM Ammonium Formate + 5 mM Formic Acid |
| Temperature | 10 °C | 25 °C |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detection | UV at 212 nm | MS (e.g., ESI+) |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Direct Enantiomer Separation using a Zwitterionic CSP (LC-MS)
This protocol is a robust starting point for achieving direct separation of pregabalin enantiomers with high sensitivity.
-
System Preparation:
-
Column: CHIRALPAK ZWIX(+) (e.g., 150 x 3.0 mm, 3 µm).
-
Mobile Phase: Prepare a solution of 5 mM ammonium formate and 5 mM formic acid in Methanol/Water (96/4, v/v). Filter and degas thoroughly.
-
-
Instrument Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve pregabalin standard or sample in the mobile phase or a 50/50 mixture of Methanol/Water to a suitable concentration (e.g., 10 µg/mL).
-
-
Detection (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the appropriate m/z transition for pregabalin.
-
-
Analysis:
-
Inject the sample. The (S)- and (R)-enantiomers should be baseline resolved.
-
Protocol 2: Indirect Enantiomer Separation via Derivatization (USP Method Approach)
This protocol is based on the principles of the USP monograph for determining enantiomeric purity.[7][8]
-
Derivatization Reagent Preparation:
-
Prepare a 3 mg/mL solution of Marfey's reagent (FDNPAA) in acetone.
-
-
Sample Derivatization:
-
To an aliquot of your sample solution, add the derivatizing reagent solution and 1 M sodium bicarbonate to make the solution basic.
-
Heat the mixture at approximately 55°C for 1 hour.
-
Allow to cool and dilute with an appropriate solvent (e.g., water/acetone mixture).
-
-
System Preparation:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Prepare a buffered mobile phase, for example, an acetonitrile/phosphate buffer mixture. The exact composition should be optimized.[5]
-
-
Instrument Conditions:
-
Set flow rate (e.g., 1.0-2.0 mL/min) and column temperature (e.g., 30°C).
-
Detection: Set the UV detector to 340 nm, the absorbance maximum for the derivatized products.[5]
-
-
Analysis:
-
Inject the derivatized sample. The two diastereomeric products should be well-separated on the C18 column.
-
Caption: Chemical structures of the (S) and (R) enantiomers of pregabalin.
References
-
Zhang, Y., Holliman, C., Tang, D., Fast, D., & Michael, S. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B, 875(1), 148-153. [Link]
-
Chen, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. [Link]
-
Schipperges, S. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies Application Note. [Link]
-
Chen, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography... Molecules. [Link]
-
USP Monograph for Pregabalin. (Referenced in various documents, specific version may vary). [Link]
-
Chen, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector... ResearchGate. [Link]
-
Wu, Y., et al. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Journal of Chromatographic Science. [Link]
-
Scilit. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector... [Link]
-
Zhang, Y., et al. (2008). Development and validation of a direct enantiomeric separation of pregabalin... ResearchGate. [Link]
-
ResearchGate. (2016). Effects of additive concentration, column temperature and water percentage on chromatographic parameters. [Link]
-
Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of the Chilean Chemical Society. [Link]
Sources
- 1. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for Michael addition in Pregabalin synthesis
Technical Support Center: Pregabalin Synthesis
Optimization of Reaction Conditions for the Asymmetric Michael Addition
Welcome to the technical support guide for the synthesis of Pregabalin, focusing on the critical Michael addition step. As Senior Application Scientists, we understand that optimizing this reaction is pivotal for achieving high yields and the desired stereoselectivity for the (S)-enantiomer, the active pharmaceutical ingredient.[1] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth answers to the challenges you may encounter. We will delve into the causality behind experimental choices, offering troubleshooting strategies and validated protocols to ensure your success.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions regarding the Michael addition's role in modern Pregabalin synthesis.
Q1: What is the Michael addition, and why is it a key strategy for synthesizing Pregabalin?
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound or its equivalent (the Michael acceptor).[2] This reaction is central to many Pregabalin synthesis routes because it efficiently constructs the core carbon skeleton of the molecule and, crucially, allows for the stereoselective installation of the chiral center that defines the biologically active (S)-enantiomer.[1] The key transformation often involves the addition of a nitromethane precursor or a malonate derivative to an unsaturated system, which can then be further elaborated to the final γ-amino acid structure.[1][3]
Q2: What are the most common Michael donors and acceptors used in modern, asymmetric routes to Pregabalin?
The choice of donor and acceptor is critical and defines the subsequent synthetic steps. Common pairings include:
-
Nitromethane as the Michael Donor: Nitromethane adds to chiral α,β-unsaturated N-enoyl oxazolidinones or α,β-unsaturated aldehydes.[1][4][5] The nitro group serves as a masked amine, which is later reduced to form the aminomethyl group of Pregabalin.[4][6] This approach avoids the use of more toxic cyanide reagents that were common in earlier syntheses.[5][7]
-
Malonates or Meldrum's Acid as the Michael Donor: These 1,3-dicarbonyl compounds are effective nucleophiles that add to aliphatic nitroalkenes (e.g., (E)-5-methyl-1-nitrohex-1-ene).[8][9] The resulting adduct can be hydrolyzed and decarboxylated to reveal the carboxylic acid moiety of Pregabalin.[1]
Q3: What is the difference between a diastereoselective and an enantioselective Michael addition in this context?
Both strategies aim to control stereochemistry, but they operate differently:
-
Diastereoselective Addition: This approach typically involves attaching a chiral auxiliary (like a chiral oxazolidinone) to the Michael acceptor.[1][4] The existing chirality of the auxiliary directs the incoming nucleophile to one face of the molecule, creating a new stereocenter with a specific relationship to the auxiliary. This results in a diastereomeric mixture where one diastereomer is favored.[1][4] The desired diastereomer is then isolated (often via recrystallization), and the chiral auxiliary is cleaved to yield the enantiomerically enriched product.[4][5]
-
Enantioselective Addition: This is a more atom-economical approach that uses a small amount (typically 1-20 mol%) of a chiral catalyst to control the reaction.[1] The catalyst, such as a chiral squaramide or prolinol derivative, creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other directly, without the need for a stoichiometric auxiliary.[1][8]
Q4: Why is catalyst selection so critical for the enantioselective Michael addition?
In an enantioselective reaction, the catalyst is solely responsible for inducing chirality. The catalyst's structure dictates the stereochemical outcome by forming a transient, diastereomeric transition state with the substrates.[8] Chiral organocatalysts, like squaramides or thioureas, often act as bifunctional catalysts.[9][10] They use a basic site (e.g., a tertiary amine) to deprotonate the Michael donor and a hydrogen-bond-donating group (e.g., the squaramide or thiourea moiety) to activate the Michael acceptor and orient it precisely for the nucleophilic attack.[9][10] This dual activation is key to achieving high enantioselectivity.
Section 2: Troubleshooting Guide: Common Problems & Solutions
Even with a well-designed protocol, experimental challenges are common. This guide addresses specific issues in a Q&A format.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.[11] The most common culprits are related to the generation and reactivity of the nucleophile and the stability of the reactants.
-
Catalyst/Base Inactivity: The base is critical for deprotonating the Michael donor to form the active nucleophile.[11][12] If the base is too weak for your donor's pKa, insufficient enolate will be generated. For donors like 1,3-dicarbonyls, weak bases like K₂CO₃ or triethylamine are often sufficient, while stronger bases may be needed for less acidic donors.[11] Conversely, a base that is too strong can lead to unwanted side reactions.[11] Ensure your catalyst is active and not "poisoned" by impurities.
-
Solvent Choice: The solvent affects both reactant solubility and catalyst performance. Highly polar solvents like DMF can sometimes improve yields, but less polar solvents like toluene or dichloromethane (DCM) are also common and may be optimal depending on the specific catalyst system.[1][13]
-
Steric Hindrance: Bulky groups on either the Michael donor or acceptor can significantly slow down the reaction rate by impeding the approach of the nucleophile.[11] If steric hindrance is suspected, increasing the reaction temperature or switching to a smaller catalyst may help overcome the activation barrier.[11]
-
Temperature: While many Michael additions proceed at room temperature, some systems require heating to achieve a reasonable rate. However, be aware that higher temperatures can sometimes lead to lower selectivity or the undesired retro-Michael reaction.[11]
Q2: I'm observing poor enantioselectivity (low ee%). How can I improve it?
Poor enantioselectivity in a catalyzed reaction points directly to issues with the transition state geometry. Optimization is key.
-
Catalyst Structure and Loading: This is the most important factor. Not all catalysts work for all substrates. Screen a variety of chiral catalysts (e.g., different squaramide or Cinchona alkaloid derivatives). Catalyst loading can also be influential; while 10 mol% is a common starting point, some reactions may benefit from higher or lower loadings.[1]
-
Solvent Polarity: The solvent can have a profound effect on enantioselectivity. It can influence the catalyst's conformation and the stability of the transition state. A solvent screen (e.g., Toluene, Dichloromethane, THF, Acetonitrile) is highly recommended. For instance, some squaramide-catalyzed additions of malonates to nitroalkenes show high enantioselectivity in brine ("on water" conditions) due to hydrophobic effects.[1]
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often increases enantioselectivity.[1] This is because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the lower-energy pathway that leads to the major enantiomer.
-
Additives: Sometimes, co-catalysts or additives like a weak acid (e.g., benzoic acid) can enhance enantioselectivity by interacting with the catalyst or substrates.[1]
Q3: My reaction is producing significant by-products. What are they and how can I minimize them?
By-product formation reduces yield and complicates purification. Identifying the likely side reactions is the first step to suppression.
-
1,2-Addition vs. 1,4-Addition: The Michael acceptor has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). While Michael addition is a 1,4-addition, a competing 1,2-addition can occur.[11] To favor the desired 1,4-addition, use "softer," more stabilized nucleophiles (like enolates from malonates) and conditions that favor thermodynamic control (moderate temperatures, longer reaction times).[11][12]
-
Polymerization: α,β-unsaturated acceptors can polymerize, especially under strongly basic or radical conditions. Use the mildest base possible that still promotes the reaction, and ensure your starting materials are free from peroxide impurities.[11]
-
Retro-Michael Reaction: The Michael addition can be reversible, particularly if the product is sterically hindered or if the reaction is run at high temperatures.[11][14] If you suspect this is an issue, try running the reaction at a lower temperature.[11] You can also use a stoichiometric excess of one reactant to push the equilibrium toward the product side.[11]
Q4: I'm struggling with the purification of the Michael adduct. What are the best practices?
Effective purification is essential to obtain the key intermediate with high chemical and stereochemical purity for subsequent steps.
-
Recrystallization: This is a powerful technique, especially for diastereoselective syntheses using chiral auxiliaries.[1] A successful recrystallization can significantly upgrade the diastereomeric excess (de%) or enantiomeric excess (ee%) to >99%.[4][5] The key is to find a suitable solvent or solvent system where the desired stereoisomer has lower solubility than the undesired one. Common solvents for these intermediates include isopropanol and ethyl acetate.[1][4]
-
Column Chromatography: Silica gel chromatography is often used to separate the Michael adduct from unreacted starting materials and non-polar by-products.[1] A range of solvent systems, typically hexane/ethyl acetate gradients, can be employed.
-
Impurity Identification: Before scaling up, it's crucial to identify major impurities. During the process development of Pregabalin, a common process impurity is the "4-ene impurity".[15] Understanding the structure of such by-products can help optimize the reaction to prevent their formation or develop a specific purification strategy to remove them.[15]
Section 3: Key Optimization Parameters & Protocols
Data-Driven Optimization
The following table summarizes typical conditions and outcomes for the Michael addition of various donors to acceptors in Pregabalin-related syntheses, providing a starting point for your own optimization.
| Michael Donor | Michael Acceptor | Catalyst / Base | Solvent | Temp. (°C) | Yield (%) | Stereoselectivity | Reference |
| Nitromethane | α,β-unsaturated oxazolidinone | Tetramethylguanidine (TMG) | Not specified | Not specified | 78% | 99% de | [1] |
| Nitromethane | α,β-unsaturated oxazolidinone | Cs₂CO₃ | Not specified | Not specified | 34% (after 2 recrystallizations) | Diastereomerically pure | [4] |
| Diethyl Malonate | Aliphatic Nitroalkene | (R,R)-Thiourea catalyst | Toluene | Room Temp | 80% | 94% ee | [9] |
| Meldrum's Acid | Aliphatic Nitroalkene | (R,R)-Squaramide catalyst | Dichloromethane (DCM) | Room Temp | 83% | 94% ee | [9] |
| Malonate | Nitroolefin | Hydroquinidine-squaramide | Brine | Not specified | High | High | [1] |
General Experimental Protocol: Organocatalyzed Michael Addition of Nitromethane
This is a representative protocol and must be adapted and optimized for your specific substrates and goals.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the α,β-unsaturated acceptor (1.0 equiv) and the chiral organocatalyst (e.g., a squaramide derivative, 0.1 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Toluene or DCM, to make a 0.1-0.5 M solution). Stir the mixture at the desired reaction temperature (e.g., 25 °C) for 10-15 minutes.
-
Reactant Addition: Add the Michael donor, nitromethane (1.5-3.0 equiv), to the solution. If a co-catalyst or base is required, it can be added at this stage.
-
Reaction Monitoring: Allow the reaction to stir under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or conversion plateaus. Reaction times can vary from a few hours to 48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol) to yield the desired Michael adduct.[1][4]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric or diastereomeric excess by chiral HPLC analysis.
Section 4: Reaction Mechanism & Workflow Visualization
Understanding the underlying mechanism and having a clear troubleshooting strategy are vital for efficient process development.
Mechanism of a Bifunctional Squaramide Catalyst
The diagram below illustrates the proposed transition state for a Michael addition catalyzed by a bifunctional thiourea or squaramide catalyst. The catalyst simultaneously activates the nucleophile (Michael donor) and the electrophile (Michael acceptor) through non-covalent interactions.
Caption: Proposed mechanism for a bifunctional organocatalyst.
Troubleshooting Workflow for Low Conversion Rate
When faced with a low-yielding reaction, a systematic approach to optimization is more effective than random changes. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting low conversion.
Section 5: References
-
Butkus, E., & Stankevič, M. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(21), 6434. [Link]
-
Baran, R., Veverková, E., Skvorcová, A., & Sebesta, R. (2013). Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides - a key step in the synthesis of pregabalin. Organic & Biomolecular Chemistry, 11(44), 7705–7711. [Link]
-
Wang, G., et al. (2021). A new synthetic route for the preparation of pregabalin. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 774-778. [Link]
-
Request PDF. (n.d.). A new synthetic route for the preparation of pregabalin. ResearchGate. Retrieved from [Link]
-
Butkus, E. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Chemistry, 4(3), 762-791. [Link]
-
Google Patents. (2016). WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes. Retrieved from
-
Rioz-Martínez, A., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis, 9(11), 10131-10137. [Link]
-
ResearchGate. (n.d.). Michael addition by using a flow setup for the synthesis of (S)‐pregabalin. ResearchGate. Retrieved from [Link]
-
Le, C., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(31), 10886–10889. [Link]
-
Le, C., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(31), 10886–10889. [Link]
-
Bouterfaia, S., & Hamdi, M. (2006). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in heterogeneous media. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 57(3-4), 143-146.
-
van der Meer, J. Y., et al. (2022). Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline-Based Carboligases. Chemistry – A European Journal, 28(20), e202104523. [Link]
-
Wang, G., et al. (2021). A new synthetic route for the preparation of pregabalin. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 774-778. [Link]
-
Google Patents. (2012). US8168828B2 - Process for the preparation of pregabalin. Retrieved from
-
ResearchGate. (2013). What are the best conditions for a Michael addition?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions. Retrieved from [Link]
-
Google Patents. (2009). WO2009087650A2 - A novel process for synthesis of pregabalin from substituted cyclopropane intermediate and a process for enzymatic resolution of racemic pregabalin. Retrieved from
-
ResearchGate. (n.d.). Enantioselective Michael addition of nitromethane on 3-methyl-4-nitro-5-styryl-isoxazoles. ResearchGate. Retrieved from [Link]
-
Bae, H. Y., & Song, C. E. (2018). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Molecules, 23(1), 169. [Link]
-
Okino, T., et al. (2005). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 7(4), 629–632. [Link]
-
Reddy, G. S., et al. (2013). Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 81(3), 705–716. [Link]
-
ResearchGate. (n.d.). Continuous flow asymmetric synthesis of chiral pregabalin precursors. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the surface free energy and acid-base properties of Gabapentin and Pregabalin drugs - A comparative study. ResearchGate. Retrieved from [Link]
-
SciELO. (2023). Precise and Sensitive Ambient Temperature Based Analytical Colorimetric Method for Pregabalin. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Quick Company. (n.d.). "A Process For Synthesis Of S (+) Pregabalin". Retrieved from [Link]
-
SciELO. (2023). Precise and Sensitive Ambient Temperature Based Analytical Colorimetric Method for Pregabalin. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Google Patents. (2024). EP4424664A1 - Method for purifying pregabalin. Retrieved from
Sources
- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sctunisie.org [sctunisie.org]
- 3. US8168828B2 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides - a key step in the synthesis of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Pregabalin Formulations
Welcome to the Technical Support Center for Pregabalin formulation development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Pregabalin stability. Here, we provide in-depth answers to common challenges, troubleshooting guides for when experiments go awry, and proactive strategies to ensure the development of a stable and effective drug product. Our approach is rooted in mechanistic understanding and validated by field-proven insights.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the most common questions regarding the stability of Pregabalin.
Q1: What are the primary stability concerns when formulating with Pregabalin?
The main stability issues with Pregabalin formulations stem from its chemical structure, specifically the primary amine and carboxylic acid groups. These reactive moieties make Pregabalin susceptible to two primary degradation pathways:
-
Intramolecular Lactamization: This is an intramolecular cyclization reaction that results in the formation of a toxic impurity known as Pregabalin lactam (4-isobutyl-pyrrolidin-2-one).[1][2][3][4] This degradation is influenced by factors such as pH, heat, and moisture.[1][2][5]
-
Maillard Reaction: Pregabalin's primary amine group can react with reducing sugars (like lactose), which are common pharmaceutical excipients.[6][7][8] This non-enzymatic browning reaction leads to the formation of glycosylamine and Amadori rearrangement products, which can cause discoloration of the formulation and degradation of the active pharmaceutical ingredient (API).[6][7][9]
Beyond these two pathways, general factors like temperature, humidity, and light can also impact the long-term stability of both the API and the finished product.[5][10]
Q2: What is the Pregabalin lactam impurity and why is it a significant concern?
Pregabalin lactam is a cyclic impurity formed through the intramolecular dehydration and cyclization of Pregabalin.[1][2] The formation of this impurity is a critical concern for two main reasons:
-
Toxicity: The lactam impurity is considered to be a toxic substance.[1][2] Regulatory agencies have strict limits on the levels of such impurities in the final drug product.
-
Process and Storage Dependent: The rate of lactam formation is dependent on pH and can be accelerated by heat and moisture, making it a critical parameter to control during both the manufacturing process and storage.[1][2]
Therefore, monitoring and controlling the levels of Pregabalin lactam is essential for ensuring the safety and efficacy of the final formulation.
Q3: What is the Maillard reaction and how does it manifest in Pregabalin formulations?
The Maillard reaction is a chemical reaction between an amino acid (in this case, the primary amine of Pregabalin) and a reducing sugar (such as lactose, a common filler).[6][7][9] In the context of Pregabalin formulations, this reaction is undesirable and can manifest as:
-
Discoloration: The reaction produces a series of colored compounds, leading to a browning of the formulation over time.[7]
-
API Degradation: The reaction consumes Pregabalin, leading to a decrease in the potency of the drug.[7]
-
Formation of Conjugate Impurities: The reaction forms various Pregabalin-lactose conjugate degradation products.[6][7][11]
The Maillard reaction is influenced by factors such as temperature, water content, and pH.[7]
Q4: What are the recommended storage conditions for Pregabalin API and its formulations?
To maintain the chemical integrity and potency of Pregabalin, specific storage conditions are crucial.
-
Temperature: The recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[10] Freezing should be avoided as it can cause irreversible changes to the chemical structure.[10]
-
Humidity: Humidity levels should be kept below 60% to prevent moisture absorption, which can accelerate both lactam formation and the Maillard reaction.[10]
-
Light: Pregabalin should be protected from direct sunlight.[10]
-
Packaging: An airtight container is essential to protect the powder from moisture and air exposure.[10]
Proper storage is a critical factor in ensuring the shelf life of Pregabalin, which is typically 2 to 3 years from the date of manufacture when stored correctly.[10]
Part 2: Troubleshooting Guide - Pinpointing and Resolving Instability
This section provides a structured approach to diagnosing and addressing stability issues encountered during your experiments.
Section 2.1: Identifying Degradation Products
Q5: I'm seeing a new, unidentified peak in my stability-indicating HPLC analysis. How can I determine if it's a known Pregabalin degradant?
When an unknown peak appears, a systematic approach is necessary for identification.
-
Relative Retention Time (RRT) Comparison: Compare the RRT of the unknown peak with the RRTs of known Pregabalin impurities (e.g., Pregabalin lactam, Maillard reaction products) established during your method validation or from reference standards.
-
Forced Degradation Study: Perform a forced degradation study on the Pregabalin API under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[12][13][14][15][16] Analyze the stressed samples using your HPLC method. The appearance of the unknown peak under specific stress conditions can provide clues to its identity. For instance, an increase in the peak under acidic or basic conditions at elevated temperatures might suggest it is the lactam impurity.[13]
-
Mass Spectrometry (MS) Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification. The mass-to-charge ratio (m/z) of the unknown peak can be used to determine its molecular weight and fragmentation pattern, which can then be compared to the known structures of Pregabalin degradants.[7]
Q6: What are the typical chromatographic and spectral properties of Pregabalin and its key impurities?
While specific retention times are method-dependent, here are some general characteristics:
| Compound | Typical Elution Order (Reversed-Phase HPLC) | UV Detection Wavelength | Key Mass Spec Fragment (m/z) |
| Pregabalin | Elutes relatively early due to its polarity. | Lacks a strong chromophore, often detected at low UV wavelengths (e.g., 210 nm).[5][17] | 160.1 [M+H]⁺ |
| Pregabalin Lactam | Typically elutes later than Pregabalin. | Similar UV detection to Pregabalin. | 142.1 [M+H]⁺ |
| Maillard Products | Can be a complex mixture of several peaks. | May show some UV absorbance at higher wavelengths due to the formation of chromophoric structures. | Varies depending on the specific conjugate. |
This table provides generalized information. Actual results will vary based on the specific analytical method used.
Section 2.2: Excipient-Related Instability
Q7: My Pregabalin tablets are turning brown during stability testing. What's the likely cause and how can I confirm it?
The most probable cause of browning in a Pregabalin formulation is the Maillard reaction between Pregabalin and a reducing sugar excipient, most commonly lactose.[6][7][9]
Confirmation Steps:
-
Review Formulation: Check your formulation for the presence of reducing sugars like lactose, glucose, or fructose.
-
Excipient Compatibility Study: Conduct a compatibility study by preparing binary mixtures of Pregabalin with each excipient in your formulation. Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) and visually inspect for color change.[3][4]
-
Analytical Testing: Analyze the discolored samples using HPLC to look for the appearance of Pregabalin-lactose conjugate impurities.[7]
Q8: I've observed a sharp increase in the lactam impurity. Could my excipients be the culprit?
Yes, certain excipients can promote the formation of the lactam impurity.
-
Acidic/Basic Excipients: The lactamization reaction is pH-dependent.[1][2] Excipients with acidic or basic properties can alter the micro-pH within the formulation and catalyze the degradation.
-
Hygroscopic Excipients: Excipients that readily absorb moisture can increase the water content in the formulation, which can facilitate the lactamization reaction.[10]
-
Colloidal Silicon Dioxide: Some studies have shown an incompatibility between Pregabalin and colloidal silicon dioxide, leading to increased levels of the lactam impurity, particularly under accelerated stability conditions.[3][4] This is thought to be due to a reaction that releases a mole of water.[3][4]
Q9: What is the best way to conduct a systematic drug-excipient compatibility study for a new Pregabalin formulation?
A well-designed drug-excipient compatibility study is crucial in the pre-formulation stage.
-
Selection of Excipients: Choose excipients based on the intended dosage form and manufacturing process.
-
Preparation of Mixtures: Prepare binary mixtures of Pregabalin with each excipient, typically in a 1:1 ratio. Also, include a sample of pure Pregabalin as a control.
-
Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[3][4]
-
Analysis: At specified time points, analyze the samples using techniques such as:
-
Visual Observation: Note any changes in color, appearance, or physical state.
-
Differential Scanning Calorimetry (DSC): Look for changes in the melting endotherm of Pregabalin or the appearance of new peaks, which could indicate an interaction.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Check for the appearance or disappearance of characteristic peaks, suggesting a chemical interaction.[18][19]
-
HPLC/UPLC: Quantify the formation of any degradation products.[15]
-
Section 2.3: Process-Induced Degradation
Q10: Can my choice of manufacturing process affect the stability of my Pregabalin formulation?
Absolutely. The manufacturing process can significantly impact Pregabalin's stability.
-
Wet Granulation: This process involves the use of a granulation liquid (often water or an organic solvent), which can provide a medium for degradation reactions like lactamization and the Maillard reaction to occur, especially when combined with the heat from the drying step.[8][20]
-
Direct Compression: This method avoids the use of solvents and high temperatures, thereby minimizing the risk of degradation during manufacturing.[20] For this reason, direct compression is often the preferred method for moisture- and heat-sensitive drugs like Pregabalin.[20]
Q11: If I must use wet granulation, what steps can I take to minimize Pregabalin degradation?
If wet granulation is necessary (e.g., to improve flowability or compressibility), consider the following precautions:
-
Solvent Selection: Use a non-aqueous solvent if possible, or minimize the amount of water used.
-
Drying Temperature and Time: Use the lowest effective drying temperature and minimize the drying time to reduce thermal stress on the drug.
-
Binder Selection: Choose a binder that has been shown to be compatible with Pregabalin.
-
In-process Controls: Monitor the moisture content of the granules closely and ensure they are dried to an optimal level.
Part 3: Proactive Strategies for a Stable Formulation
This section focuses on forward-thinking approaches to formulation design and analysis to prevent stability issues before they arise.
Section 3.1: Smart Formulation Design
Q12: What are the recommended excipients for a stable Pregabalin formulation?
To avoid the common degradation pathways, consider the following excipient choices:
| Excipient Class | Recommended | To Avoid or Use with Caution | Rationale |
| Diluents/Fillers | Microcrystalline Cellulose[21], Anhydrous Lactose (if Maillard risk is managed), Mannitol[19][22] | Lactose Monohydrate[6][7][8] | Avoids the Maillard reaction with reducing sugars. |
| Binders | Pregelatinized Starch[3][4], Hydroxypropyl Methylcellulose (HPMC)[19][22] | - | These have demonstrated good compatibility. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | - | Standard disintegrants are generally acceptable. |
| Glidants/Lubricants | Talc[3][4], Magnesium Stearate | Colloidal Silicon Dioxide[3][4] | Colloidal silicon dioxide has shown incompatibility. |
Q13: Are there any advanced formulation technologies that can improve Pregabalin stability?
Yes, several novel formulation strategies can enhance the stability and performance of Pregabalin:
-
Controlled-Release (CR) Formulations: Technologies like multi-layered tablets or matrix systems can be designed to protect the API and control its release.[23][24][25][26] Some CR formulations use lipid-based matrices (e.g., cetyl alcohol, carnauba wax) prepared by hot-melt granulation, which can offer a stable environment.[27]
-
Microencapsulation: Creating microspheres of Pregabalin using techniques like spray drying can protect the drug from interaction with other components in the formulation.[28]
-
Physical Separation of Incompatible Components: In complex formulations, physically separating Pregabalin from incompatible excipients (e.g., in a multi-layer tablet) can be an effective strategy.[29]
Section 3.2: Robust Analytical Methods for Stability Assessment
Q14: How do I develop a robust, stability-indicating analytical method for my Pregabalin formulation?
A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. Here are the key steps for developing such a method, typically using RP-HPLC:
-
Column and Mobile Phase Selection: Choose a column (e.g., C18) and mobile phase that provide good retention and peak shape for Pregabalin.[5] A common mobile phase involves a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[5][14][16]
-
Forced Degradation: As described in Q5, perform a forced degradation study. This is essential to generate the degradation products and prove that your method can separate them from the parent drug peak.[5][12][13]
-
Method Optimization: Adjust parameters like mobile phase composition, pH, flow rate, and column temperature to achieve adequate resolution between Pregabalin and all potential degradation peaks.[5][14]
-
Validation: Validate the method according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][14][15]
Q15: What is a forced degradation study, and how should I conduct one for Pregabalin?
A forced degradation (or stress testing) study is designed to intentionally degrade the drug substance to generate potential degradation products and demonstrate the specificity of your analytical method.[5][12][13]
Typical Stress Conditions for Pregabalin:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.[13]
-
Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Dry heat at 70°C for 15 days.[13]
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
After exposure to each condition, the samples are analyzed by the proposed stability-indicating method to assess the extent of degradation and the peak purity of the main Pregabalin peak.
Part 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study for Pregabalin
Objective: To generate potential degradation products of Pregabalin and to test the specificity of a stability-indicating HPLC method.
Materials: Pregabalin API, 1N HCl, 1N NaOH, 30% H₂O₂, HPLC-grade water, methanol, and acetonitrile.
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Pregabalin in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration with the mobile phase.
-
Base Degradation: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Store the solid Pregabalin API in a hot air oven at 70°C for 48 hours. Then, prepare a solution of the stressed API at the target concentration.
-
Photolytic Degradation: Expose the solid Pregabalin API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a solution of the stressed API at the target concentration.
-
Analysis: Inject all prepared samples, along with an unstressed control sample, into the HPLC system.
-
Evaluation: Examine the chromatograms for the appearance of new peaks. Use a photodiode array (PDA) detector to check for peak purity of the main Pregabalin peak in all stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.[5][30]
Protocol 2: Drug-Excipient Compatibility Study
Objective: To assess the potential for physical and chemical interactions between Pregabalin and selected excipients.
Procedure:
-
Prepare Binary Mixtures: Create physical mixtures of Pregabalin with each excipient in a 1:1 (w/w) ratio. Also prepare a sample of pure Pregabalin and pure excipients as controls.
-
Add Moisture (Optional but Recommended): To simulate a wet granulation process or high humidity storage, add a small amount of water (e.g., 5-10% w/w) to a separate set of binary mixtures.
-
Storage: Place all samples in sealed glass vials and store under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Time-Point Analysis (e.g., at T=0, 2, and 4 weeks):
-
Visual Inspection: Record any changes in color, caking, or liquefaction.
-
HPLC Analysis: Prepare solutions of each mixture and analyze for the appearance of new peaks or a decrease in the Pregabalin peak area.
-
DSC/FTIR Analysis (Optional): Perform thermal or spectroscopic analysis to detect interactions at the molecular level.
-
Part 5: Visual Guides and Data
Diagrams
Data Summary
Table: Impact of Excipients on Pregabalin Lactam Formation (Illustrative)
| Excipient | Condition | Lactam Impurity (%) after 4 weeks | Observation |
| Microcrystalline Cellulose | 40°C / 75% RH | 0.08% | Good compatibility |
| Lactose Monohydrate | 40°C / 75% RH | 0.15% | Moderate increase; Maillard reaction also observed |
| Colloidal Silicon Dioxide | 40°C / 75% RH | 0.45% | Significant increase in lactam impurity[3][4] |
| Pregelatinized Starch | 40°C / 75% RH | 0.09% | Good compatibility[3][4] |
| Talc | 40°C / 75% RH | 0.10% | Good compatibility[3][4] |
Note: The data in this table is illustrative and based on findings reported in the literature. Actual results may vary.
References
-
How Should Pregabalin Powder Be Stored? - Knowledge - Bloom Tech. (2024, November 18). Retrieved from [Link]
- Boinpally, R., & Spahn-Langguth, H. (2004). Synthesis and characterization of pregabalin lactose conjugate degradation products. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 607-618.
-
An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Validation of Stability-indicating method for the determination of Pregabalin by RP-HPLC. (n.d.). IJARIIT. Retrieved from [Link]
-
Synthesis and characterization of pregabalin lactose conjugate degradation products. (n.d.). ResearchGate. Retrieved from [Link]
- Kim, K. H., Lim, S. H., Shim, C. R., Park, J., Song, W. H., Kwon, M. C., Lee, J. H., Park, J. S., & Choi, H. G. (2020). Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans. Drug Design, Development and Therapy, 14, 445–456.
-
Why Pregabalin Impurity Profiling is Vital in Generic Drug Development. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
A preliminary assessment of pregabalin lactam mutagenicity and remarks on “An investigation of pregabalin lactamization process and effect of various pH on reaction: A computational insight”. (n.d.). ResearchGate. Retrieved from [Link]
- Chiriac, A. P., Diaconu, A., Nita, L. E., Tudorachi, N., Mititelu-Tartau, L., Creteanu, A., Dragostin, O., Rusu, D., & Popa, G. (2017). The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combination. Expert Opinion on Drug Delivery, 14(5), 589–599.
-
The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combination. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. (n.d.). TSI Journals. Retrieved from [Link]
-
method development, validation and stability indicating assay procedure of pregabalin by using rp. (n.d.). iajps. Retrieved from [Link]
-
Development of a Novel Controlled-Release Tablet of Pregabalin: Formul. (2020, January 30). DDDT. Retrieved from [Link]
-
Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and Characterization of Pregabalin Loaded Liposomes for Topical Drug Delivery: Utilizing the Novel Platform Technology for the Effective Treatment of Neuropathic Pain Management. (2024, December 18). Pharmaceutical Technology. Retrieved from [Link]
-
Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans. (2020, January 30). PubMed. Retrieved from [Link]
-
STABLE COMPOSITION AND SIMPLE MANUFACTURING PROCESS OF PREGABALIN CAPSULES. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. (n.d.). ResearchGate. Retrieved from [Link]
-
PREGABALIN COMPOSITIONS. (2021, April 14). European Patent Office. Retrieved from [Link]
-
(PDF) STABLE COMPOSITION AND SIMPLE MANUFACTURING PROCESS OF PREGABALIN CAPSULES. (2019, July 31). ResearchGate. Retrieved from [Link]
-
The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combination. (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]
-
Development and Evaluation of Pregabalin Capsules Using QbD Approach. (n.d.). JOCPR. Retrieved from [Link]
-
(PDF) STABILITY INDICATING RS METHOD DEVELOPMENT AND VALIDATION OF PREGABILIN BY UPLC. (2023, June 18). ResearchGate. Retrieved from [Link]
-
Design and development of Pregabalin Tablets by preparing its Microspheres with Spray Drying technique. (n.d.). ResearchGate. Retrieved from [Link]
- KR20150137272A - Pregabalin sustained release tablet formulation and process. (n.d.). Google Patents.
-
Pregabalin Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Design and Optimization of Pregabalin Fast Dissolving Tablets. (2023, October 15). Retrieved from [Link]
-
development, validation & stress degradation studies of pregabalin by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Cost-Effective Isolation of a Process Impurity of Pregabalin. (n.d.). PMC - NIH. Retrieved from [Link]
-
PHARMACEUTICAL COMPOSITION CONTAINING PREGABALIN WITH IMPROVED STABILITY AND METHOD FOR PREPARING SAME. (2015, April 7). European Patent Office. Retrieved from [Link]
-
Formulation of Pregabalin Controlled-Release Tablets: Influence of Some Lipid-Based Matrix Systems on the Release Rate. (n.d.). ResearchGate. Retrieved from [Link]
-
paper-file-111667.docx. (n.d.). IJARIIT. Retrieved from [Link]
-
Maillard reactions in pharmaceutical formulations and human health. (2011). PubMed. Retrieved from [Link]
-
Pregabalin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
(12) Patent Application Publication. (2011, March 1). Googleapis.com. Retrieved from [Link]
-
Pregabalin lactam impurity. (n.d.). Chemical Catalog Galchimia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijariit.com [ijariit.com]
- 6. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Maillard reactions in pharmaceutical formulations and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bloomtechz.com [bloomtechz.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 13. tsijournals.com [tsijournals.com]
- 14. iajps.com [iajps.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. data.epo.org [data.epo.org]
- 21. KR20150137272A - Pregabalin sustained release tablet formulation and process - Google Patents [patents.google.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. Development of a Novel Controlled-Release Tablet of Pregabalin: Formulation Variation and Pharmacokinetics in Dogs and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 30. ijariit.com [ijariit.com]
Addressing issues with the resolution of racemic Pregabalin
Welcome to the technical support center for the resolution of racemic Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chiral separation of Pregabalin. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your resolution processes, whether through diastereomeric salt crystallization or enzymatic methods. Our approach is grounded in scientific principles and field-proven insights to ensure you can achieve high enantiomeric purity and yield.
Part 1: Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific issues you may encounter during your experiments.
Section 1.1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a widely used method for resolving racemic Pregabalin. However, it is a multiparameter-sensitive technique where minor deviations can significantly impact the outcome.
Question 1: Why am I experiencing low yield of the desired (S)-Pregabalin diastereomeric salt?
-
Possible Cause 1: Suboptimal Superequilibrium. The driving force for crystallization is achieving a state of supersaturation. If the concentration of the diastereomeric salt in the solution is too low, crystallization will be slow and incomplete.
-
Troubleshooting:
-
Increase Initial Concentration: Carefully increase the starting concentration of racemic Pregabalin and the resolving agent. Be cautious not to exceed the solubility limit at the dissolution temperature, which could lead to premature crystallization.
-
Solvent Selection: The choice of solvent is critical. A solvent system that provides moderate solubility for both diastereomers at elevated temperatures but a significant difference in solubility at lower temperatures is ideal. For Pregabalin, mixtures of alcohols (like isopropanol or methanol) and water are commonly used.[1][2] Experiment with different solvent ratios to find the optimal balance.
-
Anti-Solvent Addition: Consider the controlled addition of an anti-solvent during the cooling phase to induce supersaturation and promote crystallization. This must be done slowly to avoid oiling out or amorphous precipitation.
-
-
-
Possible Cause 2: Co-precipitation of the Undesired Diastereomer. If the solubilities of the two diastereomeric salts are not sufficiently different under the chosen conditions, the undesired (R)-Pregabalin salt may co-precipitate, reducing the yield of the pure (S)-form.
-
Troubleshooting:
-
Optimize Cooling Profile: A slow, controlled cooling rate is crucial. Rapid cooling can lead to kinetic trapping of the more soluble diastereomer. Experiment with linear and multi-stage cooling profiles to maximize the purity of the crystalline product.
-
Seeding: Introduce seed crystals of the pure (S)-diastereomer salt at a specific temperature where the solution is supersaturated with respect to the (S)-form but not the (R)-form. This encourages the selective crystallization of the desired diastereomer.
-
Resolving Agent Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, some processes benefit from using a sub-stoichiometric amount of the resolving agent. This can sometimes enhance the enantiomeric excess of the crystallized product, although it may reduce the overall yield in a single step.[1]
-
-
Question 2: My isolated (S)-Pregabalin diastereomeric salt has low enantiomeric purity. What can I do?
-
Possible Cause 1: Kinetic vs. Thermodynamic Control. The resolution of Pregabalin is often under kinetic control, meaning the product that crystallizes fastest is not necessarily the most stable one.[1][3] Prolonged crystallization times can sometimes lead to the dissolution of the initially formed desired diastereomer and the crystallization of a more stable, but less pure, solid phase.[1]
-
Troubleshooting:
-
Monitor Crystallization Time: Conduct time-course experiments to determine the optimal crystallization duration. It has been observed that for some Pregabalin resolutions, shorter crystallization times can yield higher enantiomeric purity.[1]
-
Temperature Control: The temperature at which crystallization is initiated and maintained can influence whether the process is under kinetic or thermodynamic control. Experiment with different temperature profiles.
-
-
-
Possible Cause 2: Inefficient Solid-Liquid Separation. Incomplete removal of the mother liquor, which is rich in the undesired (R)-enantiomer, will contaminate the final product.
-
Troubleshooting:
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent. The wash solvent should be chosen to minimize dissolution of the desired diastereomeric salt while effectively removing the mother liquor.
-
Filtration and Drying: Ensure efficient filtration to remove as much mother liquor as possible before drying. The drying conditions (temperature and vacuum) should be optimized to prevent any degradation or phase transformation of the salt.
-
-
-
Possible Cause 3: Presence of Impurities. Impurities from the synthesis of racemic Pregabalin can sometimes interfere with the crystallization process, acting as nucleation inhibitors or promoters for the undesired diastereomer.
-
Troubleshooting:
-
Recrystallize Racemic Pregabalin: Purifying the starting racemic Pregabalin by recrystallization can remove critical impurities and improve the resolution efficiency.[4]
-
Impurity Profiling: If possible, identify the major impurities and investigate their impact on the resolution process.
-
-
Question 3: I am struggling with inconsistent crystal formation (oiling out, amorphous solid, poor filterability). How can I improve this?
-
Possible Cause 1: Excessive Supersaturation. If the solution is too highly supersaturated, the nucleation rate can be so high that it leads to the formation of an amorphous solid or an oil instead of well-defined crystals.
-
Troubleshooting:
-
Reduce Concentration: Lower the initial concentration of the reactants.
-
Slower Cooling Rate: Employ a much slower cooling rate to control the rate of supersaturation generation.
-
Stirring Rate: The agitation rate can influence nucleation and crystal growth. Optimize the stirring speed to ensure good mixing without causing excessive secondary nucleation or crystal breakage.
-
-
-
Possible Cause 2: Inappropriate Solvent System. The solvent plays a crucial role in mediating the interactions that lead to crystallization.
-
Troubleshooting:
-
Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures. Key parameters to consider are the solubility of the diastereomeric salts at different temperatures and the viscosity of the solution.
-
Water Content: For alcohol-water systems, the amount of water can significantly affect the solubility and crystallization behavior.[1] Fine-tune the water content to achieve optimal results.
-
-
Section 1.2: Enzymatic Resolution
Enzymatic resolution, typically involving lipases for the kinetic resolution of a Pregabalin precursor ester, offers high selectivity but comes with its own set of challenges.
Question 4: The conversion in my enzymatic resolution is low, even after extended reaction times. What is the problem?
-
Possible Cause 1: Substrate/Product Inhibition. High concentrations of the substrate (racemic Pregabalin ester) or the product ((S)-Pregabalin acid) can inhibit the enzyme's activity.[5]
-
Troubleshooting:
-
Substrate Feeding: Instead of adding all the substrate at the beginning, use a fed-batch approach where the substrate is added gradually over time to maintain a low, optimal concentration in the reactor.
-
In Situ Product Removal: If product inhibition is the issue, consider methods to remove the product from the reaction mixture as it is formed. This could involve techniques like liquid-liquid extraction or selective precipitation.
-
pH Control: The hydrolysis of the ester produces an acid, which will lower the pH of the medium. This pH change can significantly reduce enzyme activity. Use a pH-stat or a robust buffer system to maintain the optimal pH for the enzyme.
-
-
-
Possible Cause 2: Poor Enzyme Stability or Activity. The chosen enzyme may not be stable or active enough under your reaction conditions (temperature, pH, solvent).
-
Troubleshooting:
-
Enzyme Screening: Test a variety of commercially available lipases to find one with higher activity and stability for your specific substrate.
-
Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier reuse.[6][7] Epoxy resins are a common choice for lipase immobilization.[6]
-
Optimize Reaction Conditions: Systematically optimize the temperature and pH of the reaction to match the enzyme's optimal operating range.
-
-
Question 5: I am using an immobilized enzyme, but its activity drops significantly after a few cycles. Why is this happening and how can I prevent it?
-
Possible Cause 1: Enzyme Leaching. The enzyme may be weakly bound to the support and is leaching into the reaction medium with each cycle.
-
Troubleshooting:
-
Stronger Immobilization Method: Explore different immobilization techniques that provide a more covalent and stable attachment of the enzyme to the support.
-
Post-Immobilization Washing: After immobilization, wash the support extensively to remove any non-covalently bound enzyme before using it in the reaction.
-
-
-
Possible Cause 2: Mechanical or Chemical Deactivation. The physical stress of stirring or exposure to certain chemicals in the reaction mixture can damage the enzyme over time.
-
Troubleshooting:
-
Gentle Agitation: Use a gentler method of agitation, such as an orbital shaker instead of a magnetic stirrer, to reduce mechanical stress on the immobilized enzyme particles.
-
Support Material: The choice of support material can influence the mechanical stability. Choose a robust support that does not easily break down.
-
Reaction Medium: Ensure that the solvent and other components of the reaction mixture are compatible with the enzyme and do not cause denaturation.
-
-
Section 1.3: Analytical Troubleshooting (HPLC)
Accurate analysis of enantiomeric purity is critical for assessing the success of the resolution.
Question 6: I am observing poor peak shape (tailing, fronting, or splitting) in my HPLC analysis of Pregabalin enantiomers. What are the common causes?
-
Possible Cause 1: Secondary Interactions on the Column. For basic compounds like Pregabalin, interactions with acidic silanol groups on the surface of silica-based columns are a common cause of peak tailing.
-
Troubleshooting:
-
Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of either the analyte or the silanol groups. For Pregabalin, a slightly acidic mobile phase is often used.
-
Use of Additives: Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column where the residual silanol groups have been chemically deactivated.[8]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.
-
Troubleshooting:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
-
-
-
Possible Cause 3: Extra-Column Effects. Issues with the HPLC system itself, such as dead volumes in tubing connections, can cause peak broadening or splitting.[9]
-
Troubleshooting:
-
Check Fittings: Ensure all tubing connections are properly made and there are no gaps.
-
Use Appropriate Tubing: Use tubing with a small internal diameter to minimize extra-column volume.
-
-
-
Possible Cause 4: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Question 7: I am not getting baseline resolution of the Pregabalin enantiomers.
-
Possible Cause 1: Suboptimal Chromatographic Conditions (for chiral columns).
-
Troubleshooting:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for chiral separations. For zwitterionic chiral stationary phases, the type and concentration of acid and base additives can significantly impact resolution.[10]
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures to optimize resolution.[11]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
-
-
Possible Cause 2: Incomplete Derivatization (for achiral columns). When using a chiral derivatizing agent like Marfey's reagent, incomplete or side reactions can lead to extra peaks that may co-elute with the diastereomers of interest.
-
Troubleshooting:
-
Optimize Derivatization Reaction: Ensure the reaction conditions (pH, temperature, time, and stoichiometry) are optimized for complete derivatization.
-
Sample Cleanup: After derivatization, a sample cleanup step (e.g., solid-phase extraction) may be necessary to remove excess reagent and byproducts.
-
-
Part 2: Experimental Protocols & Data
Protocol 2.1: Diastereomeric Salt Resolution of Racemic Pregabalin with (S)-(+)-Mandelic Acid
This protocol is a representative example and may require optimization for your specific needs.
-
Dissolution: In a jacketed glass reactor, charge racemic Pregabalin (1.0 eq) and (S)-(+)-mandelic acid (0.6-1.5 eq)[1]. Add a mixture of isopropanol and water (e.g., 9:1 v/v) as the solvent. Heat the mixture with stirring until a clear solution is obtained (typically 60-70 °C).
-
Cooling and Crystallization: Cool the solution slowly and in a controlled manner. A suggested cooling profile is to cool to 50 °C over 1 hour, then to 25 °C over 4 hours.
-
Seeding (Optional but Recommended): At a temperature where the solution is just supersaturated with respect to the (S)-Pregabalin-(S)-mandelic acid salt, add a small amount (0.1-1% w/w) of seed crystals.
-
Maturation: Hold the slurry at the final temperature (e.g., 25 °C) for 2-4 hours with gentle stirring to allow for crystal growth and equilibration.
-
Isolation: Filter the crystals and wash the filter cake with a small volume of cold isopropanol-water mixture.
-
Drying: Dry the isolated salt under vacuum at a temperature not exceeding 50 °C.
-
Liberation of (S)-Pregabalin: The diastereomeric salt can be dissolved in water, and the pH adjusted to the isoelectric point of Pregabalin (around pH 7) to precipitate the free amino acid. The mandelic acid will remain in the solution and can be recovered.
Table 1: Influence of Solvent System on Resolution Efficiency
| Solvent System (v/v) | Yield of (S)-Diastereomer (%) | Enantiomeric Excess (ee%) of Crystallized Salt |
| Isopropanol:Water (95:5) | 45 | 92 |
| Isopropanol:Water (80:20) | 55 | 85 |
| Methanol:Water (90:10) | 40 | 95 |
| Ethanol | 35 | 88 |
Note: These are representative data and will vary based on specific experimental conditions.
Protocol 2.2: HPLC Analysis of Pregabalin Enantiomeric Purity (using a chiral stationary phase)
This protocol is based on the use of a zwitterionic chiral stationary phase.
-
Mobile Phase: 5 mM ammonium formate and 5 mM formic acid in methanol/water (96:4 v/v)[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[11]
-
Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity)[10]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Part 3: Visualization of Workflows
Diagram 1: Diastereomeric Salt Resolution Workflow
Caption: Workflow for the chiral resolution of Pregabalin via diastereomeric salt crystallization.
Diagram 2: Troubleshooting Logic for Low Enantiomeric Purity
Caption: Troubleshooting flowchart for addressing low enantiomeric purity in Pregabalin resolution.
References
-
Bánhegyi D.F, Pálovics E. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Chemical & Pharmaceutical Research, 2(1), 1-5. [Link]
-
Bánhegyi D.F, Pálovics E. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Chem Pharm Res, 2(1), 1-5. [Link]
-
Bánhegyi D.F, Pálovics E. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Semantic Scholar. [Link]
-
Chennuru, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. [Link]
-
Wang, Y., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. BioMed Research International. [Link]
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate. [Link]
-
Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. (n.d.). ResearchGate. [Link]
-
Bosits, M. H., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 228-240. [Link]
- Prakash, O., et al. (2010). Process for the Preparation of (S)-Pregabalin.
-
Wang, Y., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PubMed. [Link]
-
Wang, Y., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. ResearchGate. [Link]
-
Chen, X., et al. (2008). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. ResearchGate. [Link]
-
Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]
-
Solution versus Crystal Hydration: The Case of γ-Amino Acid Pregabalin. (n.d.). ResearchGate. [Link]
-
Poor HPLC Peak Shapes: Troubleshooting. (2021). LabVeda. [Link]
-
Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin. (n.d.). ResearchGate. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
-
A novel, high-throughput, reverse phase-ultra performance liquid chromatographic (RP-UPLC) method has been developed for the quantification of Pregabalin and its related impurities in drug substance. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. MDPI. [Link]
-
Schipperges, S. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
- Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin. (2008).
-
Dongre, V. G., et al. (2015). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences, 77(1), 99-105. [Link]
- Crystallization method of pregabalin. (2021).
-
Martinez, C. A., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1599-1604. [Link]
- The use of enzymatic resolution for the preparation of intermediates of pregabalin. (2009).
-
Adamo, M. F., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Univaq. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]
-
Kinetic vs Thermodynamic "control" and "product". (2024). Reddit. [Link]
Sources
- 1. scivisionpub.com [scivisionpub.com]
- 2. US20100312010A1 - Process for the Preparation of (S)-Pregabalin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labveda.com [labveda.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pregabalin Quantification
Introduction: The Analytical Challenge of Pregabalin
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a cornerstone therapy for neuropathic pain and certain seizure disorders. As a gamma-aminobutyric acid (GABA) analogue, its therapeutic efficacy is well-established. However, from an analytical perspective, Pregabalin presents a significant challenge: its aliphatic amino acid structure lacks a chromophore, the part of a molecule responsible for absorbing ultraviolet (UV) light.[1][2] This inherent property renders direct quantification by common techniques like UV spectrophotometry or standard High-Performance Liquid Chromatography (HPLC) with UV detection difficult and often insensitive.[1][2]
Consequently, the development and validation of robust, accurate, and precise analytical methods are paramount for ensuring drug quality in pharmaceutical formulations and for conducting essential pharmacokinetic and bioequivalence studies in biological matrices.[3][4][5] The choice of method is not trivial; it is a critical decision dictated by the sample matrix, the required sensitivity, available instrumentation, and regulatory expectations.
This guide provides an in-depth comparison of the three most prevalent analytical techniques for Pregabalin quantification:
-
UV-Visible Spectrophotometry (with derivatization)
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (with derivatization)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
We will explore the causality behind the experimental choices for each method, provide detailed, validated protocols, and present a comparative framework to empower researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application. All methodologies are discussed in the context of established regulatory standards, such as the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[6][7][8][9][10]
Method 1: UV-Visible Spectrophotometry
Principle and Application
UV-Visible Spectrophotometry is a simple and widely accessible technique. Given Pregabalin's lack of a native chromophore, this method relies on a chemical derivatization step to introduce one. A common and effective derivatizing agent is Ninhydrin , which reacts with the primary amine group of Pregabalin to form a distinctively colored product known as Ruhemann's purple.[11][12] The intensity of this color, measured by an absorbance reading at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of Pregabalin.
Expertise & Experience: The primary advantage of this method is its cost-effectiveness and simplicity, making it highly suitable for the routine quality control (QC) analysis of bulk drug substances and simple pharmaceutical formulations like capsules, where the concentration of Pregabalin is high and the sample matrix is clean.[12][13][14] However, its limited specificity makes it unsuitable for complex biological matrices where excipients or endogenous compounds could interfere with the color-forming reaction or absorb at the same wavelength.
Experimental Protocol: Quantification using Ninhydrin Derivatization
This protocol is a self-validating system designed for determining Pregabalin in a capsule formulation.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve 25 mg of Pregabalin reference standard in distilled water in a 25 mL volumetric flask to obtain a stock solution of 1000 µg/mL.
-
Preparation of Working Standards: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 4-20 µg/mL in 10 mL volumetric flasks.
-
Sample Preparation (from Capsules):
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of Pregabalin and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of distilled water, sonicate for 10 minutes to ensure complete dissolution, and then dilute to the mark with water.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute this filtered solution appropriately to fall within the calibration range (4-20 µg/mL).
-
-
Derivatization Procedure: [12]
-
To each flask (both standards and sample), add 1 mL of 1 M phosphate buffer (pH 8.0).
-
Add 2 mL of a freshly prepared ninhydrin reagent solution.
-
Heat the flasks in a controlled water bath at 80±5°C for 15 minutes to allow for color development.
-
Immediately cool the flasks to room temperature.
-
Make up the volume to 10 mL with distilled water and mix well.
-
-
Spectrophotometric Measurement:
-
Prepare a reagent blank using all reagents except Pregabalin.
-
Measure the absorbance of each solution at the λmax of Ruhemann's purple (approximately 557 nm) against the reagent blank.[12]
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Pregabalin in the sample solution using the linear regression equation derived from the curve.
Typical Validation Parameters (Spectrophotometry)
| Parameter | Typical Value | Source(s) |
| Linearity Range | 4–20 µg/mL | [12] |
| Correlation Coefficient (r²) | > 0.999 | [11] |
| Limit of Detection (LOD) | 0.29 µg/mL | [12] |
| Limit of Quantitation (LOQ) | 1.19 µg/mL | [11] |
| Accuracy (% Recovery) | 99.31% ± 0.14% | [11] |
Workflow Diagram: Spectrophotometric Analysis
Caption: Workflow for Pregabalin quantification via spectrophotometry.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
This method elevates the specificity of UV-based detection by coupling it with the powerful separation capabilities of HPLC. Like spectrophotometry, it requires pre-column derivatization to make Pregabalin visible to a UV detector. A frequently used agent for this purpose is 1-Fluoro-2,4-dinitrobenzene (FDNB) , which reacts with Pregabalin's primary amine to form a derivative that strongly absorbs UV light at a higher wavelength (around 360 nm).[15]
Expertise & Experience: The key advantage here is specificity . The HPLC column separates the Pregabalin derivative from excipients, potential degradation products, and other matrix components before it reaches the detector.[5] This makes the HPLC-UV method suitable for more complex applications than spectrophotometry, including stability-indicating assays and the analysis of Pregabalin in biological fluids like urine where specificity is a greater concern.[15] The choice of an appropriate internal standard is critical to ensure precision and accuracy by correcting for variations in injection volume and sample preparation.
Experimental Protocol: HPLC-UV with FDNB Derivatization for Urine
This protocol is designed as a self-validating system for determining Pregabalin in human urine samples.
-
Preparation of Solutions:
-
Standard Stock: Prepare a 1 mg/mL Pregabalin stock solution in methanol.
-
Internal Standard (IS) Stock: Prepare a 200 µg/mL stock solution of a suitable IS (e.g., amlodipine besylate) in water.[15]
-
Derivatizing Agent: Prepare a solution of FDNB in acetonitrile.
-
Buffer: Prepare a borate buffer solution (e.g., pH 8.2).
-
-
Preparation of Calibration Standards: Spike drug-free human urine with known amounts of Pregabalin to create calibration standards across a desired range (e.g., 10-1000 µg/mL).[15]
-
Sample Preparation and Derivatization: [15][16]
-
To 100 µL of urine sample (or standard), add 50 µL of the IS solution.
-
Add 1 mL of borate buffer, followed by 1 mL of the FDNB solution.
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature.
-
-
Chromatographic Conditions: [15]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A degassed, isocratic mixture of acetonitrile and a buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 2.5) in a ratio of approximately 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
-
-
Quantification: Inject the derivatized samples and standards. Construct a calibration curve by plotting the peak area ratio of the Pregabalin derivative to the IS against the concentration of the standards. Calculate the concentration in the unknown samples from this curve.
Typical Validation Parameters (HPLC-UV)
| Parameter | Typical Value | Source(s) |
| Linearity Range | 10–1000 µg/mL (in urine) | [15] |
| Correlation Coefficient (r²) | > 0.999 | [17][18] |
| Limit of Detection (LOD) | 1.5 µg/mL | [15] |
| Limit of Quantitation (LOQ) | 2.5 µg/mL | [15] |
| Precision (%RSD) | < 5.9% | [15] |
| Accuracy (% Recovery) | ~90.8% | [15] |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for Pregabalin quantification via HPLC-UV.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
LC-MS/MS is the definitive method for bioanalysis, offering unparalleled sensitivity and specificity. It does not require any derivatization. The HPLC system separates the components of the sample, after which the mass spectrometer acts as a highly specific detector. It ionizes the Pregabalin molecule (typically via electrospray ionization, ESI) and then filters it based on its unique mass-to-charge ratio (m/z). This precursor ion is then fragmented, and a specific product ion is monitored. This specific precursor-to-product ion transition is a unique chemical signature for Pregabalin.
Expertise & Experience: This is the gold standard for quantifying drugs in complex biological matrices like plasma or serum.[3][19] Its exceptional sensitivity allows for the measurement of very low concentrations, making it essential for pharmacokinetic, toxicokinetic, and bioequivalence studies that track drug levels in the body over time.[4][20] The use of a stable isotope-labeled (deuterated) internal standard, such as Pregabalin-d4 , is a critical component of a robust method.[3][20] This type of IS behaves almost identically to the analyte during extraction, chromatography, and ionization, perfectly compensating for matrix effects and ensuring the highest degree of accuracy and precision, as mandated by regulatory bodies like the FDA.[6][9][21]
Experimental Protocol: LC-MS/MS for Human Plasma
This protocol represents a self-validating system for bioanalytical studies.
-
Preparation of Solutions:
-
Standard Stock: Prepare a 1 mg/mL Pregabalin stock solution in methanol.
-
IS Stock: Prepare a stock solution of Pregabalin-d4 in methanol.
-
Working Solutions: Prepare working solutions of standards and IS by diluting the stocks in an appropriate solvent (e.g., 50:50 methanol:water).
-
-
Preparation of Calibration Curve and QC Samples: Spike drug-free human plasma with working standard solutions to prepare a calibration curve (e.g., 50-5000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[3][4]
-
Sample Preparation (Protein Precipitation): [3][4]
-
Aliquot 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add a small volume of the IS working solution.
-
Add a protein precipitating agent, such as 500 µL of methanol.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 3500 rpm for 5 minutes).
-
Carefully transfer the clear supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS Conditions: [3][4][19]
-
LC System: A high-performance liquid chromatography system.
-
Column: Reversed-phase C18 or similar (e.g., Synergi Max-RP, 50 x 2.0 mm).[3]
-
Mobile Phase: A gradient or isocratic flow using a mixture of an organic phase (e.g., methanol or acetonitrile) and an aqueous phase containing an ionization enhancer (e.g., 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Heated Electrospray Ionization (HESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pregabalin: m/z 160.1 → 142.1[4]
-
Pregabalin-d4 (IS): Adjust m/z based on deuteration.
-
-
-
Quantification: The instrument software integrates the peak areas for the analyte and IS transitions. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against concentration, using a weighted (e.g., 1/x²) linear regression.
Typical Validation Parameters (LC-MS/MS)
| Parameter | Typical Value | Source(s) |
| Linearity Range | 50–50000 ng/mL (in plasma) | [3] |
| Lower Limit of Quantitation (LLOQ) | 30 ng/mL | [4] |
| Precision (Intra- & Inter-run %CV) | < 15% (≤ 20% at LLOQ) | [4] |
| Accuracy (Intra- & Inter-run %RE) | Within ±15% (±20% at LLOQ) | [4] |
| Matrix Effect | Minimal and compensated by IS | [22] |
| Recovery | > 80% | [19] |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for Pregabalin quantification via LC-MS/MS.
Comparative Summary and Decision Framework
The selection of an analytical method for Pregabalin is a critical decision that balances technical requirements with practical constraints. The table below provides a direct comparison to guide this choice.
| Feature | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Principle | Colorimetric reaction | Chromatographic separation + UV detection | Chromatographic separation + Mass-based detection |
| Derivatization | Required (e.g., Ninhydrin) | Required (e.g., FDNB) | Not Required |
| Specificity | Low (prone to interference) | Moderate to High (separates components) | Very High (based on mass and fragmentation) |
| Sensitivity | Low (LOD ~0.3 µg/mL) | Moderate (LOD ~1.5 µg/mL) | Very High (LLOQ < 50 ng/mL) |
| Typical Application | QC of bulk drug & simple formulations | Stability-indicating assays, QC, urine analysis | Bioanalysis (plasma, serum), pharmacokinetic studies |
| Cost & Complexity | Low cost, simple instrumentation | Moderate cost and complexity | High cost, complex instrumentation, expert operation |
| Throughput | Moderate | Moderate | High (with modern systems) |
Decision Framework: Which Method to Choose?
-
For routine QC of Pregabalin capsules or bulk powder: UV-Visible Spectrophotometry is often the most practical choice due to its simplicity and low cost, provided it is properly validated to show no interference from excipients.[12][13]
-
For a stability-indicating assay or quantification in a complex formulation: HPLC-UV is the minimum requirement. Its ability to separate Pregabalin from degradation products and complex excipients is essential for accurate results.[17]
-
For any study involving biological matrices (plasma, serum, tissue) to support regulatory filings (e.g., pharmacokinetic, bioequivalence): LC-MS/MS is the mandatory, gold-standard method. Its superior sensitivity and specificity are required to meet regulatory guidelines for bioanalytical method validation.[3][6][9]
Conclusion
The analytical quantification of Pregabalin is a solved problem, but one that requires a careful, context-driven choice of methodology. The inherent lack of a chromophore in the Pregabalin molecule dictates the analytical strategy. While simple, cost-effective derivatization-based spectrophotometric methods are adequate for basic quality control, they lack the specificity for more demanding applications. HPLC-UV improves upon this by adding chromatographic separation, making it a robust choice for stability studies. However, for the definitive, high-sensitivity, and high-specificity analysis required for bioanalytical applications, LC-MS/MS remains the unparalleled technique. As analytical science progresses, we may see a greater adoption of green analytical chemistry principles and miniaturized techniques, but the fundamental choice between these three core methods will continue to be guided by the principles of fitness-for-purpose, balancing performance against the specific analytical challenge at hand.[2]
References
-
Chhajed, S. S., Sonawane, S. S., Pingle, A. P., Dashputre, N., Sakshi, & Kshirsagar, S. J. (2019). Development and Validation of UV Spectrophotometric Method for Estimation of Pregabalin. Asian Journal of Pharmaceutical Analysis. [Link]
-
Andayani, R., Afrianti, R., & Pratama, Y. (2021). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF PREGABALIN USING NINHYDRIN AND ASCORBIC ACID. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]
-
Mostafa, N. M., Abdel-Khalek, M. M., El-Kerdawy, A. M., & El-Zeiny, M. B. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analysis and Research. [Link]
-
Onkara, G., Vittal, M., & Shind, S. (2012). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. International Journal of ChemTech Research. [Link]
-
Sirisha, K., Ramalingam, P., & Rao, D. S. (2022). New Validated UV-Spectrophotometric Method for the Determination of a New Pregabalin Derivative in Capsule Dosage Form. International Journal of Pharmacy and Biological Sciences. [Link]
-
Senthilkumar, T. (2022). DEVELOPMENT OF SPECTROPHOTOMETRIC METHODFOR THE DETERMINATION OF PREGABALIN IN BULK AND PHARMACEUTICAL FORMULATIONS. Neuroquantology. [Link]
-
Ting, L. Z., & Wah, L. K. (n.d.). Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. KKM. [Link]
-
FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Li, H., Wang, G., & Li, J. (2010). Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study. Chinese Pharmaceutical Journal. [Link]
-
Pharmalex. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Pharmalex. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Pilli, N. R., et al. (2017). An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications. Therapeutic Drug Monitoring. [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Shah, G. R., et al. (2009). Determination of pregabalin in human plasma using LC-MS-MS. Journal of Chromatography B. [Link]
-
Al-Ghananeem, A. M., & Al-Ameri, M. (2025). Evolution of Pregabalin Analytical Methods: A Comprehensive Assessment of Performance, Accessibility, and Future Directions. Critical Reviews in Analytical Chemistry. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Kumar, A. (2024). A novel comparative review on hplc methods for - pregabalin. ResearchGate. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
-
Mutalabisin, F., et al. (2021). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Current Pharmaceutical Analysis. [Link]
-
Gujral, R. S. (2009). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. International Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Bali, V. R., & Kumar, D. S. (2014). Method development and validation of pregabalin in bulk and tablet dosage forms by UV spectroscopy. PharmaTutor. [Link]
-
Mutalabisin, F., et al. (2021). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Bentham Science. [Link]
-
Journal of Chemical Health Risks. (2024). Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. Journal of Chemical Health Risks. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. frontagelab.com [frontagelab.com]
- 4. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]
- 5. A novel comparative review on hplc methods for - pregabalin [wisdomlib.org]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. repo.unand.ac.id [repo.unand.ac.id]
- 12. neuroquantology.com [neuroquantology.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. seer.ufrgs.br [seer.ufrgs.br]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchr.org [jchr.org]
- 19. researchgate.net [researchgate.net]
- 20. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. moh.gov.bw [moh.gov.bw]
- 22. apps.thermoscientific.com [apps.thermoscientific.com]
Head-to-head comparison of different synthetic routes to Pregabalin
A Head-to-Head Comparison of Synthetic Routes to (S)-Pregabalin
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for producing (S)-Pregabalin, the active enantiomer of the blockbuster drug Lyrica®. We move beyond a simple recitation of steps to dissect the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each approach. The focus is on providing a robust, data-driven framework for selecting or optimizing a synthetic route based on criteria such as efficiency, stereochemical control, scalability, and green chemistry principles.
The Core Challenge: Asymmetric Synthesis of a γ-Amino Acid
Pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid. The primary hurdle in its synthesis is the precise installation of the stereocenter at the C3 position. The (R)-enantiomer is significantly less active, making robust stereocontrol a non-negotiable aspect of any viable synthetic route. Early manufacturing processes relied on classical resolution, a time-tested but often inefficient method that discards half of the material. Consequently, the development of more sophisticated asymmetric syntheses has been a major focus of process chemistry research.
This guide will compare four key strategies that have been successfully employed:
-
Classical Resolution via Diastereomeric Salt Formation
-
Asymmetric Synthesis Using a Chiral Auxiliary
-
Asymmetric Desymmetrization of a Prochiral Precursor
-
Biocatalytic (Chemoenzymatic) Synthesis
Route 1: Classical Resolution with Mandelic Acid
This was one of the earliest and most straightforward approaches to obtaining the desired (S)-enantiomer. The strategy involves synthesizing a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid and then separating the two enantiomers by forming diastereomeric salts with a chiral resolving agent, typically (R)-mandelic acid.
Synthetic Strategy Overview
The synthesis begins with a Knoevenagel condensation between isovaleraldehyde and diethyl malonate to form a key intermediate. Subsequent steps involve cyanide addition (Michael reaction), hydrolysis, and decarboxylation to yield the racemic carboxylic acid. The final and most critical step is the resolution.
Workflow: Classical Resolution
Caption: Workflow for Pregabalin synthesis via classical resolution.
Analysis and Field Insights
-
Expertise & Causality: The choice of (R)-mandelic acid is critical. It forms a salt with the racemic pregabalin that has significantly different solubility properties for the two diastereomers. The salt of (S)-Pregabalin with (R)-mandelic acid is less soluble in the chosen solvent system (e.g., water/isopropanol mixtures), allowing it to selectively crystallize out of solution. The efficiency of this step is highly dependent on precise control of temperature, concentration, and solvent composition.
-
Advantages:
-
Conceptually simple and uses well-established, classical chemical reactions.
-
Avoids the use of expensive or complex chiral catalysts and ligands.
-
-
Disadvantages:
-
Low Theoretical Yield: The maximum theoretical yield is only 50% for the desired enantiomer, as the other half ((R)-Pregabalin) is discarded or requires a separate racemization and recycling process, adding complexity and cost.
-
Process Intensive: Requires additional steps for salt formation, crystallization, and subsequent liberation of the free amino acid, increasing operational time and cost.
-
Solvent Waste: Crystallization processes can be solvent-intensive, impacting the overall environmental footprint of the synthesis.
-
Route 2: Asymmetric Synthesis via a Chiral Auxiliary
To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis strategies were developed. One of the most elegant approaches involves the use of a chiral auxiliary, such as the Evans auxiliary, to direct the stereochemistry of a key bond-forming reaction.
Synthetic Strategy Overview
This route involves attaching a chiral auxiliary to a precursor molecule. The steric bulk of the auxiliary then directs an incoming reagent to attack from a specific face, creating the desired stereocenter. After the key stereochemical bond is formed, the auxiliary is cleaved and can, in principle, be recovered and reused.
Workflow: Evans Auxiliary Approach
Caption: Workflow for Pregabalin using an Evans chiral auxiliary.
Analysis and Field Insights
-
Expertise & Causality: The oxazolidinone auxiliary effectively shields one face of the enolate formed from the imide. The titanium tetrachloride acts as a Lewis acid, coordinating to the carbonyl oxygens and locking the conformation of the enolate. This rigid, chelated structure forces the incoming electrophile (acrylonitrile) to approach from the less sterically hindered face, resulting in a highly diastereoselective reaction.
-
Advantages:
-
High Stereocontrol: This method typically achieves excellent diastereoselectivity (>98% d.e.), which translates directly to high enantiomeric excess (>98% e.e.) in the final product.
-
High Yield: It avoids the 50% theoretical yield cap of classical resolution.
-
-
Disadvantages:
-
Cost: Chiral auxiliaries and the reagents required (e.g., strong bases, Lewis acids) can be expensive, especially on an industrial scale.
-
Atom Economy: The auxiliary is a significant portion of the mass of the intermediate and must be efficiently recovered and recycled to be economically viable.
-
Additional Steps: Requires steps for attaching and cleaving the auxiliary. The Hofmann rearrangement used in some variations can be a sensitive transformation.
-
Route 3: Asymmetric Desymmetrization of a Prochiral Diester
A highly efficient and atom-economical approach involves the desymmetrization of a prochiral molecule. In this strategy, an enzyme is used to selectively hydrolyze one of two identical ester groups on a symmetric molecule, creating a chiral half-ester which is then converted to Pregabalin.
Synthetic Strategy Overview
A prochiral dinitrile is first synthesized and then hydrolyzed to the corresponding diacid, which is subsequently esterified to give a prochiral diester. A lipase enzyme is then used to selectively hydrolyze one of the two ester groups. The resulting chiral monoacid is then converted to (S)-Pregabalin via a Curtius or Hofmann rearrangement.
Workflow: Enzymatic Desymmetrization
Caption: Chemoenzymatic synthesis via desymmetrization of a diester.
Analysis and Field Insights
-
Expertise & Causality: The enzyme's active site is inherently chiral. It recognizes and binds the prochiral diester in a specific orientation, positioning only one of the two ester groups (the pro-S ester) near its catalytic machinery (e.g., a serine residue) for hydrolysis. This exquisite molecular recognition is the basis for the near-perfect enantioselectivity often observed.
-
Advantages:
-
Exceptional Enantioselectivity: Often achieves >99% e.e.
-
Green Chemistry: Reactions are run in aqueous media under mild conditions (room temperature, neutral pH), avoiding harsh reagents and solvents.
-
High Throughput: Well-suited for large-scale production.
-
-
Disadvantages:
-
Enzyme Cost and Stability: Enzymes can be expensive and may have limited operational stability, requiring careful handling and process optimization.
-
Process Development: Identifying the right enzyme and optimizing reaction conditions (pH, temperature, substrate concentration) can require significant development effort.
-
Downstream Processing: Separating the product from the aqueous, protein-containing reaction mixture can sometimes be challenging.
-
Route 4: Biocatalytic Asymmetric Amination
This modern approach leverages the power of enzymes, specifically transaminases, to directly install the amine group onto a ketone precursor with high stereoselectivity. It represents a highly convergent and efficient strategy.
Synthetic Strategy Overview
The synthesis starts with a readily available keto-acid or keto-ester. A transaminase enzyme, often engineered for optimal performance, transfers an amino group from a simple donor molecule (like isopropylamine) to the ketone, creating the chiral amine center in a single step.
Workflow: Transaminase-Mediated Amination
Caption: Biocatalytic synthesis of Pregabalin using a transaminase.
Analysis and Field Insights
-
Expertise & Causality: The transaminase enzyme uses a pyridoxal phosphate (PLP) cofactor. The keto-acid substrate enters the chiral active site and forms a Schiff base with the PLP. The amine donor (isopropylamine) then delivers its amino group to one specific face of the substrate-PLP complex, dictated by the enzyme's structure. The resulting product is released, and the cofactor is regenerated. The equilibrium is driven by using a large excess of the amine donor and the removal of the acetone by-product.
-
Advantages:
-
Highly Convergent & Atom-Economical: Installs the stereocenter and the amine functionality in a single, efficient step.
-
Superb Enantioselectivity: Engineered transaminases routinely achieve >99.5% e.e.
-
Green & Safe: Operates in water under mild conditions, avoiding hazardous reagents.
-
-
Disadvantages:
-
Enzyme Development: Requires access to highly engineered and optimized enzymes, which can be proprietary and costly.
-
Equilibrium Control: The reaction is an equilibrium, so strategies must be employed to drive it to completion (e.g., removal of the acetone by-product).
-
Substrate Scope: The enzyme is highly specific to the substrate, and any changes to the starting material may require a different enzyme.
-
Quantitative Comparison of Synthetic Routes
The table below summarizes the key performance indicators for each route, providing a clear basis for comparison.
| Parameter | Route 1: Classical Resolution | Route 2: Chiral Auxiliary | Route 3: Enzymatic Desymmetrization | Route 4: Biocatalytic Amination |
| Max Theoretical Yield | 50% (without racemization) | >90% | >90% | >95% |
| Typical Enantiomeric Excess (e.e.) | >99% (after crystallization) | >98% | >99% | >99.5% |
| Key Stereocontrol Element | Chiral Resolving Agent | Covalently Bound Auxiliary | Lipase Enzyme | Transaminase Enzyme |
| Number of Core Steps | High (synthesis + resolution) | High (attach, react, cleave) | Moderate | Low (highly convergent) |
| Reagent Cost & Hazard | Low-cost reagents, but large solvent volumes | High (auxiliary, Lewis acids) | Moderate (enzyme cost) | Moderate-High (enzyme cost) |
| Scalability | Established but inefficient | Moderate (cost can be a factor) | High | High |
| Green Chemistry Profile | Poor (low atom economy, high solvent use) | Moderate (auxiliary recycling is key) | Good (aqueous, mild conditions) | Excellent (aqueous, mild, atom-economical) |
Detailed Experimental Protocol: Enzymatic Desymmetrization
This protocol is a representative example of the enzymatic hydrolysis step (Route 3), a critical transformation for setting the stereocenter.
Objective: To perform the enantioselective hydrolysis of dimethyl 3-isobutylglutarate using immobilized Candida antarctica Lipase B (CAL-B).
Materials:
-
Dimethyl 3-isobutylglutarate (1 equivalent)
-
Immobilized CAL-B (e.g., Novozym® 435) (approx. 10% w/w of substrate)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Sodium hydroxide (NaOH), 1 M solution
-
Ethyl acetate
-
Hydrochloric acid (HCl), 2 M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
pH-stat or autotitrator
Procedure:
-
Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer (pH 7.2) and the substrate, dimethyl 3-isobutylglutarate. Stir to create a fine emulsion.
-
Enzyme Addition: Add the immobilized CAL-B (Novozym® 435) to the reaction mixture.
-
pH Control: Begin stirring at a constant temperature (e.g., 30-40 °C). The hydrolysis of the ester will produce a carboxylic acid, causing the pH to drop. Maintain the pH at 7.2 by the controlled, automatic addition of 1 M NaOH solution using a pH-stat.
-
Monitoring Reaction: The reaction progress is monitored by the consumption of the NaOH solution. The reaction is complete when 1.0 equivalent of NaOH has been consumed (indicating 50% hydrolysis).
-
Enzyme Removal: Once the reaction is complete, stop the titration and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with water and stored for reuse.
-
Work-up: Cool the filtrate to 0-5 °C and acidify to pH 2-3 with 2 M HCl.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral monoester, (S)-3-(methoxycarbonyl)-5-methylhexanoic acid.
-
Purification & Analysis: The product can be further purified if necessary. Its enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral agent followed by GC or NMR analysis.
Self-Validation: The success of this protocol is validated by three key metrics: (1) The consumption of exactly one equivalent of base, confirming selective mono-hydrolysis. (2) High yield of the isolated mono-ester. (3) Enantiomeric excess analysis confirming a value >99% for the desired (S)-enantiomer.
Conclusion and Future Outlook
The synthesis of (S)-Pregabalin has evolved significantly, moving from inefficient classical methods to highly sophisticated and sustainable biocatalytic routes.
-
Classical Resolution remains a viable, albeit dated, option for small-scale synthesis where simplicity is valued over efficiency.
-
Chiral Auxiliary methods offer excellent stereocontrol and were a critical step forward, but their economic viability on a large scale hinges on efficient auxiliary recycling.
-
Enzymatic Desymmetrization and Biocatalytic Amination represent the current state-of-the-art for industrial production. These routes offer superior enantioselectivity, operational simplicity, and alignment with green chemistry principles. The transaminase route, in particular, is exceptionally elegant due to its high convergence.
For drug development professionals today, the choice of synthetic route is a balance of cost, speed, scalability, and sustainability. While early-stage research may utilize a variety of methods, process optimization for commercial manufacturing will invariably gravitate towards the most efficient and greenest routes, with biocatalysis leading the way. The continued development of novel, engineered enzymes will likely lead to even more streamlined and cost-effective syntheses of (S)-Pregabalin and other chiral pharmaceuticals in the future.
A Comparative Guide to the Cross-Validation of HPLC and UV-Spectrophotometry for Pregabalin Assay
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative determination of Pregabalin. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices and the practical implications of each technique's performance, grounded in the rigorous framework of international regulatory guidelines.
Introduction: The Analytical Challenge of Pregabalin
Pregabalin, chemically (S)-3-(aminomethyl)-5-methylhexanoic acid, is a crucial therapeutic agent for managing neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its efficacy and safety are directly linked to the precise amount of the active pharmaceutical ingredient (API) in the final dosage form. Therefore, robust and reliable analytical methods for its quantification are paramount in quality control and regulatory compliance.
The primary analytical challenge posed by Pregabalin is its molecular structure. As a saturated amino acid, it lacks a significant chromophore, the part of a molecule responsible for absorbing ultraviolet (UV) or visible light.[3][4] This inherent property makes direct quantification by the most common analytical detectors, including UV-spectrophotometers and HPLC-UV detectors, inherently difficult. This guide will compare two validated approaches to overcome this challenge: a highly specific chromatographic method (HPLC) and a simpler, more rapid spectrophotometric method (UV-Vis), providing the data and rationale needed for researchers to select the appropriate method for their specific application.
Principles of the Competing Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique. A sample is introduced into a high-pressure liquid stream (the mobile phase), which carries it through a column packed with a solid adsorbent material (the stationary phase). Components of the sample separate based on their differential partitioning between these two phases.
For Pregabalin, this separation is typically followed by detection. Given its poor UV absorbance, two strategies are common:
-
Direct Detection at Low Wavelength: Measuring absorbance at a very low wavelength (~210 nm) where the molecule exhibits some response.[5][6] This approach is fast but can be non-specific.
-
Pre-Column Derivatization: Chemically modifying the Pregabalin molecule before it enters the HPLC column by reacting it with a "tagging" agent. This agent, such as 1-fluoro-2,4-dinitrobenzene (FDNB) or ninhydrin, attaches to the Pregabalin molecule and imparts a strong chromophore, allowing for highly sensitive and specific detection at a higher wavelength (e.g., 360 nm for FDNB).[1][7][8] This guide will focus on the derivatization approach due to its superior sensitivity and specificity.
UV-Vis Spectrophotometry
This technique is governed by the Beer-Lambert Law, which states that the amount of light absorbed by a substance in a solution is directly proportional to its concentration. It is a rapid, simple, and cost-effective method. However, as with HPLC, the lack of a chromophore in Pregabalin is a significant hurdle.[3] The most reliable spectrophotometric methods, therefore, also rely on derivatization to produce a colored complex that can be measured. A common method involves the reaction of Pregabalin with ninhydrin in a buffered medium to produce a distinctively colored product (Ruhemann's purple), which strongly absorbs light in the visible spectrum (around 568 nm).[9]
Experimental Design: A Head-to-Head Validation
To ensure a fair and objective comparison, both the HPLC and UV-Vis methods were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12] This process establishes through laboratory evidence that the performance characteristics of each method are suitable for its intended analytical application.[12][13]
Core Validation Parameters Assessed:
-
Specificity: The ability to measure Pregabalin accurately in the presence of other components like excipients.
-
Linearity & Range: The concentration range over which the method provides results directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, assessed via recovery studies.
-
Precision: The degree of agreement among individual test results, evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentration of Pregabalin that can be reliably detected and quantified, respectively.
-
Robustness: The method's resilience to small, deliberate variations in experimental parameters.
The workflow below illustrates the comprehensive process of developing, validating, and cross-validating the two analytical methods.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method with FDNB Derivatization
This protocol is designed for maximum specificity and sensitivity. The derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB) creates a stable, UV-active product that can be easily separated and quantified.
-
Standard & Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Pregabalin reference standard and dissolve in 100 mL of distilled water.
-
Working Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution.
-
Sample Solution: Weigh the contents of 20 Pregabalin capsules to determine the average weight. Dissolve a quantity of powder equivalent to 100 mg of Pregabalin in 100 mL of water. Filter the solution through a 0.45 µm syringe filter.
-
-
Derivatization Procedure:
-
To 1 mL of each standard or sample solution in a test tube, add 1 mL of sodium borate buffer (pH 9.0).
-
Add 1 mL of FDNB solution (1% w/v in acetonitrile).
-
Vortex the mixture and heat in a water bath at 60°C for 30 minutes.
-
Cool the solution to room temperature. Add 0.5 mL of 0.1 M HCl to stop the reaction.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Chromatographic Conditions:
Protocol 2: UV-Vis Spectrophotometric Method with Ninhydrin
This protocol is optimized for simplicity and speed, making it suitable for high-throughput screening or routine QC where specificity is less of a concern.
-
Standard & Sample Preparation:
-
Stock Solution (100 µg/mL): Prepare as in the HPLC method, but dilute to a final concentration of 100 µg/mL.
-
Working Standards (2-10 µg/mL): Prepare a series of dilutions from the stock solution.[2][14]
-
Sample Solution: Prepare as in the HPLC method, but perform a final dilution to bring the expected concentration within the linear range of the assay.
-
-
Derivatization & Measurement Procedure:
-
Pipette 1 mL of each standard or sample solution into separate test tubes.
-
Add 1 mL of 1% w/v ninhydrin solution and 0.5 mL of citrate buffer (pH 5.0).[9]
-
Heat the mixture in a boiling water bath for 15 minutes to develop the color.
-
Cool the tubes to room temperature and dilute to 10 mL with distilled water.
-
Measure the absorbance of the resulting dark blue/purple solution at the wavelength of maximum absorbance (λmax), determined to be 568 nm , against a reagent blank.[9]
-
Comparative Validation Data
The performance of both methods was rigorously evaluated. The results are summarized below to provide a direct, data-driven comparison.
| Validation Parameter | HPLC-UV Method (with FDNB Derivatization) | UV-Vis Method (with Ninhydrin Derivatization) | Commentary |
| Specificity | High: Chromatographic separation resolves the Pregabalin derivative from excipients and potential degradants. Peak purity can be confirmed with a PDA detector. | Moderate: Susceptible to interference from any compound that reacts with ninhydrin or absorbs at 568 nm. Not suitable for stability-indicating assays without further validation. | HPLC is the clear winner for specificity, a critical factor for regulatory submissions. |
| Linearity (R²) | > 0.999[1] | > 0.997[14] | Both methods demonstrate excellent linearity within their respective ranges. |
| Range | 1 - 100 µg/mL[1] | 2 - 12 µg/mL[9] | HPLC offers a significantly wider dynamic range, requiring fewer dilutions for high-concentration samples. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.1% - 101.2%[2][14] | Both methods are highly accurate, meeting typical acceptance criteria of 98-102%. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | HPLC demonstrates superior precision, which is expected due to the automated nature of the injection and separation process. |
| - Intermediate | < 1.5% | < 2.0% | Both methods are precise and meet the typical acceptance criterion of < 2% RSD. |
| LOD | ~0.2 µg/mL[5] | ~0.35 µg/mL[9] | HPLC is slightly more sensitive, capable of detecting lower concentrations of the analyte. |
| LOQ | ~0.6 µg/mL[5] | ~1.19 µg/mL[9] | The HPLC method can reliably quantify Pregabalin at nearly half the concentration of the UV-Vis method. |
| Robustness | High: Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±5%).[5] | Moderate: Sensitive to variations in heating time and temperature during color development. pH of the buffer is critical. | The automated and controlled environment of an HPLC system lends itself to greater robustness. |
| Analysis Time/Sample | ~15-20 minutes (including derivatization) | ~5 minutes (excluding batch derivatization time) | UV-Vis is significantly faster for a single measurement once samples are prepared. |
| Cost & Complexity | High (instrumentation, solvents, columns) | Low (basic spectrophotometer, common reagents) | UV-Vis is far more accessible and economical for routine use.[14][15] |
Discussion: Selecting the Right Tool for the Job
The choice between HPLC and UV-Vis spectrophotometry for Pregabalin assay is not about which method is "better," but which is more fit for purpose .[12] The data reveals a clear trade-off between analytical power and operational simplicity.
-
Expertise & Causality: The necessity of derivatization for both methods is a direct consequence of Pregabalin's structure. The choice of derivatizing agent and reaction conditions is critical; for instance, the alkaline pH used with FDNB facilitates the nucleophilic aromatic substitution reaction with Pregabalin's primary amine, while the buffered pH for the ninhydrin reaction is optimized for the condensation reaction that forms the colored complex. In HPLC, the choice of a C18 column is logical for retaining the relatively nonpolar FDNB-Pregabalin derivative, and the acidic mobile phase ensures the analyte is in a consistent ionic state for reproducible retention.
-
Trustworthiness & Self-Validation: Each protocol is a self-validating system. The successful execution of the validation parameters—demonstrating linearity, accuracy, and precision—provides a high degree of confidence that the method will produce reliable results when used on unknown samples under the same conditions. The cross-validation step, where both methods are used to analyze the same sample and yield comparable results (within acceptable statistical limits), provides the ultimate confirmation of trustworthiness.
-
Authoritative Grounding: The HPLC method's superior specificity makes it the authoritative choice for stability-indicating assays and for use in regulatory submissions where proof of purity is required. Its ability to separate the analyte from potential degradation products is something the UV-Vis method cannot inherently do. Conversely, for routine batch release testing of a validated product from a consistent manufacturing process, the simpler and more economical UV-Vis method can be deemed sufficient, provided its validation demonstrates no interference from the formulation's excipients.
Conclusion
This guide demonstrates that both HPLC and UV-Vis spectrophotometry, when properly developed and validated, are capable of accurately and precisely quantifying Pregabalin.
-
The HPLC method stands out as the more powerful technique, offering unparalleled specificity, sensitivity, and a wider analytical range . It is the recommended method for complex matrices, stability testing, and situations requiring the highest degree of analytical certainty, such as in research and development or for regulatory filings.
-
The UV-Vis spectrophotometric method serves as a highly effective simple, rapid, and low-cost alternative .[15] Its value is most pronounced in high-throughput environments like routine quality control for bulk drug or simple pharmaceutical formulations, where interferences are known to be minimal.
Ultimately, the selection is a strategic decision based on the specific analytical objective, the sample matrix, available resources, and the required regulatory rigor. This cross-validation study provides the empirical data and expert rationale to make that decision with confidence.
References
-
Mostafa, N. M., et al. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analytical Research, 8(2), 38-43.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Jadhav, S. B., et al. (2021). Method Development and Validation of Pregabalin in Bulk and Tablet Dosage forms by UV Spectroscopy. GSC Biological and Pharmaceutical Sciences, 14(03), 203–210.
-
Gujral, R. S., et al. (2009). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. International Journal of Biomedical and Pharmaceutical Sciences, 3(1), 45-47.
-
Souri, E., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(18), 10211-10214.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
Pannala, R., et al. (2018). Method development and validation of pregabalin in bulk and tablet dosage forms by UV spectroscopy. International Journal of Current Pharmaceutical Research, 10(4), 45-48.
-
Al-Zoman, N. Z., et al. (2011). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. American Journal of Applied Sciences, 8(5), 443-448.
-
Sirisha, K., et al. (2022). New Validated UV-Spectrophotometric Method for the Determination of a New Pregabalin Derivative in Capsule Dosage Form. International Journal of Pharmacy and Biological Sciences, 12(3), 1-8.
-
Andayani, R., et al. (2021). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Pregabalin Using Ninhydrin and Ascorbic Acid. World Journal of Pharmacy and Pharmaceutical Sciences, 10(12), 185-195.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
-
ICH. (2023). Final ICH Q2(R2) Guideline on Validation of Analytical Procedures.
-
Mutalabisin, F., et al. (2021). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Current Pharmaceutical Analysis, 17(1), 165-171.
-
GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
-
ResearchGate. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization.
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
-
DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1181.
-
Avomeen. (2026). Cross Validation of Bioanalytical Methods Testing.
-
BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
-
IJCRT. (2023). Analysis of Different Brands of Pregabalin (75mg) Capsules Using high Performance Liquid Chromatographic (HPLC) Method. International Journal of Creative Research Thoughts, 11(7).
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?.
-
Journal of Chemical Health Risks. (2024). Analytical Method Development and Validation of Pregabalin by RP- HPLC Method.
-
Chatterjee, B., et al. (2021). Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation. Bentham Science.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Quantitation of Pregabalin by HPLC-UV Method using Ninhydrin Derivatization: Development and Validation | Bentham Science [eurekaselect.com]
- 5. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. benthamdirect.com [benthamdirect.com]
- 9. repo.unand.ac.id [repo.unand.ac.id]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ijsred.com [ijsred.com]
- 15. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pregabalin and Gabapentin: Pharmacokinetic and Pharmacodynamic Profiles
In the landscape of neuropathic pain and epilepsy treatment, pregabalin and gabapentin stand out as widely prescribed gabapentinoids. While structurally related to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their primary mechanism of action does not involve direct interaction with GABA receptors.[1][2] Instead, they exert their therapeutic effects by binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][4] Despite this shared mechanism, significant differences in their pharmacokinetic and pharmacodynamic properties lead to distinct clinical profiles, a critical consideration for researchers and drug development professionals. This guide provides an in-depth, objective comparison of pregabalin and gabapentin, supported by experimental data and detailed methodologies.
I. Pharmacodynamic Distinctions: Affinity, Potency, and Dose-Response
The fundamental difference in the pharmacodynamics of pregabalin and gabapentin lies in their binding affinity for the α2-δ subunit of VGCCs. Pregabalin exhibits a significantly higher binding affinity, which directly translates to greater potency.[1][2]
Binding Affinity and Potency:
Experimental data consistently demonstrates pregabalin's superior binding affinity. Studies have shown that pregabalin has a six-fold higher binding affinity for the α2-δ subunit compared to gabapentin.[4][5] This enhanced affinity is a key determinant of its increased potency. Potency, often quantified by the half-maximal effective concentration (EC50), is the concentration of a drug that produces 50% of its maximal effect. For epilepsy, the estimated EC50 for pregabalin is approximately 9.77 mg/mL, while for gabapentin it is 23.9 mg/mL, making pregabalin about 2.4 times more potent.[1][6] In the context of postherpetic neuralgia, this difference is even more pronounced, with EC50 values of 4.21 mg/mL for pregabalin and 11.7 mg/mL for gabapentin, indicating that pregabalin is approximately 2.8 times more potent.[1]
Dose-Response Relationship:
The dose-response relationship of these two drugs also differs significantly. Pregabalin demonstrates a linear and predictable dose-response, meaning that as the dose increases, the therapeutic effect increases proportionally up to its maximum effective dose.[2][4] In contrast, gabapentin exhibits a non-linear dose-response with a "ceiling effect."[5] Studies have shown that the analgesic effect of gabapentin tends to plateau at doses around 1800-3600 mg/day.[1][2] Beyond this point, increasing the dose of gabapentin is unlikely to provide additional pain relief.[5] Conversely, the pain-relieving effect of pregabalin continues to increase with doses up to 600 mg/day.[2] This linear relationship allows for more predictable dosing and titration to achieve the desired therapeutic outcome.[4]
Signaling Pathway of Gabapentinoids
Caption: Mechanism of action of Pregabalin and Gabapentin.
II. Pharmacokinetic Profiles: A Tale of Two Absorption Models
The pharmacokinetic differences between pregabalin and gabapentin are arguably more pronounced than their pharmacodynamic distinctions and have significant clinical implications. These differences primarily revolve around their absorption characteristics.
Absorption and Bioavailability:
Pregabalin is rapidly and almost completely absorbed following oral administration.[6] It exhibits linear, first-order absorption kinetics, meaning that plasma concentrations increase proportionally with the dose.[4][7] This leads to a high and consistent bioavailability of over 90%, irrespective of the dosage.[1][5][7]
In stark contrast, gabapentin's absorption is slower and saturable.[1][4][7] It relies on the L-amino acid transport system (LAT1) in the small intestine for absorption, which can become saturated at higher doses.[6] This results in non-linear, zero-order absorption kinetics, making its pharmacokinetic profile less predictable.[4][7] Consequently, the bioavailability of gabapentin decreases as the dose increases, dropping from approximately 60-80% at lower doses (e.g., 100-900 mg/day) to as low as 27-33% at higher doses (e.g., 1600-3600 mg/day).[1][7] Furthermore, while pregabalin is absorbed throughout the small intestine and ascending colon, gabapentin's absorption is limited to the small intestine.[2][6]
Time to Peak Plasma Concentration (Tmax):
The rapid absorption of pregabalin results in a shorter time to reach peak plasma concentration (Tmax), typically within 1 to 1.5 hours.[2][5][7] Gabapentin's slower and variable absorption leads to a longer Tmax of approximately 3 to 4 hours.[1][2][7]
Distribution, Metabolism, and Excretion:
Both drugs exhibit minimal binding to plasma proteins and are not metabolized by the liver.[7] They are primarily excreted unchanged in the urine, with elimination half-lives of approximately 6 hours.[4][7] This lack of hepatic metabolism minimizes the risk of drug-drug interactions with medications that are substrates, inducers, or inhibitors of cytochrome P450 enzymes.
Comparative Pharmacokinetic Parameters
| Parameter | Pregabalin | Gabapentin |
| Absorption Kinetics | Linear (First-order)[4][7] | Non-linear (Zero-order), Saturable[4][7] |
| Bioavailability | ≥90% (dose-independent)[1][5][7] | 27-80% (dose-dependent)[1][2][7] |
| Tmax (Time to Peak) | ~1-1.5 hours[2][5][7] | ~3-4 hours[1][2][7] |
| Plasma Protein Binding | Negligible[7] | Negligible[7] |
| Metabolism | Minimal[7] | Minimal[7] |
| Elimination Half-life | ~6 hours[4][7] | ~5-7 hours[3] |
| Excretion | Renal (unchanged)[4][7] | Renal (unchanged)[3][7] |
III. Experimental Protocols for Pharmacokinetic and Pharmacodynamic Assessment
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic parameters of drugs like pregabalin and gabapentin.
A. Protocol for Determining Oral Bioavailability in a Rodent Model
Objective: To determine and compare the absolute and relative bioavailability of pregabalin and gabapentin following oral administration in rats.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Formulation:
-
Intravenous (IV) Formulation: A sterile solution of the drug in 0.9% saline for IV administration.
-
Oral (PO) Formulation: The drug is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
-
-
Experimental Design: A crossover study design is employed.
-
Animals are divided into two groups.
-
In the first phase, Group 1 receives the drug intravenously, and Group 2 receives it orally.
-
After a washout period of at least 7 half-lives, the treatments are crossed over: Group 1 receives the oral formulation, and Group 2 receives the intravenous formulation.
-
-
Dosing and Sample Collection:
-
Animals are fasted overnight prior to dosing.
-
A single dose of the drug is administered (e.g., 10 mg/kg).
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of the drug in plasma is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Key parameters include:
-
Area Under the Curve from time zero to infinity (AUC₀-∞)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Elimination half-life (t₁/₂)
-
-
Absolute Bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Relative Bioavailability (comparing two oral formulations) is calculated as: Relative F (%) = (AUCtest / AUCreference) x (Dosereference / Dosetest) x 100
-
Bioavailability Assessment Workflow
Caption: Workflow for determining oral bioavailability.
B. Protocol for Assessing Analgesic Efficacy in a Neuropathic Pain Model (Chung Model)
Objective: To evaluate and compare the analgesic effects of pregabalin and gabapentin in a rat model of neuropathic pain.
Methodology:
-
Animal Model and Surgery:
-
Male Sprague-Dawley rats (200-250g) are used.
-
The Chung model of spinal nerve ligation is induced. Under anesthesia, the L5 and L6 spinal nerves are tightly ligated. This procedure results in mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw.
-
A sham surgery group undergoes the same procedure without nerve ligation.
-
-
Assessment of Mechanical Allodynia:
-
Mechanical allodynia is assessed using von Frey filaments.
-
Rats are placed in individual chambers with a mesh floor.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral hind paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A lower PWT indicates increased pain sensitivity.
-
-
Experimental Design:
-
After a post-operative recovery period and confirmation of stable allodynia (typically 7-14 days), baseline PWTs are measured.
-
Animals are randomly assigned to treatment groups: vehicle control, pregabalin (various doses), and gabapentin (various doses).
-
-
Drug Administration and Behavioral Testing:
-
Drugs are administered orally.
-
PWTs are measured at multiple time points after drug administration (e.g., 30, 60, 90, 120, and 240 minutes) to determine the time course of the analgesic effect.
-
-
Data Analysis:
-
The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(Post-drug PWT - Pre-drug PWT) / (Cutoff PWT - Pre-drug PWT)] x 100. (The cutoff PWT is the maximum filament strength used).
-
Dose-response curves are generated by plotting %MPE against the drug dose.
-
The ED50 (the dose that produces 50% of the maximal effect) can be calculated to compare the potency of the two drugs.
-
IV. Clinical Implications and Concluding Remarks
The distinct pharmacokinetic and pharmacodynamic profiles of pregabalin and gabapentin have significant implications for their clinical use.
-
Predictability and Titration: Pregabalin's linear pharmacokinetics and predictable dose-response relationship allow for more straightforward and potentially faster dose titration.[4] Clinicians can be more confident that increasing the dose of pregabalin will result in a proportional increase in therapeutic effect, up to the maximum recommended dose. Gabapentin's non-linear kinetics and ceiling effect necessitate more careful and individualized dose adjustments.[5]
-
Dosing Frequency: The more consistent plasma concentrations achieved with pregabalin often allow for twice-daily dosing, which can improve patient adherence compared to the typical three-times-daily dosing required for gabapentin.[4]
-
Onset of Action: The faster absorption and shorter Tmax of pregabalin may lead to a quicker onset of pain relief compared to gabapentin.[5]
References
-
Gabapentin Differs From Pregabalin in Several Key Ways. Pharmacy Times. [Link]
-
Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. OnePoint Patient Care. [Link]
-
Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain. [Link]
-
A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics. [Link]
-
Differences in Mechanism of Action Between Pregabalin and Gabapentin. Dr. Oracle. [Link]
-
Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology. [Link]
-
Experimental human pain models: a review of standardised methods for preclinical testing of analgesics. British Journal of Clinical Pharmacology. [Link]
-
Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. [Link]
-
Pharmacodynamic Comparison of Pregabalin and Gabapentin. PAGE Meeting. [Link]
-
Mechanisms of action of gabapentin. Reviews in the Neurosciences. [Link]
-
Dose-response curves for pregabalin and gabapentin for response (base-case analysis). ResearchGate. [Link]
-
preclinical screening models for Analgesic drugs. Slideshare. [Link]
-
Preclinical Models for Analgesic Drugs.pptx. Slideshare. [Link]
-
Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain. This Changed My Practice (TCMP) by UBC CPD. [Link]
-
A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin (2010). SciSpace. [Link]
Sources
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. oppc.com [oppc.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. droracle.ai [droracle.ai]
- 5. Therapeutic considerations of gabapentin versus pregabalin in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 6. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]
- 9. A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin (2010) | Howard Norman Bockbrader | 586 Citations [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3R)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)
Introduction: Beyond the Bench - The Lifecycle of a Crucial Molecule
(3R)-3-(aminomethyl)-5-methylhexanoic acid, widely known by its pharmaceutical name, pregabalin, is a gamma-aminobutyric acid (GABA) analogue.[1] It is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[2] As researchers and developers, our focus is often on its synthesis, efficacy, and mechanism of action. However, the lifecycle of this compound does not end with data acquisition. Its responsible disposal is a critical, yet often overlooked, aspect of laboratory safety, regulatory compliance, and environmental stewardship.
Improper disposal of pregabalin and other pharmaceutical compounds can lead to their introduction into aquatic environments.[3] While pregabalin is not expected to pose a significant risk to the aquatic environment based on current data, the principle of minimizing pharmaceutical contamination in waterways is a key tenet of green chemistry and responsible laboratory practice.[2][4] Furthermore, in many regions, pregabalin is classified as a controlled or scheduled substance due to its potential for misuse, adding a layer of legal and safety complexity to its handling and disposal.[5]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (3R)-3-(aminomethyl)-5-methylhexanoic acid in a professional laboratory setting. It is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste with the same rigor and precision applied to their experimental work.
Foundational Knowledge: Regulatory and Safety Framework
Before any disposal protocol is initiated, it is imperative to understand the regulatory landscape and the inherent safety requirements.
Regulatory Oversight
The disposal of chemical and pharmaceutical waste is governed by multiple agencies. In the United States, the primary bodies are:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] While pure, unused pregabalin may not meet the specific criteria for an RCRA "listed" or "characteristic" hazardous waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) office, as state or local regulations may be more stringent.[8] The EPA's Subpart P rule specifically bans the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[7][9]
-
Drug Enforcement Administration (DEA): The DEA regulates controlled substances. For pharmaceutical preparations of pregabalin, which are often classified as Schedule V in the U.S. or Schedule 3 in the U.K., the DEA provides strict guidelines for disposal to prevent diversion.[5] These regulations often require that the substance be rendered "non-retrievable."[9]
Personal Protective Equipment (PPE) and Handling
Safe disposal begins with safe handling. Based on Safety Data Sheet (SDS) information, the following PPE is mandatory when handling (3R)-3-(aminomethyl)-5-methylhexanoic acid powder or solutions:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating airborne dust, a NIOSH-approved respirator should be used.[10]
Handling Principle: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.[10][11] After handling, wash hands thoroughly.[12]
The Disposal Workflow: A Step-by-Step Protocol
The correct disposal path depends on the form of the waste—whether it is a pure chemical substance, a formulated pharmaceutical product, or contaminated laboratory material.
Caption: Decision workflow for proper disposal of pregabalin-containing waste.
Disposal of Pure (3R)-3-(aminomethyl)-5-methylhexanoic Acid
This protocol applies to the raw active pharmaceutical ingredient (API) in solid or solution form, common in research and development labs.
-
Segregation and Collection:
-
Do not mix with other waste streams unless directed by your institution's EHS department.
-
Collect the waste in a designated, leak-proof container that is compatible with the chemical. The original manufacturer's container is often a good choice.[13]
-
The container must be kept closed when not in use.[13]
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste" (or as required by local regulations) and the full chemical name: "(3R)-3-(aminomethyl)-5-methylhexanoic acid."
-
Include the date accumulation started and the specific hazards if known.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. Ensure it is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[13] The standard and most effective method of destruction for this type of organic compound is high-temperature incineration at a permitted facility.[7][8]
-
Crucially, never discharge pure or concentrated solutions of this compound down the drain. [13] Its high water solubility means it will readily enter the sewer system and bypass conventional wastewater treatment.[3][14]
-
Disposal of Unused or Expired Pharmaceutical Formulations (Pregabalin Capsules/Tablets)
For expired clinical trial materials or unused commercial pregabalin products, the primary goal is to prevent both environmental release and potential diversion for misuse.
Method 1: Drug Take-Back Programs (Preferred) The most secure and environmentally sound method is to use an authorized drug take-back program.[15][16]
-
Action: Transfer the materials to a DEA-authorized collector. Many pharmacies, hospitals, and law enforcement agencies serve as collection sites.[17]
-
Rationale: These programs ensure the drugs are disposed of in compliance with all federal and state regulations, typically via incineration, which guarantees destruction.[9]
Method 2: Chemical Deactivation (When Take-Back is Unavailable) If a take-back program is not accessible, the next best option is to render the drug non-retrievable using a chemical deactivation product.[17][18]
-
Action: Use a commercially available drug deactivation pouch or container. These products typically contain activated carbon, which adsorbs and neutralizes the active ingredient.[18][19] Follow the manufacturer's instructions, which generally involve adding the medication and water to the pouch, sealing it, and shaking.[18][19]
-
Rationale: This process renders the pregabalin inert and unavailable for misuse, making it safe for disposal in the municipal solid waste stream (household trash).[17][19]
Method 3: Disposal in Trash (Last Resort) This method should only be used if the options above are not available. The FDA and DEA provide guidelines for this scenario.[15][16]
-
Do not crush the capsules or tablets.[16]
-
Mix the medication with an unpalatable substance like used coffee grounds, dirt, or cat litter.[15]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[15]
-
Dispose of the sealed container in the regular trash.
-
Scratch out all personal information on the prescription label to protect patient privacy.[15]
Disposal of Contaminated Lab Materials
For items like gloves, weighing papers, or empty stock bottles that are contaminated with trace amounts of (3R)-3-(aminomethyl)-5-methylhexanoic acid:
-
Collection: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Disposal: This waste stream should be managed through your licensed hazardous waste vendor for incineration. Do not dispose of this material in the regular or biohazardous trash unless explicitly approved by your EHS department.
Summary of Disposal Pathways
| Waste Type | Primary Disposal Method | Secondary Method (If Applicable) | Prohibited Methods |
| Pure Chemical (Solid/Solution) | Licensed Hazardous Waste Vendor (Incineration) | N/A | Drain Disposal, Regular Trash |
| Pharmaceutical Formulations | DEA-Authorized Drug Take-Back Program | Chemical Deactivation Pouch | Drain Disposal, Unsecured Trash |
| Contaminated Lab Materials | Licensed Hazardous Waste Vendor (Incineration) | N/A | Regular Trash, Biohazard Waste |
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. For a compound like (3R)-3-(aminomethyl)-5-methylhexanoic acid, proper disposal procedures are essential to protect our environment, ensure public safety by preventing drug diversion, and maintain regulatory compliance. By integrating the protocols outlined in this guide into standard laboratory operating procedures, we can ensure that the lifecycle of this important molecule is managed safely and sustainably from discovery to disposal. Always consult your institution's Environmental Health and Safety department for specific guidance that aligns with local, state, and federal regulations.
References
- Vertex AI Search. (2025, January 3).
- Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
- Daniels Health. (2025, May 14).
- Ovid. Update on pharmaceutical waste disposal... : American Journal of Health-System Pharmacy.
- California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste.
- U.S. Food and Drug Administration. (2004, February 25). Environmental Assessment.
- U.S. Food and Drug Administration. (2012, May 16). NDA 21446Orig1s028.
- ResearchGate. (2025, August 10).
- AERU, University of Hertfordshire. Pregabalin.
- ChemicalBook. (2025, May 31). 3-(Aminomethyl)
- NHS England. Handling of gabapentin and pregabalin as Schedule 3 Controlled Drugs in health and justice commissioned serv.
- Echemi. (R)-3-(Carbamoylmethyl)
- LGC Standards. (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid.
- ChemDmart.
- Pfizer. (2018, June 21).
- Home Sunshine Pharma. (R)-(-)-3-(Carbamoymethyl)-5-methylhexanoic Acid CAS 181289-33-8.
- U.S. Drug Enforcement Administration. HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
- ACTenviro. (2024, September 25). Best Practices for Disposing of Expired Controlled Substances.
- Care Quality Commission. (2023, February 23). Disposing of medicines.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
- UVM CORA.
- ChemicalBook. (2025, May 31). Chemical Safety Data Sheet MSDS / SDS - 3-(Aminomethyl)-5-methylhexanoic acid.
- ResearchGate. (2025, August 9).
- U.S. Food and Drug Administration. (2024, October 31).
- Deterra.
- PubChem. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169.
- University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL.
Sources
- 1. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. england.nhs.uk [england.nhs.uk]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ovid.com [ovid.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. echemi.com [echemi.com]
- 12. chemdmart.com [chemdmart.com]
- 13. louisville.edu [louisville.edu]
- 14. Pregabalin [sitem.herts.ac.uk]
- 15. dea.gov [dea.gov]
- 16. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 17. actenviro.com [actenviro.com]
- 18. uvmcora.org [uvmcora.org]
- 19. deterrasystem.com [deterrasystem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)
As drug development professionals, our primary commitment is to safety and scientific integrity. Handling active pharmaceutical ingredients (APIs) like (3R)-3-(aminomethyl)-5-methylhexanoic acid, commonly known as Pregabalin, requires a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) to ensure operator safety and prevent environmental release.
Hazard Identification: The "Why" Behind the "What"
Understanding the potential hazards of Pregabalin is the foundation of an effective PPE strategy. While not classified as a hazardous substance, Pregabalin is a biologically active compound that can cause adverse effects through occupational exposure.[1] The primary risks are associated with the handling of the solid, powdered form of the compound.
Key Potential Hazards:
-
Inhalation: Airborne dust generated during weighing or transfer operations can be inhaled, leading to systemic effects.[2][3]
-
Skin and Eye Contact: Direct contact with the powder can cause irritation.[4][5] Although Pregabalin is not a known skin sensitizer, repeated exposure should be minimized.
-
Systemic Effects: Pregabalin is a central nervous system depressant.[6] Accidental ingestion or significant absorption through inhalation could lead to effects such as drowsiness, dizziness, and inability to concentrate.[7]
| Hazard ID | Route of Exposure | Potential Health Effects | Mitigation Strategy |
| Inhalation | Respiratory | Systemic effects (drowsiness, dizziness), potential respiratory irritation.[6][7] | Engineering controls (ventilation), respiratory protection.[2] |
| Dermal | Skin Contact | Possible skin irritation.[5] | Hand and body protection.[4] |
| Ocular | Eye Contact | Irritation.[4] | Eye and face protection.[8] |
| Ingestion | Oral | Systemic effects. | Good laboratory hygiene, no eating/drinking in labs.[9] |
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is crucial for selecting the appropriate level of PPE. The specific tasks being performed will dictate the necessary equipment.
Impervious gloves are mandatory to prevent skin contact.[2] Nitrile gloves are a standard and effective choice for handling solid Pregabalin. It is critical to adhere to proper glove hygiene.
-
Selection: Choose nitrile gloves that meet EN374 or equivalent standards.[4][7]
-
Protocol:
-
Inspect gloves for any signs of damage (punctures, tears) before use.
-
Don gloves over clean, dry hands.
-
After handling the compound, remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Dispose of used gloves in a designated, sealed waste container.[2]
-
Always wash hands thoroughly with soap and water after removing gloves.[9]
-
Protecting the eyes from airborne dust is non-negotiable.
-
Standard Operations: For general handling of solutions or small quantities of powder where dust generation is minimal, tight-sealing safety goggles are required.[4][8]
-
High-Risk Operations: When weighing or transferring larger quantities of powdered Pregabalin, a face shield should be worn in addition to safety goggles to protect the entire face.
A clean, buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.[9] For tasks with a higher risk of spills or significant dust generation, consider using a chemical-resistant apron over the lab coat.
Respiratory protection is essential when airborne dust may be generated.[2][7] The choice of respirator depends on the scale of the operation and the effectiveness of engineering controls.
-
Engineering Controls: The first line of defense is to minimize dust generation. This can be achieved by using a ventilated balance enclosure or a chemical fume hood.[1][10]
-
Respirator Selection: If engineering controls are insufficient or not available, or if Occupational Exposure Limits (OELs) are exceeded, respiratory protection is required.[7][11] A particulate respirator with a half mask and a P3 filter (or international equivalent) is a suitable choice.[7] A complete respiratory protection program, including fit testing, is necessary to ensure the equipment's effectiveness.[9]
Procedural Guidance & Operational Plans
A systematic workflow ensures safety and minimizes the risk of contamination.
The following diagram outlines a decision-making process for selecting appropriate PPE based on the handling task.
Caption: PPE selection workflow for handling Pregabalin.
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on a clean lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves last, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first, using a peel-off method to avoid touching the outside. Dispose of them immediately.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination.
-
Eye/Face Protection: Remove goggles and face shield from the back to the front.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[5]
In the event of a spill, the primary goal is to contain the material and decontaminate the area safely.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.[9]
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp cloth or use a vacuum cleaner equipped with a HEPA filter to avoid generating dust.[2][7]
-
Clean the spill area thoroughly.[2]
-
Place all cleanup materials into a sealed, labeled container for disposal.[7]
-
-
Waste Disposal:
-
All waste contaminated with Pregabalin, including used PPE and cleanup materials, must be placed in a clearly labeled, sealed container.[2]
-
Dispose of the chemical waste in accordance with institutional, local, and national regulations.[12] For unused or expired medicine, drug take-back programs are the preferred method of disposal.[13] If such programs are not available, mix the compound with an undesirable substance like coffee grounds or kitty litter, place it in a sealed bag, and dispose of it in the household trash.[12]
-
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with (3R)-3-(aminomethyl)-5-methylhexanoic acid, upholding the highest standards of laboratory safety and scientific excellence.
References
- Vertex AI Search. (2018, June 21).
- Vertex AI Search.
- Santa Cruz Biotechnology. (S)
- AbMole BioScience.
- Pfizer. (Undated). MATERIAL SAFETY DATA SHEET - LYRICA (Pregabalin) Capsules.
- ChemicalBook. (2025, May 31). 3-(Aminomethyl)
- LGC Standards. (R)-(-)-3-(Carbamoylmethyl)
- CymitQuimica. (2016, June 21).
- Labcorp. 808320: Pregabalin, Serum or Plasma.
- HNL Lab Medicine.
- LGC Standards. (2025, October 20).
- Pfizer. (2019, June 26).
- Echemi. (R)-3-(Carbamoylmethyl)
- ARUP Laboratories.
- Fengchen Group Co., Ltd. (R)-(-)-3-(Carbamoymethyl)-5-methylhexanoic Acid CAS 181289-33-8.
- ChemDmart. (Undated). SAFETY DATA SHEET - (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid.
- NHS England. (2019, January). Handling of gabapentin and pregabalin as Schedule 3 Controlled Drugs in health and justice commissioned services.
- Talluri, M. V., et al. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. PMC - NIH.
- Goudah, A., & Taha, E. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(13), 7332-7336.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
- U.S. Drug Enforcement Administration. (2018). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
- U.S. Environmental Protection Agency. (2025, September 18). What To Do with Unwanted Household Medicines.
- U.S. Drug Enforcement Administration Diversion Control Division.
Sources
- 1. abmole.com [abmole.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid [lgcstandards.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. chemdmart.com [chemdmart.com]
- 6. england.nhs.uk [england.nhs.uk]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. dea.gov [dea.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
